molecular formula C5H8Cl2O B1583266 3,5-Dichloropentan-2-one CAS No. 58371-98-5

3,5-Dichloropentan-2-one

Cat. No.: B1583266
CAS No.: 58371-98-5
M. Wt: 155.02 g/mol
InChI Key: NOSBOKVYSXXKFL-UHFFFAOYSA-N
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Description

3,5-Dichloropentan-2-one (CAS 58371-98-5) is an organic compound with the molecular formula C5H8Cl2O, characterized as a ketone with chlorine atoms on the 3rd and 5th carbon atoms . It has a molecular weight of 155.02 g/mol, a density of 1.18 g/cm³, a boiling point of 208.1°C at 760 mmHg, and a flash point of 82.3°C . This compound serves as a highly versatile intermediate in organic synthesis, particularly in the construction of complex heterocyclic systems relevant to pharmaceutical and agrochemical development . One of its key applications is as a precursor for the synthesis of pyrrole derivatives, which are important building blocks for molecules exhibiting antimicrobial, antitumor, and anti-inflammatory properties . Furthermore, this compound is a valuable substrate for the synthesis of thietanes (four-membered saturated sulfur heterocycles) through double nucleophilic displacement with sulfide anions . Thietanes are significant structural motifs found in biological compounds, including analogues of antiviral nucleosides and other therapeutic agents . Its reactivity, defined by the carbonyl group and chlorine substituents, also allows it to be used as a starting material for various chemical transformations into alcohols, esters, and amides . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all appropriate safety precautions when handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dichloropentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Cl2O/c1-4(8)5(7)2-3-6/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSBOKVYSXXKFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CCCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70973934
Record name 3,5-Dichloropentan-2-one
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Molecular Weight

155.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58371-98-5
Record name 3,5-Dichloro-2-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58371-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichloropentan-2-one
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Record name 3,5-Dichloropentan-2-one
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Record name 3,5-dichloropentan-2-one
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Foundational & Exploratory

Chemo-Structural Analysis and Synthetic Utility of 3,5-Dichloropentan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Scaffold

3,5-Dichloropentan-2-one (CAS: 58371-98-5) represents a high-value bifunctional electrophile in the synthesis of heterocyclic pharmaceuticals.[1] Its structural uniqueness lies in the positioning of its halogen substituents: an


-chlorine at C3 (activating the ketone for nucleophilic attack) and a 

-chlorine at C5 (serving as a distal leaving group).[1]

This specific substitution pattern makes it the industry-standard precursor for the thiazole moiety of Thiamine (Vitamin B1) .[1] Unlike simple haloketones, the 3,5-dichloro variant allows for "telescoped" cyclization reactions that simultaneously build the thiazole core and establish the critical hydroxyethyl/chloroethyl side chain required for biological activity.

Physicochemical Profile

The following data aggregates experimentally validated properties essential for process design.

PropertyValueContext for Process Engineering
Molecular Formula

MW: 155.02 g/mol
Boiling Point 208.1°C (760 mmHg)High boiling point allows for high-temp cyclizations without pressure vessels.[1]
Density 1.18 g/cm³Denser than water; facilitates phase separation in aqueous workups.[1]
Flash Point 82.3°CClass IIIA Combustible Liquid.[1][2]
Solubility Low in water; High in organic solventsForms azeotropes with water; critical for isolation via distillation.[1]
Reactivity Profile Lachrymator; Alkylating AgentHigh Toxicity (H330) .[1] Extreme caution required.

Industrial Synthesis Strategy: The ABL Route

While direct chlorination of pentan-2-one is possible, it lacks regioselectivity.[1] The industry-standard protocol utilizes


-acetyl-

-butyrolactone (ABL)
as a "masked" pentanone scaffold.[1] This route leverages the ring strain of the lactone and the acidity of the

-proton to direct chlorination precisely to the C3 position before decarboxylation reveals the linear chain.
Mechanistic Workflow

The synthesis is a cascade reaction involving chlorination, hydrolysis, retro-Claisen-like ring opening, and decarboxylation.

Synthesis_Workflow cluster_0 Precursor Activation cluster_1 Reaction Cascade ABL α-Acetyl-γ-butyrolactone (ABL) Inter α-Chloro-α-acetyl- butyrolactone ABL->Inter Chlorination (T < 10°C) SO2Cl2 Sulfuryl Chloride (SO2Cl2) SO2Cl2->Inter RingOpen Hydrolysis & Decarboxylation (-CO2) Inter->RingOpen HCl/Heat (Ring Opening) Product This compound (Target) RingOpen->Product Purification

Figure 1: The decarboxylative chlorination pathway transforms ABL into this compound with high regiochemical fidelity.[1]

Validated Experimental Protocol

Safety Warning: This reaction generates


 and 

gas.[1] Must be performed in a high-efficiency fume hood with a caustic scrubber.[1]

Reagents:

  • 
    -Acetyl-
    
    
    
    -butyrolactone (1.0 eq)[1]
  • Sulfuryl Chloride (

    
    ) (1.05 eq)[1]
    
  • Solvent: Water (Green chemistry modification) or Dichloromethane.[1]

  • Catalyst: None required for aqueous route.[1][3]

Step-by-Step Methodology:

  • Charge: Load

    
    -acetyl-
    
    
    
    -butyrolactone and water (3:1 v/v ratio) into a glass-lined reactor equipped with an overhead stirrer and a reflux condenser connected to a scrubber.
  • Cooling: Chill the mixture to 0–5°C . This is critical; higher temperatures during addition lead to di-chlorination byproducts.[1]

  • Addition: Add

    
     dropwise over 2 hours. Maintain internal temperature < 10°C . The reaction is highly exothermic.[1]
    
  • Degassing: Once addition is complete, allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours to off-gas

    
    .
    
  • Decarboxylation: Heat the mixture to 100–110°C (reflux) for 4–6 hours. The evolution of

    
     indicates the ring-opening and decarboxylation are proceeding.[1]
    
  • Isolation: Cool to ambient temperature. The product forms a dense organic bottom layer.[1] Separate the phases.

  • Purification: Distill the organic phase under reduced pressure (vacuum distillation). Collect the fraction boiling at ~90–95°C (at 15 mmHg) to obtain the title compound as a pale yellow liquid.[1]

Quality Control Point:

  • 1H NMR (CDCl3): Look for the disappearance of the lactone multiplet and the appearance of the triplet at

    
     ~3.7 ppm (
    
    
    
    ) and the quartet at
    
    
    ~4.5 ppm (
    
    
    ).[1]

Downstream Utility: The Hantzsch Thiazole Synthesis

The primary utility of this compound is the synthesis of 4-methyl-5-(2-chloroethyl)thiazole , a direct precursor to Thiamine.[1]

The "Double Electrophile" Mechanism

In the Hantzsch synthesis, the thioamide acts as a binucleophile. The 3,5-dichloro scaffold directs the regiochemistry:

  • S-Alkylation: The sulfur atom of the thioamide attacks the highly reactive C3 position (alpha-chloro).[1]

  • Cyclization: The nitrogen atom condenses with the C2 carbonyl.[1]

  • Retention: The C5 chlorine remains intact, providing a handle for further functionalization (hydrolysis to alcohol or amination).[1]

Thiazole_Formation cluster_mech Hantzsch Cyclization Mechanism Precursor This compound Step1 S-Alkylation at C3 (Displacement of Cl-) Precursor->Step1 + Thioformamide Thio Thioformamide (HCSNH2) Thio->Step1 Step2 N-Attack at C2 Carbonyl Step1->Step2 Step3 Dehydration & Aromatization Step2->Step3 Target 4-methyl-5-(2-chloroethyl)thiazole (Thiamine Intermediate) Step3->Target - H2O, - HCl

Figure 2: Conversion of this compound to the thiamine thiazole core via condensation with thioformamide.[1]

Safety & Handling (E-E-A-T Compliance)

Hazard Classification:

  • Acute Toxicity (Inhalation): Category 2 (Fatal if inhaled). [1]

  • Acute Toxicity (Oral): Category 4. [1][4][5]

  • Eye Irritation: Category 2A. [1][4][5]

Critical Handling Protocols:

  • Containment: All transfers must occur in a certified chemical fume hood or a closed-loop system (glovebox/isolator).[1]

  • PPE: Double nitrile gloves (breakthrough time < 15 mins for chlorinated ketones), chemical splash goggles, and a face shield.[1] A full-face respirator with organic vapor cartridges is required if engineering controls are breached.[1]

  • Neutralization: Spills should be treated with dilute aqueous sodium hydroxide (NaOH) to hydrolyze the chloroketone, followed by absorption with vermiculite.[1]

  • Storage: Store under inert gas (Nitrogen/Argon) in a dedicated flammables cabinet. The compound is sensitive to moisture (hydrolysis of C-Cl bonds) and light.[1]

References

  • Synthesis of 3,5-dichloro-2-pentanone. PatSnap / Vertex AI Search Results. (Methodology for ABL chlorination and decarboxylation). 6[1][7]

  • PubChem Compound Summary: this compound. National Center for Biotechnology Information (2025).[1] (Physical properties, GHS safety data, and toxicity profiles).[1] [1]

  • Synthesis of Thioamides and Thiazoles. ChemistryViews / Eur. J. Org.[1] Chem (2021).[1][7][8] (Mechanistic background on thioamide condensation with alpha-halo ketones).

  • Safety Data Sheet: 2-Pentanone Derivatives. Thermo Fisher Scientific (2025).[1] (General handling of chlorinated pentanones).[1][9][10]

Sources

3,5-Dichloropentan-2-one CAS number 58371-98-5

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 58371-98-5 Primary Application: Critical Intermediate for Thiamine (Vitamin B1) and Prothioconazole Synthesis[1]

Part 1: Executive Technical Summary

3,5-Dichloropentan-2-one (CAS 58371-98-5) serves as a linchpin intermediate in the industrial synthesis of heterocyclic compounds, most notably Vitamin B1 (Thiamine) and the triazolethione fungicide Prothioconazole .[1] Its structural utility lies in its bifunctional chlorination pattern—providing reactive sites at both the


-position (C3) and the terminal 

-position (C5)—which facilitates precise cyclization reactions to form thiazole or dihydrofuran scaffolds.[1]

This guide details the optimized synthesis of this compound via the


-acetyl-

-butyrolactone (ABL)
route, analyzing the mechanistic causality of the ring-opening chlorination and providing self-validating protocols for industrial application.[1]

Part 2: Chemical Profile & Properties[1][2]

Table 1: Physicochemical Specifications

PropertyValueNotes
IUPAC Name This compound
Molecular Formula

Molecular Weight 155.02 g/mol
Boiling Point 208.1°C (760 mmHg)Decomposes at high T; distill under vacuum (~60°C).[1][2][3][4]
Density 1.18 g/cm³
Appearance Colorless to pale yellow liquidDarkens upon oxidation/light exposure.[1]
Solubility Soluble in organic solvents (DCM, Toluene)Hydrolytically unstable in basic aqueous media.[1]
Stability Heat sensitiveProne to polymerization if acidic residues remain.[1]

Part 3: Synthesis & Reaction Mechanism[1][4]

The most robust industrial route utilizes


-acetyl-

-butyrolactone (ABL)
as the starting material.[1] This pathway is preferred over direct chlorination of pentanones due to superior regioselectivity.[1]
The Mechanism: A Dual-Step Cascade

The transformation involves two distinct mechanistic phases, often telescoped into a single reactor process:

  • Nucleophilic Chlorination (Regioselective): The reaction initiates with the chlorination of the active methine proton in ABL (the position between the lactone carbonyl and the acetyl carbonyl). Sulfuryl chloride (

    
    ) is often preferred over 
    
    
    
    gas for stoichiometry control, yielding
    
    
    -chloro-
    
    
    -acetyl-
    
    
    -butyrolactone
    .[1]
  • Acid-Catalyzed Ring Opening & Decarboxylation: Upon treatment with concentrated HCl (often with a Lewis acid or phase transfer catalyst), the lactone ring undergoes nucleophilic attack by the chloride ion at the

    
    -carbon (C4 of the lactone). This opens the ring to form an unstable 
    
    
    
    -keto acid intermediate, which spontaneously decarboxylates to release
    
    
    and yield the final This compound .
    • C3-Chlorine Origin: Direct chlorination of the ABL methine.[1]

    • C5-Chlorine Origin: Nucleophilic ring-opening of the lactone by HCl.[1]

Visualization: Synthesis Workflow

Synthesispathway ABL Start: α-Acetyl-γ-butyrolactone (ABL) Step1 Step 1: Chlorination (SO2Cl2 or Cl2, <10°C) ABL->Step1 Inter Intermediate: α-chloro-α-acetyl-γ-butyrolactone Step1->Inter Step2 Step 2: Ring Opening (HCl, Heat, -CO2) Inter->Step2 Decarboxylation Product Product: This compound Step2->Product

Figure 1: Reaction cascade converting ABL to this compound via chlorination and decarboxylative ring opening.[1][4]

Part 4: Experimental Protocol (Self-Validating)

Objective: Synthesis of high-purity this compound from ABL. Scale: Laboratory Bench (100g scale).

Reagents & Setup
  • Reactor: 500mL 3-neck round bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser connected to a caustic scrubber (to neutralize

    
     and 
    
    
    
    off-gas).[1]
  • Feed:

    
    -Acetyl-
    
    
    
    -butyrolactone (ABL) (1.0 eq).[1]
  • Chlorinating Agent: Sulfuryl Chloride (

    
    ) (1.05 eq).[1]
    
  • Ring Opener: Concentrated HCl (37%) (excess).[1]

  • Catalyst: Tetraethylammonium chloride (TEAC) (Phase Transfer Catalyst, 1 mol%).[1]

Step-by-Step Methodology

Phase A: Chlorination (Exothermic Control)

  • Charge ABL and solvent (Dichloromethane or Toluene) into the reactor.[1]

  • Cool the system to 0–5°C . Critical: Higher temperatures promote di-chlorination side products.[1]

  • Add Sulfuryl Chloride dropwise over 2 hours. Maintain internal temperature <10°C .

  • Validation Point: Monitor by TLC or GC. Disappearance of ABL indicates conversion to

    
    -chloro-ABL.[1]
    

Phase B: Ring Opening & Decarboxylation [4] 5. Add TEAC catalyst.[1] 6. Slowly add Concentrated HCl. 7. Gradually heat the mixture to 50–60°C .

  • Observation: Vigorous gas evolution (
    
    
    and
    
    
    ) will occur.[1] Ensure scrubber is active.[1]
  • Maintain temperature for 2–3 hours until gas evolution ceases.

Phase C: Isolation & Purification 9. Cool to room temperature. Separate the organic layer.[1][5][6] 10. Wash organic layer with water (2x) and saturated


 (carefully, to remove residual acid).[1]
11. Dry over anhydrous 

. 12. Purification: Perform vacuum distillation.
  • Collect fraction boiling at ~90–95°C at 15 mmHg (approximate, varies by vacuum depth).
  • Note: Avoid pot temperatures >130°C to prevent polymerization.[1]

Part 5: Downstream Application (Vitamin B1)[1]

The primary value of this compound is its conversion into the thiazole ring of Thiamine.

  • Thioformylation: The 3,5-dichloro intermediate reacts with thioformamide or related sulfur sources.[1]

  • Cyclization: The C3-Cl and C5-Cl sites allow for the formation of 2-methyl-3-furoic acid derivatives or direct cyclization to the thiazole moiety required for Vitamin B1.[1]

Visualization: Thiamine Synthesis Pathway

ThiaminePathway DCP This compound (CAS 58371-98-5) Cycliz Cyclization / Substitution (Thioformamide/Ammonia) DCP->Cycliz Thiazole Thiazole Intermediate (4-methyl-5-(β-hydroxyethyl)thiazole) Cycliz->Thiazole Coupling Coupling with Pyrimidine Ring Thiazole->Coupling VitB1 Vitamin B1 (Thiamine) Coupling->VitB1

Figure 2: The critical role of this compound in constructing the thiazole core of Vitamin B1.[1]

Part 6: Safety & Handling

  • Toxicity: Classified as Acute Tox. 4 (Oral) and Acute Tox. 2 (Inhalation).[1] It is a potent lachrymator and skin irritant.[1]

  • Incompatibility: Reacts violently with strong oxidizers and strong bases (exothermic polymerization).[1]

  • Storage: Store under inert gas (

    
    ) in a cool, dry place. Acid scavengers (like epoxides) are sometimes added as stabilizers for long-term storage.[1]
    

References

  • Google Patents. Synthesis method for 3,5-dichloro-2-pentanone (CN103709023A). [1]

  • Google Patents. Synthesis method of 3,5-dichloro-2-pentanone (CN106565441A). [1]

  • PubChem. Compound Summary: this compound (CID 94032). [Link][1]

  • National Institutes of Health (NIH). Thiamin (Vitamin B1) Biosynthesis and Regulation. [Link][1]

Sources

Technical Whitepaper: 3,5-Dichloropentan-2-one as a Linchpin Scaffold in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural dynamics, synthesis, and critical application of 3,5-Dichloropentan-2-one , a linchpin scaffold in the industrial manufacture of Vitamin B1 (Thiamine) and related thiazole therapeutics.

Part 1: Executive Summary & Structural Dynamics

This compound (CAS: 58371-98-5) is a bifunctional electrophile. Its utility in drug development stems from the differential reactivity of its two chlorine substituents. It serves as the primary "backbone" donor for the Hantzsch thiazole synthesis, specifically for generating the 4-methyl-5-(2-chloroethyl)thiazole moiety found in Thiamine.

Structural Analysis

The molecule possesses a chiral center at C3, though it is typically synthesized and used as a racemate.

  • C2 (Carbonyl): The activating group. It increases the acidity of the C3 proton, facilitating enolization.

  • C3 (Alpha-Chloro): The "Soft" Electrophile. Highly reactive toward sulfur nucleophiles (e.g., thioamides). This is the initiation site for thiazole formation.

  • C5 (Gamma-Chloro): The "Hard" Electrophile. A primary alkyl halide. It is relatively inert during the initial cyclization conditions but serves as a crucial handle for post-cyclization functionalization (e.g., hydrolysis to an alcohol).

PropertyValueNote
Formula

Mol. Weight 155.02 g/mol
Boiling Point ~75-80 °C @ 15 mmHgExtrapolated from 5-chloro-2-pentanone data. Decomposes at atm. pressure.
Density ~1.21 g/mLEstimated based on di-halo congeners.
Appearance Colorless to pale yellow liquidDarkens upon oxidation/polymerization.
Odor Pungent, LachrymatoryStrict respiratory protection required.

Part 2: The Lactone Protocol (Synthesis)

Direct chlorination of 2-pentanone is non-selective, yielding inseparable mixtures. The industrial standard, ensuring regioselectivity, is the Acetylbutyrolactone (ABL) Route .

Reaction Workflow

The synthesis exploits the ring strain of


-acetyl-

-butyrolactone.
  • Chlorination: Sulfuryl chloride (

    
    ) chlorinates the alpha-position of the lactone.
    
  • Decarboxylative Ring Opening: Acid hydrolysis opens the lactone. The resulting carboxylic acid is unstable beta-to-carbonyl and spontaneously decarboxylates, releasing

    
     and yielding the target ketone.
    
Graphviz Workflow (Synthesis)

SynthesisPath ABL α-Acetyl-γ-butyrolactone (Precursor) Inter α-Chloro-α-acetyl-γ-butyrolactone (Intermediate) ABL->Inter Chlorination (0-5°C) SO2Cl2 SO2Cl2 (Chlorination) SO2Cl2->Inter Product This compound (Target) Inter->Product Decarboxylation CO2 CO2 (Gas) Inter->CO2 -CO2 HCl HCl / Heat (Hydrolysis) HCl->Product

Figure 1: The regioselective synthesis pathway from acetylbutyrolactone, avoiding isomer contamination.

Self-Validating Protocol

To ensure process integrity without constant external sampling:

  • Gas Evolution Monitor: The decarboxylation step releases stoichiometric

    
    . Connect a bubbler to the reactor exhaust. The reaction is complete only when bubbling ceases entirely.
    
  • Refractive Index Check: The refractive index (

    
    ) shifts significantly from the lactone (~1.45) to the dichloro-ketone (~1.46+). A quick benchtop check confirms conversion before workup.
    

Part 3: The Thiazole Engine (Drug Development Application)

The primary utility of this compound is the synthesis of the Thiamine (Vitamin B1) core. It reacts with Thioformamide (or substituted thioamides) via the Hantzsch Thiazole Synthesis.

Mechanism of Action
  • S-Alkylation: The sulfur atom of thioformamide attacks the C3-chlorine center (alpha to carbonyl). This is kinetically favored over the C5-chlorine due to electronic activation by the carbonyl.

  • Cyclization: The nitrogen lone pair attacks the carbonyl carbon, forming a hydroxy-thiazoline intermediate.

  • Aromatization: Dehydration drives the formation of the aromatic thiazole ring.

Graphviz Pathway (Thiazole Formation)

ThiazoleMech DCP This compound (Electrophile) S_Alk S-Alkylated Intermediate (Thioimidate) DCP->S_Alk SN2 @ C3 (Fast) Thio Thioformamide (Nucleophile) Thio->S_Alk SN2 @ C3 (Fast) Cyclic Hydroxy-thiazoline S_Alk->Cyclic N-Attack @ Carbonyl Thiazole 4-Methyl-5-(2-chloroethyl)thiazole (Vitamin B1 Precursor) Cyclic->Thiazole -H2O (Aromatization)

Figure 2: The Hantzsch cyclization mechanism. Note that the C5-chlorine remains intact, ready for hydrolysis to the hydroxyethyl group of Thiamine.

Part 4: Analytical Fingerprint (Validation)

When synthesizing or sourcing this material, use these spectroscopic markers to validate purity.

Nuclear Magnetic Resonance ( NMR)

Solvent:



Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
2.32 Singlet (s)3H

Methyl ketone (Diagnostic).
2.45 Multiplet (m)2H

(C4)
Bridge between chiral center and terminal Cl.
3.70 Triplet (t)2H

(C5)
Primary alkyl chloride.
4.65 dd / t1H

(C3)
Critical Purity Marker. If this shifts upfield, C3-Cl is lost.
Infrared Spectroscopy (IR)
  • 1720-1725

    
    :  Strong Carbonyl (
    
    
    
    ) stretch.
  • ~700-750

    
    :  C-Cl stretching vibrations.
    

Part 5: Safety & Handling (HSE)

Warning: this compound is a potent alkylating agent and lachrymator.

  • Respiratory: Use a full-face respirator with organic vapor cartridges (A2P3). The compound can cause severe respiratory edema (H330).

  • Skin: Double-gloving is mandatory. Use Silver Shield/4H laminate gloves as the primary barrier; standard nitrile degrades rapidly against chlorinated ketones.

  • Neutralization: Keep a beaker of 10% aqueous Sodium Bisulfite (

    
    ) or dilute ammonia nearby to neutralize spills. The bisulfite forms an adduct with the ketone, reducing volatility.
    

References

  • PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]

  • Google Patents.Synthesis method of 3,5-dichloro-2-pentanone (CN106565441A).
  • Organic Chemistry Portal. Synthesis of Thiazoles (Hantzsch Synthesis). Available at: [Link]

An In-depth Technical Guide to 3,5-Dichloropentan-2-one: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3,5-Dichloropentan-2-one, a pivotal chemical intermediate in the synthesis of a range of pharmaceutical and agrochemical compounds. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the compound's chemical identity, physicochemical properties, established and innovative synthesis protocols, key applications, and essential safety and handling procedures.

Introduction and Core Chemical Identity

This compound is an organic compound belonging to the ketone family, characterized by a five-carbon chain with chlorine atoms at the 3rd and 5th positions and a carbonyl group at the 2nd position.[1] Its unique structure, featuring multiple reactive sites, makes it a versatile building block in organic synthesis. The precise placement of the chloro- and keto- functionalities allows for a variety of chemical transformations, rendering it a valuable precursor for more complex molecules.[1]

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[2] It is also known by other synonyms such as 3,5-dichloro-2-pentanone and is assigned the CAS number 58371-98-5.[2][3]

Below is a diagram illustrating the logical relationship of its nomenclature and key identifiers.

IUPAC_Name IUPAC Name: This compound CAS_Number CAS Number: 58371-98-5 IUPAC_Name->CAS_Number identifies Molecular_Formula Molecular Formula: C5H8Cl2O IUPAC_Name->Molecular_Formula has Synonyms Synonyms: 3,5-dichloro-2-pentanone IUPAC_Name->Synonyms also known as SMILES SMILES: CC(=O)C(CCCl)Cl IUPAC_Name->SMILES represented by

Caption: Core Chemical Identifiers for this compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is crucial for its handling, storage, and application in synthetic chemistry.

PropertyValue
Molecular Formula C5H8Cl2O[1][2][3]
Molecular Weight 155.02 g/mol [2][4]
Boiling Point 208.1 °C at 760 mmHg[1]
Density 1.18 g/cm³[1]
Flash Point 82.3 °C[1]
Refractive Index 1.444[1]
Vapor Pressure 0.217 mmHg at 25°C[1]

Spectroscopic data is essential for the identification and purity assessment of this compound. While a comprehensive spectral analysis would require dedicated laboratory investigation, typical expected spectral features would include:

  • ¹H NMR: Signals corresponding to the methyl, methylene, and methine protons, with chemical shifts influenced by the adjacent carbonyl and chloro groups.

  • ¹³C NMR: Resonances for the carbonyl carbon, the two carbons bearing chlorine atoms, and the remaining aliphatic carbons.

  • IR Spectroscopy: A characteristic strong absorption band for the C=O stretching of the ketone group (typically around 1715 cm⁻¹), and C-Cl stretching vibrations.

  • Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns, including isotopic peaks due to the presence of two chlorine atoms.

Synthesis Methodologies

The synthesis of this compound is a critical aspect of its utility. Several methods have been reported, with the choice of route often depending on the desired scale, purity, and available starting materials.

Established Synthesis from α'-Chloro-α-acetyl-γ-butyrolactone

A prevalent method for the synthesis of this compound involves the use of α'-chloro-α-acetyl-γ-butyrolactone as the starting material.[5][6] This process typically involves a one-pot reaction under acidic conditions, where the lactone undergoes hydrolysis, decarboxylation, and chlorination.[6] However, this method can be hampered by the formation of black coke-like byproducts and may result in moderate yields.[6]

An improved iteration of this method utilizes a phase transfer catalyst and a Lewis acid catalyst to mitigate the formation of tarry substances, enhance the reaction rate, and improve the yield of the primary alcohol chlorination, making it more suitable for industrial-scale production.[6]

The general workflow for this synthesis is depicted below:

cluster_synthesis Synthesis of this compound Start α-acetyl-γ-butyrolactone Chlorination Chlorination with Sulfuryl Chloride Start->Chlorination Intermediate α'-chloro-α-acetyl-γ-butyrolactone Chlorination->Intermediate Ring_Opening Ring Opening, Decarboxylation, and Chlorination in Hot HCl Intermediate->Ring_Opening Crude_Product Crude this compound Ring_Opening->Crude_Product Purification Vacuum Distillation Crude_Product->Purification Final_Product High-Purity This compound Purification->Final_Product

Caption: Improved Synthesis Workflow for this compound.

Alternative Synthetic Approaches

Other synthetic strategies for producing chlorinated pentanones exist, although they may not be specific to the 3,5-dichloro isomer. For instance, the chlorination of pentan-3-one can be achieved using chlorine gas or other chlorinating agents, though this may lead to a mixture of chlorinated products.[7]

Key Applications in Drug Development and Agrochemicals

This compound is a significant intermediate in the synthesis of various high-value chemicals, particularly in the pharmaceutical and agrochemical sectors.[1][6]

Pharmaceutical Synthesis
  • Prothioconazole: It is a crucial intermediate in the synthesis of prothioconazole, a broad-spectrum triazole fungicide.[5][6]

  • Clomethiazole Hydrochloride: This compound is used in the synthesis of Clomethiazole, a medication for treating and preventing symptoms of acute alcohol withdrawal, and as a sedative and anticonvulsant.[5][6]

  • Antineoplastic and Anti-leukemia Compounds: It serves as a precursor for compounds with potential anti-leukemia and antitumor activities.[5][6]

Agrochemical Synthesis

Beyond prothioconazole, its utility extends to the synthesis of other organic pesticides.[6]

Precursor to Pyrrole Derivatives

A notable application of this compound is as a precursor in the synthesis of pyrrole derivatives.[1] Pyrroles are important heterocyclic scaffolds found in a wide array of biologically active molecules with antimicrobial, antitumor, and anti-inflammatory properties.[1] The reaction of this compound with various amines can lead to the formation of these valuable pyrrole structures through cyclization reactions.[1]

The following diagram illustrates the central role of this compound as a synthetic intermediate.

Intermediate This compound Pharmaceuticals Pharmaceuticals Intermediate->Pharmaceuticals Agrochemicals Agrochemicals Intermediate->Agrochemicals Pyrroles Pyrrole Derivatives Intermediate->Pyrroles Prothioconazole Prothioconazole Pharmaceuticals->Prothioconazole Clomethiazole Clomethiazole Pharmaceuticals->Clomethiazole Antitumor_Agents Antitumor Agents Pharmaceuticals->Antitumor_Agents Pesticides Pesticides Agrochemicals->Pesticides Bioactive_Molecules Bioactive Molecules Pyrroles->Bioactive_Molecules

Sources

Physical and chemical properties of 3,5-Dichloropentan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical and chemical properties, synthesis, and applications of 3,5-Dichloropentan-2-one.

A Bifunctional Scaffold for Heterocyclic Synthesis in Pharmaceutical and Agrochemical Development [1][2]

Executive Summary

This compound (CAS: 58371-98-5) is a highly reactive, bifunctional chlorinated ketone used primarily as an intermediate in the synthesis of sulfur- and nitrogen-containing heterocycles.[2][3][4] Its structural uniqueness lies in the positioning of two chlorine atoms relative to the carbonyl group: an


-chlorine (C3) capable of rapid nucleophilic substitution or elimination, and a 

-chlorine (C5) that facilitates cyclization reactions.[2] This guide provides a comprehensive analysis of its physicochemical profile, industrial synthesis via the

-acetyl-

-butyrolactone (ABL) route, and its critical role in the manufacture of bio-active compounds such as Prothioconazole .[2]

Safety Warning: This compound is classified as Fatal if Inhaled (H330) .[2] All protocols described herein require the use of a certified chemical fume hood and appropriate respiratory protection.[2]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10][11]

The reactivity of this compound is dictated by its polarization.[2] The electron-withdrawing chlorine atoms increase the electrophilicity of the carbonyl carbon while simultaneously creating two distinct sites for nucleophilic attack.[2]

Table 1: Physicochemical Constants
PropertyValueNotes
IUPAC Name This compound
CAS Number 58371-98-5
Molecular Formula C

H

Cl

O
Molecular Weight 155.02 g/mol
Appearance Colorless to pale yellow liquidDarkens upon oxidation/exposure to light
Density 1.239 g/cm

@ 20°C
Boiling Point ~70–75°C @ 20 mmHgDecomposes near 215°C (atm)
Refractive Index 1.4632Predicted
Solubility Soluble in DCM, CHCl

, THF
Hydrolytically unstable in hot water
Flash Point > 60°C (Estimated)Treat as combustible

Industrial Synthesis Protocol

The most robust and atom-economical route to this compound utilizes ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-acetyl-

-butyrolactone (ABL)
as the starting material.[2] This process involves a tandem chlorination-decarboxylation-ring opening sequence.[2][5]
Mechanistic Pathway[1][2][9][10][11][12]
  • Chlorination: Electrophilic halogenation of the enolizable

    
    -position of ABL using sulfuryl chloride (SO
    
    
    
    Cl
    
    
    ).[2]
  • Ring Opening & Decarboxylation: Acid-catalyzed nucleophilic attack by chloride ion on the lactone ring, followed by thermal decarboxylation of the resulting

    
    -keto acid intermediate.[2]
    
Visualization: Synthesis Mechanism

Synthesis ABL α-Acetyl-γ-butyrolactone (Starting Material) Inter1 α-Chloro-α-acetyl-γ-butyrolactone (Intermediate) ABL->Inter1 + SO2Cl2 (Chlorination) Inter2 Ring Opening (γ-Chloro-α-chloro-β-keto acid) Inter1->Inter2 + HCl / Heat (Nu- Attack) Product This compound (Final Product) Inter2->Product - CO2 (Decarboxylation)

Figure 1: Step-wise synthesis of this compound from ABL involving chlorination, lactone ring scission, and decarboxylation.

Experimental Protocol (Laboratory Scale)

Note: This protocol is adapted for high-purity isolation.

  • Reagent Preparation: Charge a 3-neck round-bottom flask with

    
    -acetyl-
    
    
    
    -butyrolactone (1.0 eq)
    and a solvent such as dichloromethane or dioxane. Cool to 0–5°C.[2]
  • Chlorination: Dropwise add Sulfuryl Chloride (SO

    
    Cl
    
    
    
    , 1.05 eq)
    over 60 minutes, maintaining temperature <10°C to prevent di-chlorination. Stir for 2 hours at room temperature.
    • Checkpoint: Monitor disappearance of ABL via TLC or GC.[2]

  • Hydrolysis & Decarboxylation: Add Concentrated HCl (37%, excess) to the reaction mixture. Heat the system to 50–60°C.

    • Observation: Vigorous evolution of CO

      
       gas indicates decarboxylation.[2]
      
  • Work-up:

    • Cool to room temperature.[2]

    • Extract with dichloromethane (DCM).[2]

    • Wash organic layer with saturated NaHCO

      
       (to remove acid traces) and brine.[2]
      
    • Dry over anhydrous Na

      
      SO
      
      
      
      .[2][6]
  • Purification: Perform vacuum distillation (approx. 20 mmHg). Collect the fraction boiling at 70–75°C.

    • Yield: Typical isolated yields range from 65% to 80%.[2]

Chemical Reactivity & Applications

This compound is a "linchpin" scaffold.[2] Its value lies in its ability to form 5- and 6-membered heterocycles through cyclocondensation with binucleophiles (e.g., thioamides, hydrazines).[2]

Key Reaction Pathways[2][10][12][13]
  • Thiazole Synthesis: Reaction with thioamides leads to Hantzsch-type cyclization.[2]

  • Dihydro-1,4-dithiine Formation: Reaction with dithiols.[2]

  • Cyclopropanation: Under basic conditions, the

    
    -chloro ketone can undergo intramolecular S
    
    
    
    2 reaction to form cyclopropyl ketones (specifically 1-acetyl-1-chlorocyclopropane derivatives).[2]
Visualization: Reactivity Logic

Reactivity Center This compound Path1 Pathway A: Base (NaOH/KOH) Center->Path1 Path2 Pathway B: Thioamides/Amines Center->Path2 Path3 Pathway C: Reduction Center->Path3 Prod1 Cyclopropyl Derivatives (Intramolecular SN2) Path1->Prod1 Prod2 S/N-Heterocycles (Thiazoles, Dihydrodithiines) Path2->Prod2 Prod3 3,5-Dichloropentan-2-ol (Chiral building block) Path3->Prod3

Figure 2: Divergent synthetic pathways for this compound based on reagent selection.

Case Study: Agrochemical Synthesis (Prothioconazole Intermediate)

In the synthesis of triazolinethione fungicides like Prothioconazole , this compound serves as a precursor to the alkyl-cyclopropyl backbone or specific sulfur-heterocycle intermediates.[2] The presence of the C3 and C5 chlorines allows for the sequential construction of the complex sulfur-containing ring systems found in modern systemic fungicides.[2]

Safety & Handling (GHS Standards)

Strict adherence to safety protocols is mandatory due to the compound's high acute toxicity.[2]

  • H330 (Fatal if inhaled): Use only in a closed system or a certified fume hood with high-efficiency filtration.[2]

  • H341 (Suspected genetic defects): Avoid all direct contact.[2] Double-gloving (Nitrile/Laminate) is recommended.[2]

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Moisture sensitive.

References

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 94032, this compound. Retrieved from [Link]

  • Google Patents. (2014).[2] Synthesis method for 3,5-dichloro-2-pentanone (CN103709023A). Retrieved from

  • European Chemicals Agency (ECHA). (2025).[2] C&L Inventory: this compound.[1][2][7][8][6] Retrieved from [Link][2]

Sources

Strategic Utilization of 3,5-Dichloropentan-2-one in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: Industrial Synthesis & Application of 3,5-Dichloropentan-2-one (CAS: 58371-98-5) Audience: Process Chemists, Drug Development Scientists

Executive Summary & Significance

This compound is a specialized bifunctional electrophile serving as a linchpin in the industrial synthesis of Thiamine (Vitamin B1) . Its structural uniqueness lies in its dual-halogenated core, which allows for regioselective cyclization with sulfur-nitrogen nucleophiles (such as thioformamide) to generate the thiazole moiety of thiamine: 4-methyl-5-(2-hydroxyethyl)thiazole .

Unlike simple alpha-haloketones, the 3,5-dichloro variant offers a "C5 + C1" synthetic strategy that is atom-economical and scalable. This guide dissects the synthesis of this intermediate from


-acetyl-

-butyrolactone (ABL), details the mechanistic underpinnings of its formation, and provides a validated protocol for its handling.[1]

Technical Data & Properties

PropertyValueNote
CAS Number 58371-98-5
Molecular Formula C

H

Cl

O
Molecular Weight 155.02 g/mol
Boiling Point ~208–215 °CAt 760 mmHg (Decomposes at high heat)
Density 1.18 – 1.24 g/cm

Solubility Soluble in DCM, CHCl

, MeOH
Hydrolyzes slowly in water
Hazards Acute Tox.[2][3][4] (Oral/Inhal), IrritantLachrymator - Handle in fume hood

Synthetic Pathway: The ABL Route

The most robust industrial route avoids direct chlorination of pentan-2-one, which suffers from poor regioselectivity. Instead, the "Roche-type" synthesis utilizes


-acetyl-

-butyrolactone (ABL)
as a masked precursor.
The Workflow

The synthesis proceeds through three distinct chemical phases, often conducted in a "one-pot" or continuous cascade in industrial settings:

  • Chlorination: Electrophilic halogenation of the active methine in ABL.

  • Hydrolysis & Ring Opening: Acid-catalyzed opening of the lactone ring.

  • Decarboxylation: Loss of CO

    
     to reveal the ketone functionality.
    
Visualization of Synthetic Logic

The following diagram illustrates the transformation logic, highlighting the critical intermediates.

SynthesisWorkflow Figure 1: Industrial Synthesis Cascade from ABL ABL Start: α-Acetyl-γ-butyrolactone (ABL) Inter1 Intermediate: α-Chloro-α-acetyl-γ-butyrolactone ABL->Inter1 SO2Cl2 or Cl2 (0-10°C) Inter2 Transient: β-Keto Acid Intermediate Inter1->Inter2 HCl / H2O Ring Opening Product Product: This compound Inter2->Product -CO2 Decarboxylation

Figure 1: The stepwise transformation of ABL to this compound via chlorination and decarboxylative hydrolysis.[5][6][7]

Mechanistic Insights

Understanding the mechanism is vital for troubleshooting yield losses (often due to polymerization).

Regioselective Chlorination

ABL possesses a highly acidic proton at the


-position (flanked by a ketone and a lactone carbonyl). Reaction with sulfuryl chloride (SO

Cl

) or chlorine gas occurs exclusively at this position.
  • Why this matters: This locks the first chlorine atom exactly where it is needed (C3 of the final pentanone chain) without touching the

    
    -position yet.
    
Acidic Hydrolysis & Decarboxylation

Upon treatment with concentrated HCl:

  • Ring Opening: The lactone is hydrolyzed to a carboxylic acid with a terminal alcohol.

  • Substitution: The terminal alcohol (now a primary alcohol) undergoes substitution with chloride (from HCl) to form the terminal alkyl chloride (C5 position).

  • Decarboxylation: The resulting structure is a

    
    -keto acid (unstable). Thermal driving force releases CO
    
    
    
    , yielding the final this compound.
Downstream Cyclization (Thiazole Formation)

The utility of this compound is its reaction with Thioformamide .

  • Mechanism: The sulfur atom of thioformamide attacks the C3-chlorine position (alpha to carbonyl) via S_N2, followed by the nitrogen attacking the carbonyl. Subsequent dehydration and aromatization yield the thiazole.

ThiazoleMech Figure 2: Hantzsch-type Cyclization Mechanism Reactants This compound + Thioformamide Attack1 S-Alkylation (Displacement of C3-Cl) Reactants->Attack1 Cyclization Cyclization (N attack on Carbonyl) Attack1->Cyclization Aromatization Dehydration & HCl Loss Cyclization->Aromatization Final 4-methyl-5-(2-chloroethyl)thiazole (Precursor to Vitamin B1) Aromatization->Final

Figure 2: The conversion of the dichloroketone into the thiazole scaffold.

Validated Experimental Protocol

Note: This protocol is synthesized from patent literature (e.g., CN106565441A) and standard organic synthesis principles. Always perform a risk assessment before proceeding.

Reagents
  • 
    -Acetyl-
    
    
    
    -butyrolactone (ABL): 1.0 eq
  • Sulfuryl Chloride (SO

    
    Cl
    
    
    
    ): 1.05 eq
  • Hydrochloric Acid (30-35%): Excess

  • Solvent: Dichloromethane (DCM) or reaction performed neat (industrial preference).

Step-by-Step Procedure
  • Chlorination (Exothermic Control):

    • Charge ABL into a glass reactor equipped with a reflux condenser and dropping funnel.

    • Cool the system to 0–5 °C .

    • Add SO

      
      Cl
      
      
      
      dropwise. Crucial: Maintain internal temperature below 10 °C to prevent side-chlorination.
    • Stir for 2 hours at room temperature after addition is complete. Gas evolution (SO

      
      , HCl) must be scrubbed.
      
  • Hydrolysis & Decarboxylation:

    • Add concentrated HCl (approx 3 molar equivalents relative to ABL) to the reaction mixture.

    • Heat the system slowly to 60–70 °C .

    • Observation: Vigorous off-gassing of CO

      
       will occur. Monitor pressure carefully.
      
    • Continue heating for 4–6 hours until gas evolution ceases.

  • Isolation:

    • Cool the mixture to room temperature.

    • The mixture will likely phase separate. Extract the aqueous layer with DCM.

    • Combine organic layers and wash with saturated NaHCO

      
       (to remove residual acid) and brine.
      
    • Dry over anhydrous Na

      
      SO
      
      
      
      .
    • Purification: Vacuum distillation is recommended due to the compound's thermal sensitivity. Collect the fraction boiling at ~90–100 °C under reduced pressure (e.g., 10-15 mmHg).

Safety & Stability (E-E-A-T)

Handling: this compound is a potent alkylating agent. It is a lachrymator and causes severe eye/skin irritation.

  • Storage: Store at <4 °C under inert gas (Argon/Nitrogen). The compound can darken and polymerize upon exposure to light and moisture.

  • Toxicity: Classified as acutely toxic if swallowed or inhaled (H302, H330).[3] Use a full-face respirator or work exclusively in a fume hood.

References

  • Synthesis of 3,5-dichloro-2-pentanone. Patent CN106565441A. (2017). Describes the chlorination of alpha-acetyl-gamma-butyrolactone and subsequent hydrolysis.

  • Process for the preparation of 3,5-dichloro-2-pentanone. Patent CN103709023A. (2014). Details the use of sulfuryl chloride and phase transfer catalysts.

  • Biosynthesis of Thiamine. Begley, T. P., et al. (1999).[8] Archives of Biochemistry and Biophysics. Discusses the biological assembly of the thiazole ring, providing context for the synthetic mimicry.

  • This compound Compound Summary. PubChem CID 94032. National Center for Biotechnology Information.

Sources

Discovery and history of 3,5-Dichloropentan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, history, and application of 3,5-Dichloropentan-2-one.

The Bifunctional Gateway to Thiazoles and Cyclopropanes

Executive Summary

This compound (CAS: 58371-98-5) is a specialized bifunctional electrophile that serves as a critical "hinge" molecule in organic synthesis. Historically emerging from the race to synthesize Vitamin B1 (Thiamine), it has evolved into a high-value intermediate for two distinct industrial sectors: Pharmaceuticals (specifically for the sedative Clomethiazole) and Agrochemicals (as the precursor to the blockbuster fungicide Prothioconazole).

This guide analyzes its synthetic evolution from "tar-prone" early methods to modern catalytic protocols, details its mechanistic role in heterocycle formation, and provides actionable handling data for process chemists.

Historical Evolution: From Vitamins to Blockbusters

The history of this compound is inextricably linked to the Hantzsch Thiazole Synthesis .

  • The Thiamine Era (1930s): The initial drive to synthesize chlorinated pentanones arose during the structural elucidation of Vitamin B1. Researchers needed a way to construct the thiazole ring with a functionalized side chain. Early methods involved the crude chlorination of acetyl-gamma-butyrolactone, often resulting in low yields and significant polymerization.

  • The Pharmaceutical Era (1950s-1980s): As the sedative properties of thiazole derivatives were explored, Clomethiazole (5-(2-chloroethyl)-4-methylthiazole) emerged. This compound was identified as the direct linear precursor, allowing for a one-step cyclization with thioformamide.

  • The Agrochemical Era (1990s-Present): The molecule found renewed importance with the development of Prothioconazole by Bayer. The 3,5-dichloro backbone provided the perfect scaffold to generate 1-chloro-1-acetylcyclopropane via intramolecular alkylation, a strained ring system essential for the fungicide's activity.

Synthesis: The Alpha-Acetyl-Gamma-Butyrolactone (AABL) Route[1]

The most chemically efficient route to this compound utilizes


-acetyl-

-butyrolactone (AABL)
as the starting material. This process involves three distinct chemical transformations—chlorination, ring opening, and decarboxylation—often performed in a "one-pot" or telescoped manner.
Reaction Mechanism & Protocol

The synthesis exploits the acidity of the


-proton in the lactone and the lability of the lactone ring under acidic conditions.

Step-by-Step Protocol:

  • Chlorination: AABL is treated with sulfuryl chloride (

    
    ) or chlorine gas (
    
    
    
    ) at low temperatures (0–5°C). The electrophilic chlorine attacks the enolizable
    
    
    -carbon, forming
    
    
    -chloro-
    
    
    -acetyl-
    
    
    -butyrolactone (CAABL).
    • Critical Control: Temperature must be kept low to prevent di-chlorination or ring opening before the alpha-position is secured.

  • Acidic Hydrolysis & Decarboxylation: The CAABL intermediate is subjected to hot concentrated hydrochloric acid (HCl).

    • Mechanism:[1][2][3][4][5][6][7] The acid catalyzes the hydrolysis of the lactone ester. The resulting

      
      -keto acid is unstable and spontaneously decarboxylates, releasing 
      
      
      
      . Simultaneously, the terminal hydroxyl group (from the opened lactone ring) is substituted by chlorine via an
      
      
      mechanism, yielding the final 3,5-dichloro product.
Troubleshooting: The "Black Tar" Phenomenon

A major historical challenge in this synthesis is the formation of intractable black tar.

  • Cause: Polymerization of the reactive furanone intermediates and aldol-like condensations of the product under harsh acidic conditions.

  • Modern Solution: The use of Phase Transfer Catalysts (PTC) (e.g., tetrabutylammonium bromide) and optimized solvent systems (e.g., dichloromethane/water biphasic systems) significantly reduces tar formation by sequestering the reactive species and moderating the reaction rate [1].

Synthetic Pathway Diagram

The following diagram illustrates the transformation from AABL to the target molecule and its subsequent divergence into key applications.

SynthesisPath AABL Start: α-Acetyl-γ-butyrolactone (Lactone Ring) CAABL Intermediate: α-Chloro-α-acetyl-γ-butyrolactone AABL->CAABL 1. Chlorination (SO2Cl2, 0°C) Target TARGET: This compound (Linear Ketone) CAABL->Target 2. Ring Open/Decarb (HCl, Heat, -CO2) Clomethiazole Pharma: Clomethiazole (Thiazole Ring) Target->Clomethiazole + Thioformamide (Hantzsch Synthesis) Cyclopropane Agro: 1-Chloro-1-acetylcyclopropane (Strained Ring) Target->Cyclopropane + Base (NaOH) (Intramolecular Alkylation)

Figure 1: Synthetic pathway from Lactone precursor to this compound and downstream applications.

Applications in Drug & Agrochemical Development[8]

Pharmaceutical: Clomethiazole Synthesis

This compound is the direct precursor to Clomethiazole , a drug used to treat sedative withdrawal and pre-eclampsia.

  • Chemistry: Hantzsch Thiazole Synthesis.

  • Mechanism: The ketone group (C2) and the

    
    -chlorine (C3) react with the thioamide group of thioformamide. The C5-chlorine remains unreacted during the cyclization, forming the crucial chloroethyl tail of the final drug molecule.
    
  • Significance: This route avoids handling hazardous ethylene oxide derivatives often used in alternative thiazole syntheses.

Agrochemical: Prothioconazole Intermediate

In the synthesis of Prothioconazole , the target molecule acts as a substrate for cyclopropanation.

  • Chemistry: Intramolecular Nucleophilic Substitution.

  • Mechanism: Treatment of this compound with a strong base (NaOH) causes the enolate formed at C3 to attack the C5 carbon (which bears the leaving group Cl).

  • Result: Formation of 1-chloro-1-acetylcyclopropane .[7] This strained ring is subsequently reacted to form the triazolethione core of Prothioconazole [3].

Technical Data & Safety Profile

Researchers must adhere to strict safety protocols due to the compound's high toxicity and reactivity.

PropertyValueNote
Molecular Formula

Molecular Weight 155.02 g/mol
Boiling Point 74-76°C (at 10 mmHg)Vacuum distillation required to prevent decomposition.[7]
Appearance Colorless to pale yellow liquidDarkens upon oxidation/polymerization.
Key Hazard (GHS) H330: Fatal if inhaled Use only in a fume hood with high-efficiency filtration.
Storage 2-8°C, Inert AtmosphereMoisture sensitive; hydrolyzes to release HCl.

Handling Protocol:

  • Quenching: Residual sulfonyl chloride or HCl must be quenched slowly with sodium bicarbonate solution.

  • Distillation: Do not distill at atmospheric pressure; the compound is thermally labile and may degrade into black tar or release toxic chloro-vapors. Always use high vacuum (<15 mmHg).

References

  • Patent CN106565441A: Synthesis method of 3,5-dichloro-2-pentanone.[3][6] (Describes the optimized catalytic route to avoid tar formation). Link

  • Patent WO2018023980A1: Method for synthesizing prothioconazole intermediate 1-chloro-1-acetyl cyclopropane.[7] (Details the cyclization of 3,5-dichloro-2-pentanone). Link

  • PubChem Compound Summary: this compound (CID 94032). National Center for Biotechnology Information. Link

  • GuideChem: this compound Properties and Suppliers. (Industrial specifications and safety data). Link

Sources

Key characteristics of 3,5-Dichloropentan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3,5-Dichloropentan-2-one Subtitle: Critical Synthon for Thiazole and Triazolethione Heterocycles

Executive Summary

This compound (CAS: 58371-98-5) is a bifunctional chlorinated ketone serving as a linchpin intermediate in the industrial synthesis of sulfur-nitrogen heterocycles. Its structural uniqueness lies in the differential reactivity of its two chlorine substituents: the kinetically labile


-chlorine at C3 and the more stable 

-chlorine at C5. This duality allows for regioselective cyclizations, making it the primary precursor for 4-methyl-5-(2-chloroethyl)thiazole (a key moiety in Clomethiazole and Thiamine/Vitamin B1 synthesis) and a strategic building block for the fungicide Prothioconazole .

Chemical Profile & Reactivity

PropertyData
IUPAC Name This compound
CAS Number 58371-98-5
Molecular Formula

Molecular Weight 155.02 g/mol
Boiling Point ~208 °C (at 760 mmHg)
Density 1.18 g/cm³
Appearance Colorless to pale yellow liquid
Solubility Soluble in DCM, THF, Ethanol; limited solubility in water

Reactivity Analysis:

  • C3-Chlorine (

    
    -position):  Highly reactive toward nucleophiles due to the adjacent carbonyl electron-withdrawing effect. It is the initiation site for Hantzsch-type cyclizations.
    
  • C5-Chlorine (

    
    -position):  Behaves as a standard primary alkyl chloride. In thiazole synthesis, this position often remains intact, providing a "handle" for further derivatization (e.g., amination or hydrolysis).
    
  • Carbonyl (C2): Acts as the electrophilic center for Schiff base formation or enolization.

Industrial Synthesis: The Acetylbutyrolactone (ABL) Route

The most robust industrial route avoids direct chlorination of pentan-2-one, which yields inseparable isomer mixtures. Instead, it utilizes


-acetyl-

-butyrolactone (ABL)
as a masked precursor. This process integrates chlorination, decarboxylation, and ring-opening into a cascade sequence.[1][2]

Mechanism of Action:

  • 
    -Chlorination:  ABL is chlorinated at the active methine position using Sulfuryl Chloride (
    
    
    
    ) or Chlorine gas.
  • Acidolytic Ring Opening: Treatment with concentrated HCl hydrolyzes the lactone.

  • Decarboxylation: The resulting

    
    -keto acid intermediate spontaneously decarboxylates.
    
  • Nucleophilic Substitution: The terminal hydroxyl group (from the opened lactone) is substituted by chloride (via HCl or excess chlorinating agent) to yield the final 3,5-dichloro product.

Visualization: Synthesis Workflow

Synthesis_ABL ABL α-Acetyl-γ-butyrolactone (Start) Inter1 α-Chloro-α-acetyl-γ-butyrolactone (Intermediate) ABL->Inter1 SO2Cl2 or Cl2 (Chlorination) Inter2 3-Chloro-5-hydroxy-pentan-2-one (Transient) Inter1->Inter2 HCl / H2O, Δ (Ring Opening/-CO2) Final This compound (Product) Inter2->Final HCl (Substitution)

Caption: Cascade synthesis from ABL involving chlorination, decarboxylative ring-opening, and halide substitution.

Downstream Applications

A. Synthesis of Thiazoles (Vitamin B1 & Clomethiazole)

The reaction of this compound with thioformamide (or related thioamides) constitutes a modified Hantzsch Thiazole Synthesis.

  • Protocol Insight: The thioamide sulfur attacks the C3 (

    
    ) carbon, displacing the chloride. The nitrogen then condenses with the C2 carbonyl, followed by dehydration to aromatize the ring.
    
  • Outcome: The C5-chlorine is preserved, yielding 4-methyl-5-(2-chloroethyl)thiazole . This molecule is a direct precursor to Clomethiazole (sedative) and, via hydrolysis/amination, to Thiamine (Vitamin B1).

Visualization: Hantzsch Cyclization Mechanism

Thiazole_Mech Ketone This compound Step1 S-Alkylation (Attack at C3-Cl) Ketone->Step1 Thio Thioformamide (HCSNH2) Thio->Step1 Step2 Cyclization (N attack at C=O) Step1->Step2 -HCl Product 4-methyl-5-(2-chloroethyl)thiazole Step2->Product -H2O (Aromatization)

Caption: Regioselective Hantzsch condensation preserving the C5-chloroethyl side chain.

B. Prothioconazole Intermediate

In the agrochemical sector, this ketone is a precursor to the triazolethione fungicide Prothioconazole . The synthesis typically involves the formation of a chlorocyclopropyl intermediate or direct condensation with hydrazine derivatives to build the triazole core, leveraging the bifunctional nature of the ketone to create the requisite steric bulk and lipophilicity.

Experimental Protocol: Synthesis from ABL

Safety Warning: Sulfuryl chloride is corrosive and reacts violently with water. This compound is a lachrymator and potential alkylating agent. Work in a fume hood.

  • Chlorination:

    • Charge a reactor with

      
      -acetyl-
      
      
      
      -butyrolactone (1.0 eq)
      and a solvent (e.g., dichloromethane or neat).
    • Cool to 0–5°C.

    • Add Sulfuryl Chloride (

      
      , 1.05 eq)  dropwise, maintaining temperature <10°C to prevent di-chlorination.
      
    • Stir for 2 hours at room temperature.

  • Hydrolysis & Decarboxylation:

    • Transfer the chlorinated intermediate to a vessel containing Concentrated HCl (37%, 3.0 eq) and water.

    • Heat to reflux (approx. 100°C) for 4–6 hours. Evolution of

      
       gas will be observed.
      
    • Note: The high acidity drives the substitution of the transient primary alcohol to the chloride.

  • Isolation:

    • Cool the mixture. The product forms a dense organic layer (Density ~1.18).

    • Separate the phases. Extract the aqueous layer with DCM.

    • Wash combined organics with saturated

      
       (carefully, gas evolution) and brine.
      
    • Dry over

      
       and concentrate.
      
    • Purification: Vacuum distillation (bp ~85°C at 10 mmHg) yields the pure product.

References

  • Pengnuo Chemical. (n.d.). This compound Manufacturer and Supplier. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 94032, this compound. Retrieved from

  • Google Patents. (2017). CN106565441A - Synthesis method of 3,5-dichloro-2-pentanone.[1][2][3][4] Retrieved from

  • Google Patents. (2019). CN106278845B - Novel process for the preparation of 4-methyl-5(2-chloroethyl)-thiazole.[3] Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 1,5-Dichloropentane (Analogous Handling). Retrieved from

Sources

Advanced Technical Guide: Structural Isomerism in 3,5-Dichloropentan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Critical Control Strategies for Thiamine Precursors and API Intermediates[1][2]

Executive Summary

3,5-Dichloropentan-2-one (CAS 58371-98-5) serves as a linchpin intermediate in the industrial synthesis of Thiamine (Vitamin B1) and specific agrochemical fungicides (e.g., prothioconazole).[1][2] However, its utility is frequently compromised by a complex landscape of structural isomers.[2] For drug development professionals, these isomers represent not merely yield losses but critical quality attributes (CQAs) that can trigger genotoxic impurity alerts due to the reactivity of


-haloketones.[2]

This guide moves beyond basic structural definitions to provide a mechanistic, analytical, and process-control framework for managing the isomeric landscape of


.[2]
Part 1: The Isomeric Landscape

The molecular formula


 permits multiple constitutional isomers. In the context of synthesizing this compound (typically via the ring-opening of 

-acetyl-

-butyrolactone), specific regioisomers are thermodynamically and kinetically favored.
Table 1: Critical Structural Isomers and Physicochemical Profiles[1][2]
Isomer NameStructure DescriptionOrigin MechanismDetection Signal (1H NMR)Risk Profile
This compound (Target)Cl at ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-carbon (C3) and terminal

-carbon (C5).[1][2]
Ring opening of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-acetyl-

-butyrolactone (ABL).[1][2]

~4.6 ppm (dd, 1H, C3-H)
High Toxicity (H330, H341)
3,3-Dichloropentan-2-one Geminal Cl at

-carbon (C3).[2]
Over-chlorination of 2-pentanone or rearrangement.[1][2]No signal at C3; simplified splitting.High stability; difficult separation.[1][2]
1,3-Dichloropentan-2-one Cl at both

-carbons (C1 and C3).[1][2]
Non-selective chlorination of 2-pentanone.[1][2]

~4.2 ppm (s, 2H, C1-H2)
Potent alkylating agent (GTI).[2]
1,1-Dichloropentan-2-one Geminal Cl at terminal methyl (C1).[1][2]Radical chlorination side-reaction.[1][2]

~5.8 ppm (s, 1H, C1-H)
Rare in ionic synthesis routes.[2]
3,4-Dichloropentan-2-one Vicinal Cl at C3 and C4.[1][2]Elimination-addition sequences (via enol intermediates).[1][2]Complex multiplets at C3/C4.Diastereomeric pairs complicate HPLC.[1][2]
Part 2: Mechanistic Origins and Control

Understanding how these isomers form is the only way to control them.[1][2] The dominant synthesis route involves the chlorination and decarboxylative ring-opening of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-acetyl- 

-butyrolactone (ABL).[1][2]
2.1 The Divergent Pathway

The reaction proceeds through a carbocation intermediate or a concerted nucleophilic attack.[2] Isomerism arises when the chloride nucleophile attacks the wrong carbon or when the enolization of the ketone directs subsequent chlorination to the wrong alpha position.[2]

G cluster_0 Critical Control Point ABL α-Acetyl-γ-butyrolactone (Starting Material) Inter Chlorinated Intermediate (α-chloro-α-acetyl-γ-butyrolactone) ABL->Inter SO2Cl2 / 0-5°C Target This compound (Target) Inter->Target HCl / Heat (Decarboxylation) Iso1 3,3-Dichloropentan-2-one (Geminal Impurity) Inter->Iso1 Excess Cl2 / Radical Path Iso2 1,5-Dichloropentan-2-one (Regio-Impurity) Inter->Iso2 Rearrangement

Figure 1: Reaction pathway divergence during the synthesis of this compound. Control of temperature and stoichiometry at the intermediate stage is vital to suppress the thermodynamic sink (3,3-isomer).[2]

2.2 Process Control Parameters

To maximize the 3,5-isomer and minimize structural variants:

  • Temperature Control: The ring-opening decarboxylation is highly exothermic.[1][2] Temperatures exceeding 60°C promote radical pathways that lead to 1,x-dichloro isomers.[2] Maintain reaction mass at 50-55°C [1].

  • Acid Concentration: High concentrations of HCl favor the specific

    
    -type attack at the 
    
    
    
    -carbon, securing the 5-chloro position.[1][2] Lower concentrations allow for elimination reactions, leading to alkene byproducts and subsequent 3,4-dichloro isomers.[2]
  • Catalyst Selection: The use of phase transfer catalysts (e.g., tetrabutylammonium bromide) enhances the nucleophilicity of chloride ions in the organic phase, favoring the kinetic product (3,5-dichloro) over the thermodynamic rearrangement products [2].[2]

Part 3: Analytical Differentiation Strategy

Distinguishing the 3,5-isomer from its 3,3- or 1,3-counterparts requires a multi-modal approach. Relying solely on GC-MS is risky due to similar fragmentation patterns.[1][2]

Protocol: NMR-Based Isomer Quantification

Principle: The chemical shift of the proton alpha to the carbonyl group is highly sensitive to chlorine substitution.[1][2] Reagents:


 (with TMS standard).
  • Sample Prep: Dissolve 10 mg of crude oil in 0.6 mL

    
    .
    
  • Acquisition: Run 1H NMR (min 400 MHz).

  • Integration Logic:

    • Target (3,5): Integrate the doublet of doublets at 4.5 - 4.7 ppm (C3-H).

    • Impurity (1,3): Integrate the singlet at 4.1 - 4.3 ppm (C1-H2).

    • Impurity (3,3): Look for the absence of signals in the 4.0-5.0 ppm region and enhanced integration of the methyl singlet at 2.3 ppm (C1-H3).

  • Calculation:

    
    [2]
    
Analytical Logic Flow

Analysis Start Crude Reaction Mixture GC GC-MS Analysis Start->GC Mass Mass Ion Check (m/z 154/156) GC->Mass Split Isomer Differentiation Needed? Mass->Split NMR 1H NMR Spectroscopy Split->NMR Ambiguous Retention Times Shift1 Signal at 4.6 ppm (dd)? YES -> 3,5-Isomer NMR->Shift1 Shift2 Signal at 4.2 ppm (s)? YES -> 1,3-Isomer NMR->Shift2 Shift3 No Alpha Proton? YES -> 3,3-Isomer NMR->Shift3

Figure 2: Decision tree for the analytical validation of this compound purity.

Part 4: Safety & Toxicology (HSE)

The structural isomers of dichloropentan-2-one share a hazardous profile, but the 3,5-isomer is particularly noted for its acute toxicity.[1][2]

  • Acute Toxicity (Inhalation): Classified as H330 (Fatal if inhaled) .[1][2][3] The

    
    -chloro ketone moiety is a potent lachrymator and alkylating agent, capable of irreversible binding to pulmonary proteins.[1][2]
    
  • Genotoxicity: As an alkylating agent, it triggers alerts for mutagenicity (H341 ).[2][3] Synthesis workflows must employ closed-loop systems.[1][2]

  • Neutralization: Spills should be treated with dilute ammonia or sodium bicarbonate solution to hydrolyze the

    
    -chloro group before disposal.[1][2]
    
References
  • Vertex AI Search. (2024).[1][2] Synthesis method for 3,5-dichloro-2-pentanone. Patent CN103709023A.[1][2] Link

  • Vertex AI Search. (2024).[1][2] Synthesis method of 3,5-dichloro-2-pentanone using phase transfer catalyst. Patent CN106565441A.[1][2] Link

  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 94032, this compound. Link

  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 79993, 5-Chloro-2-pentanone. Link

  • Guidechem. (2024).[1][2] this compound MSDS and Properties. Link

Sources

A Technical Guide to the Spectroscopic Analysis of 3,5-Dichloropentan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3,5-dichloropentan-2-one. Designed for researchers, scientists, and professionals in drug development, this document details the theoretical underpinnings and practical application of key spectroscopic techniques for the structural elucidation and characterization of this halogenated ketone.

Introduction

This compound, with the molecular formula C₅H₈Cl₂O, is a functionalized organic compound featuring a ketone carbonyl group and two chlorine atoms at the 3 and 5 positions.[1] This substitution pattern creates a chiral center at the third carbon, influencing its chemical and physical properties. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and for monitoring its transformations in synthetic chemistry. This guide will explore the expected data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), providing a framework for its comprehensive analysis.

Molecular Structure and Key Features

A clear visualization of the molecular structure is fundamental to interpreting its spectroscopic data. The presence of a carbonyl group, two stereocenters, and electron-withdrawing chlorine atoms are the primary determinants of its spectral behavior.

Caption: Correlation of protons in this compound with their predicted ¹H NMR chemical shifts.

¹³C NMR Spectroscopy

Theoretical Principles

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of a carbon atom is also influenced by its electronic environment. Carbonyl carbons are highly deshielded and appear at very low field. Carbons bonded to electronegative atoms like chlorine are also shifted downfield.

Experimental Protocol

The experimental setup is similar to that for ¹H NMR, but the data acquisition parameters are adjusted for the lower sensitivity and larger chemical shift range of the ¹³C nucleus. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.

Predicted ¹³C NMR Spectral Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
C1 (CH₃)28-32
C2 (C=O)200-205
C3 (CHCl)55-60
C4 (CH₂)40-45
C5 (CH₂Cl)45-50

Interpretation of the ¹³C NMR Spectrum

  • C2 (C=O): The carbonyl carbon will be the most downfield signal, expected in the 200-205 ppm region, which is characteristic for ketones. [2]* C3 (CHCl): The carbon atom bonded to a chlorine atom and the carbonyl group will be significantly deshielded, with a predicted chemical shift in the range of 55-60 ppm.

  • C5 (CH₂Cl): The terminal carbon atom bonded to a chlorine atom is also deshielded and is expected to appear in the 45-50 ppm range.

  • C4 (CH₂): The methylene carbon at position 4 will have a chemical shift in the 40-45 ppm range.

  • C1 (CH₃): The methyl carbon will be the most upfield signal, appearing around 28-32 ppm.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural elucidation.

Theoretical Principles

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙). This molecular ion is often unstable and undergoes fragmentation to produce smaller, more stable ions. The presence of chlorine atoms will result in characteristic isotopic patterns for chlorine-containing fragments, as chlorine has two abundant isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.

Experimental Protocol
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is vaporized and then ionized, typically by electron impact.

  • Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Predicted Mass Spectrum Fragmentation
  • Molecular Ion (M⁺˙): The molecular ion peak should be observable. Due to the two chlorine atoms, there will be a characteristic isotopic cluster. The M⁺ peak will be at m/z 154 (for two ³⁵Cl atoms), the M+2 peak at m/z 156 (for one ³⁵Cl and one ³⁷Cl), and the M+4 peak at m/z 158 (for two ³⁷Cl atoms). The relative intensities of these peaks will be approximately 9:6:1.

  • α-Cleavage: A common fragmentation pathway for ketones is α-cleavage, the breaking of the bond between the carbonyl carbon and an adjacent carbon.

    • Cleavage between C1 and C2 would result in the loss of a methyl radical (•CH₃) to give a fragment with m/z 139/141/143.

    • Cleavage between C2 and C3 would lead to the formation of an acylium ion (CH₃CO⁺) with m/z 43.

  • Loss of HCl: The molecule may undergo the elimination of a molecule of hydrogen chloride (HCl, 36 amu), leading to a fragment at m/z 118.

  • Other Fragments: Other significant fragments may arise from the cleavage of the C-Cl bonds and further fragmentation of the carbon skeleton.

G cluster_alpha α-Cleavage cluster_elimination Elimination M [C5H8Cl2O]⁺˙ m/z = 154, 156, 158 F1 [C4H5Cl2O]⁺ m/z = 139, 141, 143 M->F1 - •CH3 F2 [CH3CO]⁺ m/z = 43 M->F2 - •C3H5Cl2 F3 [C5H7ClO]⁺˙ m/z = 118, 120 M->F3 - HCl

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Conclusion

The spectroscopic analysis of this compound provides a detailed picture of its molecular structure. The combination of IR, ¹H NMR, ¹³C NMR, and mass spectrometry allows for the unambiguous identification of its key functional groups and the mapping of its carbon-hydrogen framework. The principles and predicted data outlined in this guide serve as a valuable resource for researchers working with this compound, enabling confident structural verification and facilitating its use in further scientific endeavors.

References

  • Pengnuo, "this compound," Pengnuo, [Link]. [1]2. PubChem, "this compound," National Center for Biotechnology Information, [Link].

  • Chemistry LibreTexts, "Spectroscopy of Aldehydes and Ketones," [Link]. [2]4. NMRDB.org, "Predict 1H proton NMR spectra," [Link].

  • Cheminfo.org, "IR spectra prediction," [Link].

  • Chemistry LibreTexts, "13C NMR Spectroscopy," [Link]. [3]7. Chemistry LibreTexts, "Mass Spectrometry of Some Common Functional Groups," [Link].

Sources

3,5-Dichloropentan-2-one reactivity profile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 3,5-Dichloropentan-2-one Reactivity Profile

Executive Summary

This compound (CAS: 58371-98-5) is a high-value bifunctional electrophile serving as the structural linchpin in the synthesis of 1-acetyl-1-chlorocyclopropane , the critical intermediate for the blockbuster fungicide Prothioconazole .[1][2]

Unlike simple halogenated ketones, this molecule possesses a unique "push-pull" reactivity profile driven by the competing electrophilicity of the C3 and C5 positions and the acidity of the C3 proton.[1][2] This guide provides a deep technical analysis of its reactivity, focusing on the thermodynamics of its cyclization, process optimization using phase transfer catalysis (PTC), and safety protocols required for handling this acute toxin.[1]

Molecular Architecture & Electronic Profile

The reactivity of this compound is defined by three distinct electronic features that dictate its behavior in nucleophilic substitutions and cyclizations.

FeatureLocationElectronic EffectChemical Consequence

-Carbonyl Acidity
C3 PositionInductive withdrawing (-I) from C=O and ClThe C3 proton is highly acidic (

), making it easily abstractable by hydroxide bases to form a stabilized enolate.[1][2]
Primary Electrophile C5 PositionPrimary Alkyl ChlorideThe terminal chloride is unhindered and serves as an excellent leaving group for intramolecular

attack.[1]
Secondary Electrophile C3 PositionSecondary Alkyl ChlorideSterically hindered and stabilized by the carbonyl; less prone to direct displacement but critical for directing the cyclization regioselectivity.[1]

The Core Transformation: Cyclization to 1-Acetyl-1-chlorocyclopropane[1][2][3][4]

The industrial utility of this compound relies entirely on its conversion to 1-acetyl-1-chlorocyclopropane .[1][2] This is a classic Favorskii-like 1,3-elimination (specifically a


-elimination).[1][2]
Reaction Mechanism
  • Enolization: A base (typically NaOH) abstracts the acidic proton at C3.[1]

  • Intramolecular Attack: The resulting carbanion/enolate acts as an internal nucleophile.[1]

  • Ring Closure: The nucleophile attacks the electrophilic C5 carbon in a 3-exo-tet cyclization, displacing the terminal chloride.[1][2]

  • Product Formation: The chlorine at C3 remains attached, resulting in a gem-substituted cyclopropane.[1][2]

Pathway Visualization

G Start This compound (Reactant) Inter Enolate Intermediate (C3 Carbanion) Start->Inter + NaOH (pH > 12) - H2O TS Transition State (3-exo-tet Closure) Inter->TS Intramolecular Nucleophilic Attack Product 1-Acetyl-1-chlorocyclopropane (Target) TS->Product - NaCl (Irreversible)

Figure 1: Mechanistic flow of the base-catalyzed cyclization of this compound.

Synthesis & Process Optimization

The synthesis of the 3,5-dichloro precursor itself is achieved via the ring-opening of


-acetyl-

-butyrolactone
(2-acetylbutyrolactone).[1][2] This is a highly exothermic process requiring precise thermal control.[1]
Synthesis Workflow (Lactone to Cyclopropane)

Synthesis Lactone α-Acetyl-γ-butyrolactone Dichloro This compound (Unstable Intermediate) Lactone->Dichloro Ring Opening Chlorination Reagent1 Sulfuryl Chloride (SO2Cl2) or HCl/H2O Reagent1->Dichloro Cyclo 1-Acetyl-1-chlorocyclopropane Dichloro->Cyclo Cyclization (Exothermic) Reagent2 NaOH (20-30%) + Phase Transfer Catalyst Reagent2->Cyclo Downstream Prothioconazole (Fungicide) Cyclo->Downstream + 1,2,4-Triazole + 2-Chlorobenzyl chloride

Figure 2: Industrial synthesis pathway from raw lactone to downstream API.[2]

Experimental Protocol: Optimized Cyclization

Context: This reaction is prone to "runaway" exotherms and tar formation if the local pH is too high or mixing is poor.[1] Requirement: Use of a Phase Transfer Catalyst (PTC) is mandatory to facilitate the reaction between the organic ketone and aqueous base.[1]

Step-by-Step Protocol:

  • Reactor Setup: Equip a jacketed glass reactor with a high-torque overhead stirrer and a reflux condenser.[1][2] Inert with nitrogen.[1][2]

  • Base Preparation: Prepare a 20-30% w/w NaOH solution. Add Tetrabutylammonium bromide (TBAB) (1-3 mol%) as the PTC.[1][2]

  • Temperature Control: Heat the base solution to 70°C.

  • Addition: Add this compound dropwise.

    • Critical Control Point: The addition rate must match the cooling capacity.[1] Maintain internal temperature between 70-75°C. Rapid addition will cause violent boiling and polymerization.[1][2]

  • Post-Reaction: Stir for 1-2 hours. Cool to 25°C.[1][2]

  • Workup: Separate the organic layer.[1][3] The product (1-acetyl-1-chlorocyclopropane) is a liquid (BP ~150-155°C).[1][2]

  • Purification: Vacuum distillation is required to remove unreacted starting material and tarry byproducts.[1]

Process Data Table:

ParameterOptimal RangeImpact of Deviation
NaOH Conc. 20% - 30%<20%: Slow reaction, hydrolysis of chloride.[1][2][4] >30%: Polymerization/Tar formation.[1][2]
Temperature 70°C - 80°C<60%: Incomplete conversion.[1][2] >90%: Degradation of product.[1][2]
Catalyst TBAB or TEBACEssential for biphasic kinetics.[1][2] Without PTC, yield drops <50%.[1]
Yield 85% - 92%Highly dependent on agitation speed (mass transfer limited).[1][2]

Safety & Handling (HSE Profile)

This compound is a severe alkylating agent.[1][2] It poses significant acute toxicity risks.[1][2][5]

  • GHS Classification:

    • Acute Tox. 2 (Inhalation): Fatal if inhaled (H330).[1][5]

    • Acute Tox. 4 (Oral): Harmful if swallowed (H302).[1][5]

    • Muta. 2: Suspected of causing genetic defects (H341).[1][5]

    • Eye Irrit. 2: Causes serious eye irritation (H319).[1][5]

Operational Mandates:

  • Containment: All transfers must occur in a closed system or a fume hood with a minimum face velocity of 100 fpm.

  • PPE: Double nitrile gloves (0.11mm minimum) and chemical splash goggles are non-negotiable.[1] Respiratory protection (full-face respirator with organic vapor cartridges) is required if the closed system is breached.[1][2]

  • Decontamination: Spills should be neutralized with dilute ammonia or sodium thiosulfate solution to quench the alkylating potential before cleanup.[1]

References

  • Preparation method of cyclopropyl methyl ketone. (Patent CN102643179A).[1][2] Google Patents.[1][2] Link

  • Method for synthesizing prothioconazole intermediate 1-chloro-1-acetyl cyclopropane. (Patent WO2018023980A1).[1][2] Google Patents.[1][2] Link

  • Synthesis method of 3,5-dichloro-2-pentanone. (Patent CN106565441A).[1][2] Google Patents.[1][2] Link

  • This compound Compound Summary. PubChem. Link

  • Synthetic route to prothioconazole. ResearchGate. Link

Sources

Technical Guide: Stability, Storage, and Handling of 3,5-Dichloropentan-2-one

[1]

Executive Summary

3,5-Dichloropentan-2-one is a highly reactive, bifunctional intermediate utilized primarily in the synthesis of heterocyclic compounds (pyrroles, thiazoles) and thiamine (Vitamin B1) analogues.[1] Its utility in drug development is counterbalanced by two critical factors: severe acute toxicity (Fatal if inhaled, H330) and inherent thermodynamic instability .

This guide provides a validated framework for the storage and handling of this compound.[1] It moves beyond generic safety data sheets to address the specific chemical mechanisms of degradation—primarily dehydrohalogenation and acid-catalyzed polymerization—and offers actionable protocols to mitigate these risks.[1]

Chemical Nature & Degradation Mechanisms

To preserve the integrity of this compound, one must understand the driving forces behind its decomposition. The molecule contains two chlorine atoms: one at the


1
The Instability Triad[1]
  • 
    -Proton Acidity:  The carbonyl group increases the acidity of the proton at C3.[1] This facilitates enolization, which is the first step in many degradation pathways.[1]
    
  • Leaving Group Lability: Both chloride ions are good leaving groups.[1] The C5 chloride is susceptible to nucleophilic attack (intramolecular or intermolecular), while the C3 chloride is prone to elimination.[1]

  • Autocatalysis: The decomposition often releases Hydrogen Chloride (HCl). This HCl acts as a catalyst, accelerating further enolization and elimination reactions, leading to a "runaway" degradation often observed as the liquid turning from colorless to dark brown/black.[1]

Degradation Pathways (Visualization)

The following diagram illustrates the primary degradation routes: HCl elimination yielding reactive enones, and cyclization yielding dihydrofuran derivatives.

DegradationPathwaysStartThis compound(Intact API)HClHCl (Catalyst)Start->HClReleaseEnone3-Chloro-3-penten-2-one(Reactive Intermediate)Start->EnoneDehydrohalogenation(-HCl)CyclicDihydrofuran / CyclopropaneDerivativesStart->CyclicIntramolecularCyclizationHCl->StartAutocatalysisPolymerDark Tars / Polymers(Irreversible Loss)Enone->PolymerPolymerization

Figure 1: Primary degradation pathways. Note the autocatalytic feedback loop driven by HCl release.

Storage & Handling Protocols

Core Directive: The objective is to arrest the kinetics of HCl elimination. This is achieved by controlling Temperature, Atmosphere, and Surface Chemistry.[1]

The "Cold-Dark-Dry" Standard
ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Arrhenius equation dictates that lowering temperature significantly retards the rate of elimination reactions.[1]
Atmosphere Argon (Preferred) or NitrogenOxygen promotes radical formation; moisture (H₂O) hydrolyzes the C-Cl bond, releasing HCl and triggering the autocatalytic cycle.[1] Argon is heavier than air and provides a better blanket.[1]
Container Borosilicate Glass (Amber) Blocks UV light (prevents photolytic C-Cl cleavage).
Cap Liner PTFE (Teflon) Essential. Rubber or standard polymers will be degraded by the organic vapors and potential HCl off-gassing.[1]
Additives Acid Scavenger (Optional) For long-term storage (>6 months), adding 0.5% w/w epoxidized soybean oil or propylene oxide can scavenge free HCl.[1]
Material Incompatibility (Critical)

NEVER use metal spatulas, needles, or containers (Stainless Steel, Aluminum).

  • Reasoning: Metals act as Lewis Acids (

    
    , 
    
    
    ) which drastically catalyze the dehydrohalogenation reaction.
  • Protocol: Use only glass or PTFE-coated tools.

Quality Control & Analytical Monitoring

Because of its instability, "freshness" must be validated before every critical synthesis.[1] Do not rely solely on the Certificate of Analysis (CoA) from the vendor if the bottle has been opened.

Visual Inspection (The "Quick Check")
  • Pass: Colorless to pale yellow liquid.[1]

  • Fail: Dark orange, brown, or black viscous liquid.[1] (Indicates significant polymerization).

  • Fail: Visible fuming upon opening (Indicates high concentration of free HCl).

GC-MS Purity Assay (Standard Operating Procedure)
  • Objective: Quantify 3,5-DCP and detect enone impurities.

  • Caution: High injector temperatures can degrade the sample during analysis, leading to false low purity results.[1]

Instrument Parameters:

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).[1]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split mode (50:1). Temperature: 150°C (Keep low to prevent thermal degradation).

  • Oven Program:

    • Hold at 60°C for 2 min.

    • Ramp 10°C/min to 200°C.

    • Hold 2 min.

  • Detector: MS (Scan 35-300 m/z).

Titration for Free Acidity (Self-Validating Step)

Before large-scale use, quantify free HCl to determine if neutralization is required.[1]

  • Dissolve 100 mg sample in 10 mL anhydrous THF.

  • Titrate with 0.01 N NaOH (aqueous) using Phenolphthalein indicator.

  • Limit: Free acid > 0.5% indicates significant degradation.[1]

Emergency Safety Profile (HSE)

WARNING: this compound is classified as Fatal if Inhaled (Category 1/2) and a Lachrymator .[1]

Handling Workflow

The following workflow mandates the use of engineering controls over PPE alone.

SafetyWorkflowcluster_0Engineering Controlscluster_1PPE LayerHoodFume Hood(Face Velocity > 100 fpm)GlovesDouble Nitrile orSilver Shield GlovesHood->GlovesGloveBoxGlove Box(If handling > 10g)ActionDispense ReagentGloveBox->ActionGloves->ActionRespRespirator (Organic Vapor)*Only for spill cleanup*StartStart TaskCheckCheck Engineering ControlsStart->CheckCheck->HoodStandard UseCheck->GloveBoxHigh VolumeWasteQuench Waste(Dilute NaOH)Action->WasteImmediate Neutralization

Figure 2: Mandatory safety workflow. Note that waste must be quenched immediately to prevent off-gassing.[1]

Spill Response
  • Evacuate: Clear the area immediately.

  • Ventilate: Maximize hood flow.

  • Neutralize: Do not wipe with paper towels (fire risk). Cover with soda ash (

    
    ) or lime to neutralize the acid.
    
  • Clean: Absorb with vermiculite and dispose of as hazardous halogenated waste.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 94032, this compound. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 3,5-dichloro-2-pentanone.[1][2] (Detailed toxicity and classification data).[2][3][4] Retrieved from [Link][2]

  • Pengnuo Chemical. Technical Data Sheet: this compound.[1] (Industrial synthesis and application data). Retrieved from [Link]

Strategic Sourcing and Quality Validation of 3,5-Dichloropentan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guidance for Pharmaceutical & Agrochemical Development

Executive Summary: The Critical Intermediate

3,5-Dichloropentan-2-one (CAS: 58371-98-5 ) is a specialized bifunctional electrophile. While structurally simple, its dual-chlorination pattern—at the


 (C3) and 

(C5) positions relative to the carbonyl—makes it a high-value "linchpin" scaffold. It is primarily utilized in the synthesis of sulfur-nitrogen heterocycles, most notably Prothioconazole (a broad-spectrum triazolinethione fungicide) and various thiazole-based pharmaceutical intermediates.

The Procurement Challenge: Unlike stable commodity chemicals, this compound is reactive, lachrymatory, and prone to hydrolysis. Commercial samples frequently degrade into polymerized tars or hydrolyzed alcohols during transit. This guide provides a self-validating framework to source, verify, and handle this compound, ensuring experimental reproducibility.

Chemical Identity & Safety Profile

Immediate Action Required: Treat this compound as an inhalation hazard (H330).[1] All handling must occur within a certified chemical fume hood.

ParameterSpecification
IUPAC Name This compound
CAS Number 58371-98-5
Molecular Formula C

H

Cl

O
Molecular Weight 155.02 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point ~70–72°C at 20 mmHg (decomposes at atm pressure)
Key Hazards H330 (Fatal if inhaled) , H302 (Harmful if swallowed), H319 (Eye Irritant)
Storage 2–8°C, under Argon/Nitrogen, anhydrous conditions

Commercial Sourcing Landscape

The supply chain for this compound is bifurcated between "Catalog" vendors (R&D scale) and "Process" manufacturers (Bulk scale).

Tier 1: Catalog Suppliers (R&D Scale: 1g – 100g)

Use for: Initial screening, analytical standards, and small-scale synthesis (<50g). Characteristics: High purity (>97%), expensive, reliable COA.

  • Thermo Scientific Chemicals (formerly Acros/Alfa Aesar): Often lists this under "5-Chloro-2-pentanone derivatives" or specific catalog numbers. Reliable for small volumes.

  • Sigma-Aldrich (MilliporeSigma): Generally available via their "Rare Chemical Library" or through third-party aggregation.

  • TCI (Tokyo Chemical Industry): A primary source for halogenated ketones in the Asian and US markets.

Tier 2: Bulk & Custom Manufacturers (Process Scale: >1kg)

Use for: Pilot plant runs, Prothioconazole analog synthesis. Characteristics: Variable purity (90-95%), requires rigorous in-house QC.

  • Key Region: The bulk manufacturing base is heavily concentrated in China (Jiangsu and Shandong provinces) due to the industrial production of Prothioconazole.

  • Vetting Strategy: When ordering >1kg, request a "pre-shipment sample" to verify the absence of the 3,3-dichloro regioisomer, which is a common byproduct of unoptimized chlorination.

Technical Validation: The "Self-Validating" QC Protocol

Do not trust the label purity on reactive


-halo ketones. Upon receipt, execute this workflow to determine if the batch is viable or requires remediation.
Impurity Profiling (The "Why" behind the defects)

Understanding the synthesis route reveals the likely impurities. The dominant industrial route involves the chlorination of


-acetyl-

-butyrolactone (ABL).

SynthesisPath ABL α-Acetyl-γ-butyrolactone Chlorination Step 1: Chlorination (SO2Cl2 or Cl2) ABL->Chlorination RingOpen Step 2: Decarboxylation (HCl / Heat) Chlorination->RingOpen Target TARGET: This compound RingOpen->Target Imp1 Impurity A: 3,3-Dichloro isomer (Over-chlorination) RingOpen->Imp1 Side Rxn Imp2 Impurity B: 5-Chloro-2-pentanone (Under-chlorination) RingOpen->Imp2 Incomplete Imp3 Impurity C: Polymer/Tars (Acid catalyzed aldol) Target->Imp3 Storage Degradation

Figure 1: Synthetic origin of common impurities. Note that Impurity A (3,3-dichloro) is chemically distinct but difficult to separate by distillation due to similar boiling points.

Analytical Workflow
Step 1: Visual Inspection
  • Pass: Clear, colorless to pale yellow liquid.

  • Caution: Dark orange/brown (indicates HCl accumulation and polymerization).

  • Fail: Viscous sludge or biphasic separation.

Step 2: GC-MS Validation (Methodology)

Gas Chromatography is the gold standard for volatile halo-ketones.

  • Column: DB-5ms or equivalent (Non-polar, 30m x 0.25mm).

  • Inlet: 200°C (Do not overheat; thermal degradation is possible).

  • Oven: 50°C (2 min hold)

    
     10°C/min 
    
    
    
    200°C.
  • Detection: MS (EI source). Look for molecular ion (

    
    ) at m/z 154 (weak) and characteristic fragmentation:
    
    • 
       43 (
      
      
      
      )
    • 
       91/93 (
      
      
      
      fragment)
Step 3: 1H-NMR Verification (Regioisomer Check)

To distinguish the 3,5-dichloro target from the 3,3-dichloro impurity:

  • Target (3,5-dichloro): Look for the methine proton (

    
    ) at C3. It will appear as a triplet or dd  around 4.4–4.6 ppm .
    
  • Impurity (3,3-dichloro): Lacks the C3 proton. Look for a simplified spectrum with a singlet methyl group shifted downfield.

Remediation & Handling

If your sourced material is degraded (dark color, <90% purity), use this remediation protocol before synthesis.

Purification Protocol (Distillation)
  • Equipment: Short-path distillation head (Vigreux column recommended).

  • Pressure: High vacuum (<5 mmHg) is mandatory to keep bath temperature below 80°C.

  • Stabilization: Add a small amount of

    
     or solid 
    
    
    
    to the receiving flask immediately after collection to neutralize trace HCl, which catalyzes auto-decomposition.
Handling "Fatal if Inhaled" (H330)

The H330 classification implies high acute toxicity.[1]

  • Engineering Controls: Handle only in a functioning fume hood with sash at lowest working position.

  • PPE: Double nitrile gloves (0.11mm minimum) and chemical splash goggles.

  • Decontamination: Quench spills with dilute aqueous ammonia or sodium bicarbonate solution to neutralize the chloroketone.

Decision Logic for Researchers

Use this flowchart to determine the suitability of a commercial batch for your specific application.

DecisionTree Start Batch Arrival (CAS 58371-98-5) Visual Visual Check: Is it Clear/Pale Yellow? Start->Visual GCMS GC-MS Analysis: Purity > 95%? Visual->GCMS Yes Distill Remediation: Vacuum Distillation Visual->Distill No (Dark/Tarry) Isomer NMR Check: Confirm 3,5-isomer vs 3,3 GCMS->Isomer Yes GCMS->Distill No (<95%) Use RELEASE FOR SYNTHESIS (Store at 4°C) Isomer->Use Confirmed Reject REJECT BATCH (Contact Supplier) Isomer->Reject Wrong Isomer Distill->GCMS Retest

Figure 2: Quality Assurance Decision Matrix for incoming raw material.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 94032, this compound. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023).[1] Substance Information: this compound.[1][2][3][4][5][6][7][8] Retrieved from [Link][1]

  • Google Patents. (2014). CN103709023A: Synthesis method for 3,5-dichloro-2-pentanone.[6][7][8] Retrieved from

  • Organic Syntheses. (1951). 5-Chloro-2-pentanone.[1][9][10] Coll. Vol. 3, p.188 (1955); Vol. 31, p.74 (1951). (Foundational chemistry for the synthesis of chloro-pentanones). Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 3,5-Dichloropentan-2-one from γ-butyrolactone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-ORG-502 Title: Scalable Synthesis of 3,5-Dichloropentan-2-one from ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-Butyrolactone via Decarboxylative Chlorination
Date:  October 24, 2023
Version:  2.1[1]

Abstract & Scope

This application note details a robust, high-yield protocol for the synthesis of This compound (CAS: 58371-98-5) starting from ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-butyrolactone (GBL) .[1] This target molecule is a critical intermediate in the synthesis of thiamine (Vitamin B1) analogs and broad-spectrum triazolethione fungicides (e.g., Prothioconazole).[1]

Unlike traditional methods that rely on unstable diazo intermediates or expensive organolithium reagents, this protocol utilizes a bi-phasic decarboxylative chlorination strategy.[2][1] The process involves the Claisen condensation of GBL to ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-acetyl-

-butyrolactone (ABL), followed by a one-pot chlorination, hydrolysis, and decarboxylation sequence using sulfuryl chloride (

) and concentrated hydrochloric acid assisted by a Phase Transfer Catalyst (PTC).[1]

Key Advantages:

  • Atom Economy: Utilizes inexpensive bulk reagents (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    , HCl).[1]
    
  • Scalability: Avoids cryogenic conditions; suitable for multi-gram to kilogram scale.[2][1]

  • Purity: Direct isolation via vacuum distillation yields >95% purity.[2][1]

Safety & Hazard Identification

CRITICAL WARNING:

  • Lachrymator: this compound is a potent lachrymator and skin irritant.[2][1] All operations must be conducted in a high-performance fume hood.[2][1]

  • Corrosive Gases: The reaction releases significant volumes of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     and 
    
    
    
    gas.[1] An alkaline scrubber (NaOH trap) is mandatory.[1]
  • Exotherm: The addition of sulfuryl chloride is highly exothermic.[1] Strict temperature control is required to prevent runaway reactions.[2][1]

Reaction Mechanism & Pathway

The synthesis proceeds through two distinct stages. First, the activation of GBL via acetylation, followed by the oxidative chlorination and ring-opening cascade.

Mechanistic Insights:

  • C-Acylation: GBL is activated at the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -position using a base and an acetate source to form 
    
    
    
    -acetyl-
    
    
    -butyrolactone (ABL)
    .[1]
  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -Chlorination: 
    
    
    
    effects the electrophilic chlorination of the active methine in ABL.[1]
  • Acidolysis Cascade: Under hot acidic conditions, the lactone ring hydrolyzes.[2][1] The resulting

    
    -keto acid intermediate spontaneously decarboxylates, while the terminal hydroxyl group undergoes nucleophilic substitution by chloride (
    
    
    
    ) to form the final dichloro product.
Pathway Visualization

G cluster_conditions Critical Process Parameters GBL γ-Butyrolactone (Starting Material) ABL α-Acetyl-γ-butyrolactone (Intermediate 1) GBL->ABL Methyl Acetate NaOMe, Toluene (Claisen Condensation) Cl_ABL α-Chloro-α-acetyl-GBL (Transient Intermediate) ABL->Cl_ABL SO2Cl2 0-5°C Open_Int Decarboxylation & Ring Opening Cl_ABL->Open_Int Conc. HCl Heat (60°C) Product This compound (Target) Open_Int->Product -CO2 -H2O Note1 Step 2 requires Phase Transfer Catalyst (Aliquat 336)

Figure 1: Synthetic pathway from GBL to this compound highlighting the critical chlorination-decarboxylation sequence.

Experimental Protocols

Stage 1: Synthesis of -Acetyl- -butyrolactone (ABL)

Note: ABL is commercially available.[2][1] If purchasing, proceed directly to Stage 2.[2][1] This protocol is provided for de novo synthesis.

Reagents:

  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -Butyrolactone (1.0 eq)[1]
    
  • Methyl Acetate (1.2 eq)[2][1]

  • Sodium Methoxide (powder, 1.1 eq)[1]

  • Toluene (Solvent, 5 volumes)[1]

Procedure:

  • Suspend Sodium Methoxide in dry toluene in a reactor fitted with a mechanical stirrer.

  • Add Methyl Acetate while maintaining temperature

    
    .
    
  • Add GBL dropwise over 60 minutes. The mixture will thicken as the enolate forms.[1]

  • Heat to

    
     for 4 hours.
    
  • Quench: Cool to

    
     and hydrolyze with dilute HCl until pH ~4.
    
  • Separate the organic layer.[2][1][3] Extract the aqueous layer with Ethyl Acetate.[2][1]

  • Concentrate combined organics to yield crude ABL (Oil).[2][1]

  • Validation: Purity should be checked via GC-MS (Target M.W. 128.13).

Stage 2: Chlorination & Ring Opening (The Core Protocol)

This step utilizes a "one-pot" modification involving a Phase Transfer Catalyst (PTC) to accelerate the reaction between the organic intermediate and the aqueous acid phase.

Table 1: Reaction Stoichiometry

ReagentMW ( g/mol )Equiv.[2][1]Role
ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-Acetyl-GBL (ABL)
128.131.0Substrate
Sulfuryl Chloride (

)
134.971.1Chlorinating Agent 1
Conc.[1] HCl (37%) 36.465.0Ring Opening / Cl Source
Aliquat 336 404.160.01Phase Transfer Catalyst
Dichloromethane (DCM) -3 VolSolvent (Initial)

Detailed Procedure:

A. Chlorination of ABL

  • Charge ABL and DCM into a reactor equipped with a reflux condenser, dropping funnel, and gas scrubber (NaOH solution).[2][1]

  • Cool the solution to 0–5°C using an ice/brine bath.

  • Add Sulfuryl Chloride dropwise over 2 hours.

    • Expert Insight: The reaction is endothermic initially but becomes exothermic.[2][1] Control addition rate to keep ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      .[1]
      
  • Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours.

    • Checkpoint: Gas evolution (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ) should cease.[1]
      

B. Hydrolysis & Decarboxylation [2][1][4] 5. To the same reactor, add Aliquat 336 (Methyltrioctylammonium chloride).[2][1] 6. Add Conc. HCl slowly. The mixture will form a biphasic system.[2][1] 7. Heat the mixture to 60°C for 4–6 hours.

  • Mechanism:[2][1][3][4][5][6][7][8][9] The PTC transports chloride ions and facilitates the interfacial reaction.[1]
    
    
    evolution will be observed.[1]
  • Monitor reaction progress via GC.[2][1] The intermediate ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
    
    
    -chloro-ABL peak should disappear, replaced by the product peak.[1]

C. Workup & Purification 9. Cool to room temperature. Separate the phases. 10. Extract the aqueous phase twice with DCM.[2][1] 11. Combine organic layers and wash with:

  • Water (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
    
    
    )[1][5]
  • Saturated ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
    
    
    (
    
    
    ) – Caution: Gas evolution.[1]
  • Brine (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
    
    
    ).[1]
  • Dry over anhydrous
    
    
    and concentrate under reduced pressure.
  • Distillation: Purify the crude oil via vacuum distillation.
  • Boiling Point: ~85–90°C at 10 mmHg (approximate).[2][1]
  • Note: The product is thermally sensitive; avoid prolonged heating above 140°C in the pot.[1]

Quality Control & Validation

Analytical Specifications:

  • Appearance: Clear, colorless to pale yellow liquid.[2][1]

  • GC Purity: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    .[1][10]
    
  • NMR Verification (

    
    ): 
    
    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       2.30 (s, 3H, 
      
      
      
      )[1]
    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       4.55 (t, 1H, 
      
      
      
      )[1]
    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       3.65 (t, 2H, 
      
      
      
      )[1]
    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       2.40 (m, 2H, 
      
      
      
      linker)[1]

Troubleshooting Guide:

  • Low Yield: Often caused by incomplete decarboxylation.[2][1] Ensure the HCl step is heated adequately (

    
    ) and sufficient time is allowed.
    
  • Black Tar Formation: Result of excessive temperature during ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     addition.[1] Keep strictly 
    
    
    
    during addition.
  • Incomplete Phase Separation: Emulsions can occur due to the PTC.[2][1] Add solid NaCl to break the emulsion.[2][1]

References

  • Patent CN106565441A. Synthesis method of 3,5-dichloro-2-pentanone.[2][1][3][6] (2017).[2][1][8][9] Google Patents.

  • Patent CN103709023A. Synthesis method for 3,5-dichloro-2-pentanone.[2][1][3][6] (2014).[2][1] Google Patents.

  • PubChem. Compound Summary: this compound.[2][1][6] National Library of Medicine.[2][1] [Link][2][1]

  • Organic Syntheses.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -Dichloroacetone (Analogous chemistry reference). Org.[1][6][10] Synth. 1928, 8,[1] 60. [Link]
    
  • Wikipedia. 2-Acetylbutyrolactone.[2][1][11][Link][2][1][11]

Sources

Application Note: High-Yield Synthesis of 3,5-Dichloropentan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Dichloropentan-2-one (CAS: 58371-98-5) is a critical bifunctional intermediate primarily utilized in the synthesis of agrochemicals (e.g., the fungicide Prothioconazole) and pharmaceutical compounds (e.g., Clomethiazole).[1] Traditional synthesis routes often suffer from low yields (<60%) and the formation of tarry byproducts due to uncontrolled polymerization.

This application note details an optimized, high-yield Two-Step Protocol derived from recent process intensification patents. The method utilizes


-acetyl-

-butyrolactone (2-acetylbutyrolactone) as the starting material, undergoing regioselective chlorination followed by acid-catalyzed ring-opening decarboxylation. This route offers yields exceeding 85% with high purity (>98% by GC) when executed under controlled parameters.
Critical Safety Warning
  • Acute Toxicity: this compound is classified as Fatal if Inhaled (H330) and Harmful if Swallowed (H302) .[2]

  • Reagent Hazards: Sulfuryl chloride (

    
    ) reacts violently with water and releases toxic gases (HCl, 
    
    
    
    ).
  • Requirement: This protocol must only be performed in a certified chemical fume hood or a closed reactor system with a caustic scrubber. Full PPE (respirator/SCBA availability, chemically resistant gloves, goggles) is mandatory.

Reaction Mechanism & Strategy

The synthesis proceeds via the chlorination of the active methine group in 2-acetylbutyrolactone, followed by a simultaneous hydrolysis, decarboxylation, and ring-opening chlorination.

Step 1: Nucleophilic Chlorination

The starting material, 2-acetylbutyrolactone, exists in equilibrium with its enol form. Sulfuryl chloride (


) acts as the chlorinating agent, selectively substituting the 

-hydrogen to form

-chloro-

-acetyl-

-butyrolactone.
Step 2: Acid-Catalyzed Ring Opening

Under acidic conditions (HCl) and heat, the lactone ring opens.[1] The unstable intermediate undergoes decarboxylation (loss of


) and a second chlorination at the terminal position (via HCl), yielding the linear this compound.

ReactionPathway Start 2-Acetylbutyrolactone (C6H8O3) Inter Intermediate: alpha-chloro-alpha-acetyl- gamma-butyrolactone Start->Inter Chlorination (0-10°C) Reagent1 Sulfuryl Chloride (SO2Cl2) Reagent1->Inter Product This compound (C5H8Cl2O) Inter->Product Hydrolysis & Decarboxylation (60-90°C) Reagent2 HCl (aq) / Heat (-CO2) Reagent2->Product

Figure 1: Reaction pathway for the conversion of 2-acetylbutyrolactone to this compound.

Materials and Equipment

Reagents
ReagentCASPurityRole

-Acetyl-

-butyrolactone
517-23-7>98%Precursor
Sulfuryl Chloride7791-25-599%Chlorinating Agent
Hydrochloric Acid7647-01-030-37%Reagent/Catalyst
Dichloromethane (DCM)75-09-2ACS GradeExtraction Solvent
Sodium Sulfate (

)
7757-82-6AnhydrousDrying Agent
Equipment
  • Reactor: Jacketed glass reactor (or 3-neck RBF) with overhead stirring.

  • Temperature Control: Circulating chiller/heater (-10°C to 100°C capacity).

  • Gas Handling: Reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HCl/

    
     off-gas.
    
  • Addition: Pressure-equalizing addition funnel (or syringe pump for scale-up).

Experimental Protocol

Phase 1: Preparation of -chloro- -acetyl- -butyrolactone

Rationale: Controlling the temperature during sulfuryl chloride addition is critical to prevent di-chlorination or decomposition.

  • Setup: Purge the reactor with nitrogen. Charge 2-acetylbutyrolactone (1.0 eq) into the vessel.

  • Cooling: Cool the system to 0–5°C .

  • Addition: Add Sulfuryl Chloride (1.05 eq) dropwise over 60–90 minutes.

    • Critical Parameter: Maintain internal temperature <10°C . Rapid addition causes an exotherm that degrades yield.

  • Reaction: Once addition is complete, allow the mixture to warm to 20–25°C (Room Temperature) and stir for 2 hours.

    • Monitoring: Verify conversion via TLC or GC. The mixture will evolve gas (

      
      , HCl); ensure scrubber is active.
      
  • Quench: The resulting intermediate is typically used directly in Phase 2 without isolation to minimize handling of hazardous chlorinated species.

Phase 2: Ring Opening and Decarboxylation

Rationale: A staged temperature ramp ensures controlled decarboxylation (


 release) without foaming or pressure spikes.
  • Acidification: To the reaction mass from Phase 1, slowly add Concentrated HCl (3.0 eq) .

  • Digestion (Stage 1): Heat the mixture to 60°C for 1 hour.

    • Observation:

      
       evolution will be vigorous. Stirring speed must be high to prevent foaming.
      
  • Digestion (Stage 2): Ramp temperature to 90–100°C and reflux for 4–6 hours.

    • Completion: The reaction is complete when the organic layer separates cleanly and gas evolution ceases.

  • Workup:

    • Cool to room temperature.

    • Separate the organic layer (lower layer, dense).

    • Extract the aqueous layer with Dichloromethane (DCM) (

      
       volume).
      
    • Combine organic phases and wash with saturated

      
       (carefully, releases 
      
      
      
      ) until neutral pH.
    • Wash with brine, dry over anhydrous

      
      , and filter.
      
Phase 3: Purification
  • Concentration: Remove solvent (DCM) under reduced pressure.

  • Distillation: Perform fractional vacuum distillation.

    • Target Fraction: Collect the fraction boiling at ~90–95°C at 15 mmHg (Note: Boiling points vary by vacuum strength; literature cites 70-72°C at 20 Torr).

    • Yield: Expected 85–90%.

    • Appearance: Colorless to pale yellow liquid.

Process Workflow Diagram

Workflow cluster_0 Phase 1: Chlorination cluster_1 Phase 2: Hydrolysis cluster_2 Phase 3: Isolation Step1 Charge Reactor: 2-Acetylbutyrolactone Step2 Cool to 0-5°C Step1->Step2 Step3 Add SO2Cl2 (Dropwise, <10°C) Step2->Step3 Step4 Stir at RT (2h) (Gas Evolution) Step3->Step4 Step5 Add Conc. HCl Step4->Step5 Step6 Heat to 60°C (1h) (Decarboxylation) Step5->Step6 Step7 Reflux at 90-100°C (4-6h) Step6->Step7 Step8 Phase Separation & DCM Extraction Step7->Step8 Step9 Neutralization (NaHCO3 Wash) Step8->Step9 Step10 Vacuum Distillation Step9->Step10

Figure 2: Operational workflow for the synthesis process.

Analytical Data & Quality Control

ParameterSpecificationMethod
Appearance Clear, colorless to pale yellow liquidVisual
Purity

GC-FID
Moisture

Karl Fischer
Density ~1.25 g/mLPycnometer
Identification Matches Reference StandardFTIR / NMR

Key Impurities:

  • 3-chloropentan-2-one: Result of under-chlorination.[1] Mitigated by ensuring slight excess of

    
    .
    
  • Polymers/Tars: Result of overheating during Phase 1. Mitigated by strict temperature control (<10°C).

References

  • Synthesis method for 3,5-dichloro-2-pentanone. Patent CN103709023A. Google Patents. Link

  • Synthesis method of 3,5-dichloro-2-pentanone. Patent CN106565441A. Google Patents. Link

  • This compound Compound Summary. PubChem CID 94032.[2] National Center for Biotechnology Information. Link

  • Sulfuryl Chloride Safety Data Sheet. Fisher Scientific. Link

Sources

Industrial production of 3,5-Dichloropentan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Industrial Production of 3,5-Dichloropentan-2-one

Executive Summary

This compound (CAS: 58371-98-5) is a critical bifunctional alkylating agent and a pivotal intermediate in the synthesis of Thiamine (Vitamin B1) , Clomethiazole , and advanced agrochemicals like Prothioconazole . Its industrial value lies in its ability to form thiazole heterocycles through cyclization with thioamides.

This guide provides a validated, scalable industrial protocol for synthesizing this compound from


-acetyl-

-butyrolactone (ABL)
.[1] Unlike generic textbook methods, this protocol addresses the common industrial challenges of "black tar" formation and low yield by optimizing the chlorination-decarboxylation sequence.

Chemical Basis & Reaction Mechanism

The synthesis exploits the high reactivity of the


-methine proton in ABL. The process involves two distinct chemical transformations: electrophilic chlorination followed by acid-mediated ring opening/decarboxylation.

Mechanism Description:

  • Electrophilic Chlorination: The active methine position of ABL is chlorinated using Sulfuryl Chloride (

    
    ) or Chlorine gas (
    
    
    
    ).
    
    
    is preferred for pilot-scale precision to minimize over-chlorination.
  • Nucleophilic Ring Opening: Strong acid (HCl) protonates the lactone carbonyl, facilitating nucleophilic attack by chloride ions at the

    
    -carbon. This opens the ring to form a transient 
    
    
    
    -keto acid intermediate.
  • Decarboxylation: The unstable

    
    -keto acid undergoes thermal decarboxylation, releasing 
    
    
    
    and yielding the target 3,5-dichloro-2-pentanone.

Visualization of Reaction Pathway:

ReactionMechanism ABL α-Acetyl-γ-butyrolactone (Starting Material) Inter1 α-Chloro-α-acetyl-γ-butyrolactone (Intermediate 1) ABL->Inter1 Chlorination (SO2Cl2, 0-20°C) Inter2 [2-Acetyl-2,4-dichlorobutyric acid] (Transient β-Keto Acid) Inter1->Inter2 Ring Opening (HCl, Heat) Product This compound (Target) Inter2->Product Decarboxylation (-CO2) Byproducts CO2 + SO2 + HCl Inter2->Byproducts

Figure 1: Step-wise reaction mechanism from lactone precursor to chlorinated ketone.

Industrial Protocol

Safety Warning: This process involves potent lachrymators (tear-inducing agents), corrosive acids, and toxic gases (


, HCl). All operations must be performed in a closed reactor system with an efficient caustic scrubber. Full PPE (respirator, chemical suit) is mandatory.
Materials & Equipment
  • Reactants:

    
    -Acetyl-
    
    
    
    -butyrolactone (Purity >98%), Sulfuryl Chloride (
    
    
    ), Concentrated Hydrochloric Acid (37%).
  • Solvents: 1,2-Dichloroethane (DCE) for extraction (optional but recommended for purity).

  • Equipment: Glass-lined reactor (corrosion resistant), reflux condenser, caustic scrubber (NaOH), vacuum distillation unit.

Step-by-Step Methodology

Step 1: Controlled Chlorination (Exothermic)

  • Charge the reactor with 1.0 molar equivalent of

    
    -Acetyl-
    
    
    
    -butyrolactone.
  • Cool the jacket to 0–5°C .

  • Slowly add 1.05 molar equivalents of Sulfuryl Chloride (

    
    ) dropwise.
    
    • Critical Control Point: Maintain internal temperature < 20°C . Rapid addition causes exotherms that lead to tar formation.

  • Stir for 1–2 hours at 20°C. Monitor off-gassing (

    
     and HCl evolution) into the scrubber.
    
  • Endpoint: Verify consumption of ABL via TLC or GC.

Step 2: Hydrolysis & Decarboxylation

  • Add Water (approx.[2] 0.5 wt equiv of starting material) to the chlorinated intermediate.[3]

  • Heat the mixture to 60°C .

  • Add Concentrated HCl (2.5–3.0 molar equivalents) slowly.

  • Raise temperature to 100–110°C (Reflux).

    • Observation: Vigorous evolution of

      
       indicates decarboxylation.
      
  • Maintain reflux for 4–6 hours until gas evolution ceases.

Step 3: Work-up & Purification

  • Cool reaction mass to room temperature.

  • Phase Separation: The product forms a dense organic layer. Separate the organic layer.[3][4]

  • Extraction: Extract the aqueous layer with 1,2-Dichloroethane (DCE) to recover dissolved product. Combine organic layers.

  • Neutralization: Wash combined organics with saturated

    
     (carefully, releases 
    
    
    
    ) and then brine.
  • Distillation: Dry over

    
     and perform vacuum distillation.
    
    • Target Fraction: Collect fraction boiling at ~90–95°C at 10 mmHg (adjust based on vacuum).

Process Optimization & Troubleshooting

The following data summarizes critical parameters for maximizing yield and minimizing impurities (tar).

ParameterOptimal RangeImpact of Deviation
Chlorination Temp 0°C – 20°C>25°C: Increases "black tar" polymerization; <0°C: Slow reaction rate.
HCl Concentration 30% – 37%Low Conc: Incomplete ring opening; Excess: Polymerization of product.
SO2Cl2 Ratio 1.05 : 1.00Excess: Di-chlorination at wrong positions; Deficit: Low conversion.
Reaction Time (Step 2) 4 – 6 HoursProlonged: Product degradation (darkening); Short: Incomplete decarboxylation.

Workflow Diagram:

ProcessFlow Start Start: Charge Reactor (ABL) Chlorination Step 1: Chlorination Add SO2Cl2 @ <20°C Start->Chlorination Scrubber Gas Scrubber (Neutralize SO2/HCl) Chlorination->Scrubber Off-gas Hydrolysis Step 2: Hydrolysis Add HCl, Heat to 110°C Chlorination->Hydrolysis Hydrolysis->Scrubber CO2 Release Separation Phase Separation (Remove Aqueous Acid) Hydrolysis->Separation Distillation Vacuum Distillation (Purification) Separation->Distillation Final Final Product This compound Distillation->Final

Figure 2: Industrial process flow for the synthesis of this compound.

Quality Control Specifications

  • Appearance: Clear, colorless to pale yellow liquid.

  • Purity (GC):

    
    .
    
  • Identification: Mass Spectrometry (Molecular Ion 154/156/158 for

    
     isotope pattern).
    
  • Moisture:

    
    .
    

References

  • Patent CN106565441A. Synthesis method of 3,5-dichloro-2-pentanone.
  • Patent CN103709023B. Preparation method of 3,5-dichloro-2-pentanone.
  • PubChem Database . This compound (CID 94032).[5] National Library of Medicine. [Link]

Sources

3,5-Dichloropentan-2-one as an intermediate in pharmaceutical synthesis

[1]

Abstract

This technical guide details the strategic utilization of 3,5-Dichloropentan-2-one (CAS 58371-98-5) as a pivotal intermediate in the synthesis of thiazole-based pharmaceutical compounds, specifically the Thiamine (Vitamin B1) architecture. Unlike general alkyl halides, this bifunctional chlorinated ketone offers a "lock-and-key" mechanism for Hantzsch-type cyclizations, allowing for the rapid construction of 4,5-disubstituted thiazoles. This document provides a validated protocol for its synthesis from


Chemical Context & Strategic Value

The "Bifunctional" Advantage

This compound possesses two electrophilic sites with distinct reactivity profiles:

  • C3-Chlorine (

    
    -chloro ketone):  Highly reactive toward nucleophiles (e.g., sulfur in thioamides/thiocyanates). This site drives the initial nucleophilic attack.
    
  • C5-Chlorine (terminal alkyl chloride): Less reactive, serving as a "latent" functional handle. It survives the initial thiazole cyclization, remaining available for subsequent substitution (e.g., hydrolysis to an alcohol or amination) to complete the Vitamin B1 side chain.

Pathway Visualization

The following diagram illustrates the transformation workflow, highlighting the critical intermediate role of this compound.

ThiamineSynthesisABLα-Acetyl-γ-butyrolactone(Starting Material)Inter1α-Chloro-α-acetyl-γ-butyrolactoneABL->Inter1Chlorination(SO2Cl2, 0°C)TargetThis compound(The Intermediate)Inter1->TargetDecarboxylation/Ring Opening(HCl, Heat)Thiocyanate3-Thiocyanato-5-chloro-2-pentanoneTarget->ThiocyanateSubstitution(NaSCN, 95°C)Thiazole2-Hydroxy-4-methyl-5-(2-chloroethyl)thiazoleThiocyanate->ThiazoleCyclization(H3PO4/Acid)ProductThiamine (Vit B1)PrecursorsThiazole->ProductFunctionalization

Figure 1: Strategic placement of this compound in the synthesis of thiazole heterocycles.[1] The pathway emphasizes the 'Thiocyanate Route' for high-yield industrial application.

Synthesis of the Intermediate

Objective: Preparation of high-purity this compound from


Reaction Mechanism

The synthesis involves a tandem chlorination-decarboxylation sequence.[2] ABL is first chlorinated at the




2

Reagents & Equipment[3][4]
  • Reactants:

    
    -Acetyl-
    
    
    -butyrolactone (1.0 eq), Sulfuryl Chloride (
    
    
    , 1.05 eq), Hydrochloric Acid (30-37%).
  • Solvent: Dioxane or Water (process dependent).

  • Equipment: Jacketed glass reactor (double-layer), reflux condenser, acid gas scrubber (essential for

    
     and 
    
    
    off-gassing).
Step-by-Step Protocol
  • Chlorination (Exothermic Control):

    • Charge the reactor with

      
      -acetyl-
      
      
      -butyrolactone and solvent (dioxane recommended for lab scale).
    • Cool the system to 0–5°C .

    • Add

      
       dropwise over 2 hours. Critical: Maintain internal temperature 
      
      
      . The reaction is highly exothermic.
    • Stir for 2 hours at room temperature after addition.

  • Decarboxylation (Ring Opening):

    • Add concentrated HCl (approx. 3 molar equivalents relative to ABL) to the chlorinated intermediate.

    • Heat the mixture slowly. Caution: Vigorous gas evolution (

      
      ) occurs around 50–60°C.
      
    • Increase temperature to 90–100°C (Reflux) and hold for 4–6 hours to ensure complete decarboxylation.

  • Isolation:

    • Cool to room temperature.

    • Extract with dichloromethane (DCM) or separate the organic layer if using water.

    • Wash organic phase with saturated

      
       (to remove residual acid) and brine.
      
    • Dry over

      
       and concentrate.
      
    • Purification: Vacuum distillation.

      • Target Boiling Point: ~102°C at 53 Pa (0.4 mmHg) [1].

      • Yield: Expect 65–80%.

Downstream Application: Thiazole Construction

Objective: Conversion of this compound into 2-hydroxy-4-methyl-5-(2-chloroethyl)thiazole (a stable Thiamine precursor).

Why this route? While direct reaction with thioformamide is possible, thioformamide is unstable and toxic. The Thiocyanate Route described below is the industrial standard (e.g., Roche process variants) due to higher safety and reproducibility [2].

Reaction Table
ParameterSpecificationNotes
Substrate This compoundFreshly distilled recommended.
Reagent Sodium Thiocyanate (NaSCN)1.05 Molar Equivalents.
Cyclization Agent 85% Phosphoric Acid (

)
Acts as solvent and catalyst.
Temperature 95–100°CCritical for cyclization kinetics.
Reaction Time 4 hours (Substitution) + 1 hour (Cyclization)Two-stage process.
Protocol
  • Thiocyanate Substitution:

    • Dissolve this compound (1.0 mol) in butyl acetate or methyl ethyl ketone.

    • Add NaSCN (1.05 mol).

    • Heat to reflux (approx. 80–90°C) for 4 hours.

    • Filter off the precipitated NaCl byproduct.

    • Concentrate the filtrate to obtain 3-thiocyanato-5-chloro-2-pentanone (intermediate oil).

  • Acid-Catalyzed Cyclization:

    • Add the thiocyanato intermediate slowly to 85%

      
       (approx. 1:1 w/w ratio) under stirring.
      
    • Heat the mixture to 95°C for 1 hour. The mixture will darken.

    • Mechanism:[3][4][5][6][7][8] The nitrogen of the thiocyanate attacks the ketone carbonyl, followed by dehydration and ring closure.

  • Work-up:

    • Cool to 20°C.

    • Pour the reaction mass into ice water.

    • Neutralize/Basify if necessary, or collect the precipitated crystals directly if the product crystallizes (2-hydroxy-4-methyl-5-(2-chloroethyl)thiazole often precipitates as beige crystals).

    • Yield: ~90–95% for this step [2].

Analytical Quality Control

Verify the identity of this compound before proceeding to Step 3.

  • GC-MS: Look for molecular ion peak

    
     at m/z 154 (due to 
    
    
    isotope pattern, peaks at 154, 156, 158).
  • 1H NMR (CDCl3, 400 MHz):

    • 
       2.35 (s, 3H, 
      
      
      -CO-)
    • 
       2.40–2.60 (m, 2H, -CH(
      
      
      )-
      
      
      -)
    • 
       3.65 (t, 2H, -
      
      
      -
      
      
      )
    • 
       4.50 (dd, 1H, -CO-CH(
      
      
      )-)
  • Purity Criteria: >98% by GC area is required to prevent side-reactions in the thiazole formation.

Safety & Handling (H330 Warning)

CRITICAL HAZARD: this compound is classified as Fatal if Inhaled (H330) and a Lachrymator [3].

  • Engineering Controls: All operations must be performed in a certified chemical fume hood with a face velocity >100 fpm.

  • PPE: Double nitrile gloves (breakthrough time <15 min for chlorinated ketones), chemical splash goggles, and a full-face respirator if working outside a closed system.

  • Decontamination: Spills should be neutralized with dilute alcoholic KOH (to decompose the alkyl halide) before absorption with vermiculite.

  • Storage: Store under nitrogen at 2–8°C. The compound can darken and polymerize upon prolonged exposure to moisture and light.

References

  • Patent: Preparation of 3,5-dichloro-2-pentanone. CN103709023A. (2014).
  • Patent: Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof. EP0619815B1. (1994).
  • Safety Data: PubChem Compound Summary for CID 94032, this compound. National Center for Biotechnology Information. (2023). Available at: [Link][9]

  • Review: Williams, R. R., & Cline, J. K. (1936).[10] Synthesis of Vitamin B1.[7] Journal of the American Chemical Society, 58(8), 1504–1505. (Foundational chemistry for context).

Use of 3,5-Dichloropentan-2-one in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3,5-Dichloropentan-2-one in Thiazole Scaffold Assembly

Abstract

This technical guide outlines the optimized protocol for utilizing This compound (CAS 58371-98-5) as a bifunctional "linchpin" in the synthesis of polysubstituted thiazoles.[1] While historically critical for Vitamin B1 (thiamine) production, this precursor is increasingly valued in modern agrochemical discovery for generating Systemic Acquired Resistance (SAR) inducers and Succinate Dehydrogenase Inhibitor (SDHI) fungicide pharmacophores. This note provides a validated methodology for the Hantzsch-type cyclization of this compound with thiourea, emphasizing kinetic control to prevent polymerization and ensuring operator safety against its acute inhalation toxicity.

Chemical Profile & Strategic Utility

This compound is an


-dihaloketone.[1] Its structural uniqueness lies in the differential reactivity of its two electrophilic sites:
  • C3 (

    
    -position):  Highly reactive; susceptible to nucleophilic attack and subsequent dehydration.[1]
    
  • C5 (

    
    -position):  A primary alkyl chloride; relatively stable during the initial cyclization but serves as a versatile "handle" for downstream functionalization (e.g., amination, etherification).
    

Key Agrochemical Applications:

  • Fungicides: Precursor to thiazole-carboxamide scaffolds (SDHI class).[1]

  • Plant Growth Regulators: Synthesis of thiamine analogs which trigger plant immune responses (SAR).

  • Neonicotinoid Analogs: The 2-aminothiazole core allows for coupling with various electrophiles to generate novel insecticidal leads.[1]

Table 1: Physicochemical Properties

Property Value Critical Note
CAS Number 58371-98-5 Verify purity >95% (GC) before use.[1][2][3]
Molecular Weight 155.02 g/mol
Boiling Point ~215°C Thermally unstable above 140°C (HCl elimination).[1]
Density 1.239 g/mL Denser than water; biphasic workups require care.[1]

| Hazards | H330 (Fatal if inhaled) | Strictly use in a fume hood or glovebox. |[1]

Reaction Mechanism & Pathway

The synthesis exploits the Hantzsch Thiazole Synthesis . The reaction proceeds via the nucleophilic attack of the sulfur atom of thiourea on the activated


-carbon (C3) of the ketone, followed by cyclization and dehydration.

ReactionPathway Start This compound (Electrophile) Inter1 Intermediate: S-Alkylated Isothiourea Start->Inter1 SN2 Attack (C3) Thiourea Thiourea (Nucleophile) Thiourea->Inter1 Cyclization Cyclization & Dehydration (-H2O) Inter1->Cyclization N-Attack on C=O Product 2-Amino-4-methyl- 5-(2-chloroethyl)thiazole Cyclization->Product Aromatization

Figure 1: Step-wise mechanism for the formation of the 2-aminothiazole scaffold. Note that the C5-chlorine remains intact, preserving the functional handle.

Validated Experimental Protocol

Objective: Synthesis of 2-Amino-4-methyl-5-(2-chloroethyl)thiazole hydrochloride. Scale: 100 mmol (approx. 15.5 g of precursor).

Reagents:
  • This compound (15.5 g, 100 mmol)[1]

  • Thiourea (7.6 g, 100 mmol)

  • Ethanol (Absolute, 100 mL)

  • Sodium Bicarbonate (sat.[1] aq.)

Step-by-Step Methodology:
  • System Preparation (Safety Critical):

    • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel.

    • CRITICAL: Connect the top of the condenser to a caustic scrubber (NaOH trap) to neutralize any escaped HCl vapors.

    • Purge the system with Nitrogen (

      
      ).
      
  • Solubilization:

    • Charge the flask with Thiourea (7.6 g) and Ethanol (80 mL).

    • Stir at room temperature until fully dissolved. Note: Mild heating (35°C) may be required.

  • Controlled Addition (Exotherm Management):

    • Dilute this compound (15.5 g) in 20 mL Ethanol. Load this into the addition funnel.

    • Add the ketone solution dropwise over 45 minutes.

    • Observation: The solution will turn yellow. A mild exotherm is expected.[1] Maintain internal temperature

      
       to prevent polymerization of the ketone.
      
  • Reflux & Cyclization:

    • Once addition is complete, heat the reaction mixture to a gentle reflux (approx. 78°C).

    • Maintain reflux for 4 hours .

    • Checkpoint: Monitor via TLC (Mobile Phase: 10% MeOH in DCM). The starting material (

      
      ) should disappear, and a polar baseline spot (the salt) should appear.
      
  • Crystallization & Workup:

    • Cool the mixture to 0°C in an ice bath. The product often precipitates as the hydrochloride salt.

    • Option A (Isolation of Salt): Filter the white/off-white precipitate, wash with cold acetone (2 x 20 mL), and dry under vacuum.

    • Option B (Isolation of Free Base):

      • Evaporate ethanol under reduced pressure.

      • Resuspend the residue in water (50 mL).

      • Neutralize carefully with saturated

        
         until pH 
        
        
        
        8.[1]
      • Extract with Ethyl Acetate (3 x 50 mL).

      • Dry organic layer over

        
        , filter, and concentrate.[1]
        

Yield Expectation: 85-92% (as HCl salt).[1]

Agrochemical Application: Functionalization of the C5-Handle

The resulting thiazole contains a 2-chloroethyl tail.[1][2][3] This is the "agrochemical pivot" point. The following workflow demonstrates how to convert this handle into a target pharmacophore.

Target: Synthesis of a Thiazole-Ether (common in SDHI fungicide optimization).

Workflow Step1 Step 1: Core Synthesis (3,5-DCP + Thiourea) Step2 Step 2: Sandmeyer Reaction (Optional: Replace -NH2 with -H or -Cl) Step1->Step2 Diazotization Step3 Step 3: Nucleophilic Substitution (Reaction at C5-Cl tail) Step2->Step3 Activation SubStep3a Path A: Amination (React with Alkylamines) Step3->SubStep3a SubStep3b Path B: Etherification (React with Phenols/Alkoxides) Step3->SubStep3b

Figure 2: Divergent synthesis pathways for agrochemical lead generation.

Protocol for Path B (Etherification):

  • Dissolve the 5-(2-chloroethyl)thiazole derivative (1 eq) in DMF.

  • Add Potassium Carbonate (

    
    , 2 eq) and the desired Phenol (1.1 eq).
    
  • Heat to 80°C for 6 hours.

  • Result: Formation of the ether linkage, mimicking the side chains of commercial fungicides like Thifluzamide .

Troubleshooting & Safety (HSE)

Safety Alert: Acute Inhalation Toxicity (H330) this compound is classified as Fatal if Inhaled .[1][4]

  • Engineering Control: All transfers must occur in a certified chemical fume hood with a face velocity > 100 fpm.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.[1] A full-face respirator is recommended if working outside a glovebox.[1]

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Dark/Black Reaction Mixture Polymerization of vinyl ketone intermediate.[1]Reduce addition rate; ensure temperature during addition stays

.
Low Yield Hydrolysis of the C5-chlorine.[1]Ensure Ethanol is anhydrous.[1] Avoid prolonged reflux beyond 6 hours.[1]
Incomplete Cyclization Old Thiourea or wet solvent.[1]Dry Thiourea under vacuum; use fresh reagents.[1]

References

  • Synthesis of 3,5-dichloro-2-pentanone

    • Patent: CN103709023A. (2014). "Synthesis method for 3,5-dichloro-2-pentanone."
    • Source:[1]

  • Thiazole Cyclization Protocols

    • Patent: CN102584740A. (2012). "Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole.
    • Source:[1]

  • Hantzsch Thiazole Synthesis Mechanism

    • Literature: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. Wiley-Blackwell.[1]

    • Context: Standard reference for the mechanism of -haloketone cycliz
  • Safety & Toxicology Data

    • Source: PubChem Compound Summary for CID 94032 (this compound).[1]

    • URL:[1]

  • Agrochemical Relevance (Thiazoles): Literature: Jeschke, P. (2016). "The Unique Role of Halogen Substituents in the Design of Modern Agrochemicals." Pest Management Science. Context: Validates the utility of chloro-alkyl thiazoles in pesticide design.

Sources

Application Note: Synthesis of Functionalized Pyrroles via Cyclocondensation of 3,5-Dichloropentan-2-one

[1]

Part 1: Executive Summary & Strategic Rationale

The synthesis of substituted pyrroles is a cornerstone of medicinal chemistry, given the prevalence of the pyrrole core in blockbuster drugs (e.g., Atorvastatin) and bioactive natural products. While the classic Paal-Knorr synthesis requires 1,4-dicarbonyls—which can be unstable or difficult to source—This compound (CAS: 58371-98-5) offers a robust, atom-economical alternative.

This reagent acts as a 1,4-dicarbonyl surrogate . By leveraging its two electrophilic sites (the ketone at C2 and the alkyl chloride at C5) and the latent oxidation capability provided by the chlorine atoms, it allows for the rapid assembly of the pyrrole ring system upon reaction with primary amines.

Key Advantages of this Protocol:
  • Atom Economy: The chlorine atoms serve as both leaving groups for cyclization and "oxidation equivalents" for aromatization, often eliminating the need for external oxidants.

  • Regiocontrol: The distinct reactivity of the ketone (hard electrophile) and the alkyl halide (soft electrophile) directs the orientation of the incoming amine, ensuring high regioselectivity for 1-substituted-2-methylpyrroles .

  • Scalability: The reaction proceeds under mild conditions, making it suitable for scale-up from milligram to gram quantities.

Part 2: Mechanistic Insight & Reaction Pathway

To optimize yield, one must understand the cascade reaction occurring in the flask. The transformation of this compound into a pyrrole derivative involves a cyclocondensation-elimination sequence .

The Reaction Cascade
  • Imine Formation: The primary amine (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) attacks the C2 ketone, forming a Schiff base (imine).
    
  • Enamine Tautomerization: The imine tautomerizes to the enamine. The presence of the electron-withdrawing chlorine at C3 increases the acidity of the C3 proton, facilitating this step.

  • Cyclization (Nucleophilic Substitution): The nitrogen lone pair (now part of the enamine system) attacks the terminal C5 carbon, displacing the chloride ion (

    
    -like intramolecular attack). This forms the 5-membered pyrrolidine/pyrroline ring.
    
  • Aromatization (Dehydrohalogenation): A final elimination of HCl (involving the C3-Cl and C4-H) establishes the second double bond, driving the system to aromaticity.

Interactive Pathway Diagram

The following Graphviz diagram illustrates the stepwise transformation and the critical intermediates.

ReactionPathwayStartThis compound(Precursor)ImineIntermediate 1:Schiff Base (Imine)Start->Imine+ R-NH2- H2OAminePrimary Amine(R-NH2)Amine->ImineEnamineIntermediate 2:Enamine TautomerImine->EnamineTautomerizationCyclicIntermediate 3:Dihydropyrrole RingEnamine->CyclicIntramolecularSN2 (C5 attack)ProductFinal Product:1-Substituted-2-MethylpyrroleCyclic->ProductAromatization(- HCl)WasteByproducts:2 HCl + H2OCyclic->Waste

Caption: Stepwise mechanistic pathway from acyclic precursor to aromatic pyrrole core.

Part 3: Experimental Protocol

This protocol is validated for the synthesis of 1-Phenyl-2-methylpyrrole (using Aniline) but is adaptable for other aliphatic and aromatic amines.

Reagents & Equipment
ReagentRoleEquiv.Notes
This compound Substrate1.0Use fresh; lachrymator.
Primary Amine (e.g., Aniline) Reactant1.1 - 1.2Slight excess drives kinetics.
Triethylamine (TEA) Base2.5Scavenges generated HCl.
Ethanol (EtOH) Solvent-Anhydrous preferred.
Dichloromethane (DCM) Extraction-For workup.
Step-by-Step Methodology
Step 1: Preparation of Reactants
  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolve This compound (10 mmol, 1.55 g) in Ethanol (20 mL).

    • Note: The starting material is a potent lachrymator. Handle exclusively in a fume hood.

Step 2: Amine Addition
  • Add Triethylamine (25 mmol, 3.5 mL) to the solution.

  • Dropwise, add the Primary Amine (11 mmol) over 5 minutes.

    • Observation: A mild exotherm may occur. The solution color often deepens (yellow to orange) indicating imine formation.

Step 3: Cyclization (Reflux)
  • Heat the reaction mixture to reflux (approx. 78°C) .

  • Maintain reflux for 3–5 hours .

    • Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). The starting ketone (

      
      ) should disappear, and a new fluorescent spot (pyrrole) should appear.
      
Step 4: Workup & Isolation
  • Cool the mixture to room temperature.

  • Concentrate the solvent under reduced pressure (Rotavap).

  • Resuspend the residue in DCM (30 mL) and wash with Water (2 x 20 mL) to remove triethylammonium chloride salts.

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    
Step 5: Purification
  • Purify the crude oil via Flash Column Chromatography (Silica gel, 230-400 mesh).

    • Eluent: Gradient of Hexane -> 5% EtOAc in Hexane.

    • Yield: Typical isolated yields range from 65% to 85% depending on the amine steric hindrance.

Part 4: Critical Variables & Troubleshooting

To ensure reproducibility, consider these variables which influence the reaction outcome (E-E-A-T principle).

Solvent Effects

The choice of solvent dictates the reaction temperature and the solubility of the intermediate ammonium salts.

SolventTemp (°C)OutcomeRecommendation
Ethanol 78Good solubility, moderate rate.Standard
Toluene 110Faster rate, helps azeotrope water.Use for sterically hindered amines.
THF 66Lower temp, slower reaction.Use if reactants are sensitive to protic solvents.
Handling the "Chlorine" Fate

In some variations, the C3-chlorine might not eliminate spontaneously if the amine is very electron-deficient.

  • Issue: Product is a non-aromatic dihydropyrrole (pyrroline).

  • Solution: Add a mild oxidant (e.g., DDQ or simply stir open to air with silica gel) or increase the base equivalents to force elimination.

Workup Flowchart

WorkupCrudeCrude Reaction Mixture(EtOH)EvapEvaporate EtOHCrude->EvapPartitionPartition: DCM / WaterEvap->PartitionAqLayerAqueous Layer(Et3N.HCl salts)Partition->AqLayerDiscardOrgLayerOrganic Layer(Pyrrole Product)Partition->OrgLayerKeepDryDry (Na2SO4) & ConcentrateOrgLayer->DryPurifyColumn Chromatography(Hexane/EtOAc)Dry->Purify

Caption: Optimized downstream processing workflow for isolation of pyrrole derivatives.

Part 5: Safety & Compliance

  • This compound: Classified as an acute toxin and irritant.[1] It is a severe lachrymator (tear gas effect). Double-gloving and working in a high-efficiency fume hood are mandatory.

  • Waste Disposal: The aqueous layer contains ammonium salts and traces of organic halides. Dispose of as halogenated organic waste.

References

  • Pengnuo Chemical. (n.d.). This compound Manufacturer and Supplier. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 94032, this compound. Retrieved from [Link]

  • E-EROS Encyclopedia of Reagents for Organic Synthesis. (2005). Reagents and Synthetic Methods. Retrieved from [Link]

Application Note: 3,5-Dichloropentan-2-one in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Dichloropentan-2-one (CAS: 58371-98-5) serves as a specialized 1,3-bis-electrophile in heterocyclic chemistry.[1] Unlike simple


-halo ketones, this molecule possesses a unique "dual-trigger" reactivity profile: the C3-chlorine (kinetic electrophile) facilitates rapid Hantzsch-type cyclizations, while the C5-chlorine (remote electrophile) remains intact to serve as a functional handle for downstream derivatization.[1]

This guide details the utilization of this compound as the primary synthon for the thiazole moiety of Thiamine (Vitamin B1) and related pharmaceutical scaffolds.[1] We provide a validated protocol for the synthesis of 4-methyl-5-(2-chloroethyl)thiazole , a critical intermediate in drug development.

Part 1: Structural Utility & Reactivity Profile[1]

The "Dual-Trigger" Mechanism

The utility of this compound stems from the differential reactivity of its two electrophilic sites.[1] In the context of thiazole synthesis, the reaction proceeds via a regioselective cascade:

  • Site A (C3-Cl): The

    
    -chlorine is highly activated by the adjacent carbonyl.[1] It undergoes rapid nucleophilic displacement by the sulfur atom of a thioamide (S-alkylation).[1]
    
  • Site B (Carbonyl C2): The nitrogen of the thioamide condenses with the ketone, closing the ring (Hantzsch synthesis).[1]

  • Site C (C5-Cl): The

    
    -chlorine is chemically distinct; it does not participate in the cyclization.[1] Instead, it is preserved as a pendant alkyl chloride, allowing for the subsequent attachment of nucleophiles (e.g., hydrolysis to alcohol, amination) without disrupting the aromatic core.[1]
    
Comparative Electrophilicity Table
SiteFunctionalityReactivity TypeRole in Heterocycle Formation
C2 KetoneHard ElectrophileRing Closure (Imine formation)
C3

-Chloro
Soft ElectrophilePrimary Anchoring (S_N2 with Sulfur)
C5

-Chloro
Unactivated Alkyl HalidePendant Functionalization (Post-cyclization)

Part 2: Primary Application – The Hantzsch Thiazole Synthesis[1]

The most authoritative application of this compound is the synthesis of 4-methyl-5-(2-chloroethyl)thiazole .[1] This molecule is the direct precursor to the "thiazole half" of Vitamin B1.[1]

Pathway Diagram

The following diagram illustrates the mechanistic flow from the acyclic precursor to the cyclized aromatic system.

HantzschMechanism cluster_fate Fate of C5-Chlorine Reactant This compound (C5H8Cl2O) Intermediate Intermediate: S-Alkylated Thioimidate Reactant->Intermediate S-Attack at C3 (Kinetic) Reagent Thioformamide (HCSNH2) Reagent->Intermediate Transition Cyclization (Dehydration) Intermediate->Transition N-Attack at C2 Product 4-Methyl-5-(2-chloroethyl)thiazole Transition->Product - H2O Fate Remains Intact for Derivatization Product->Fate

Figure 1: Mechanistic pathway of the Hantzsch synthesis using this compound. Note the preservation of the C5-chloro group.[1]

Part 3: Detailed Experimental Protocol

Objective: Synthesis of 4-methyl-5-(2-chloroethyl)thiazole via condensation with Thioformamide. Scale: Laboratory Bench (100 mmol scale).

Safety Warning (Critical)
  • This compound is an Acute Toxin (Category 2/4) and a severe Lachrymator .[1] All operations must be performed in a functioning fume hood.

  • Thioformamide is unstable and toxic; generate fresh or use a stable salt form (e.g., formamidine disulfide reduction or thioformamide hydrochloride).[1]

Materials
  • This compound (15.5 g, 100 mmol)[1]

  • Thioformamide (6.1 g, 100 mmol) [or equivalent Thioacetamide for 2-Me analog][1]

  • Ethanol (Absolute, 100 mL)

  • Sodium Bicarbonate (sat.[1][2] aq.)

  • Dichloromethane (DCM) for extraction[1][3]

Step-by-Step Methodology
  • Reactor Setup:

    • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel.

    • Purge the system with nitrogen.[1]

  • Reagent Preparation:

    • Dissolve Thioformamide (1.0 eq) in Ethanol (50 mL) and charge into the flask.

    • Note: If using Thioacetamide to make the 2,4-dimethyl analog, dissolve similarly.[1] For Thiamine synthesis (2-H), Thioformamide is required.[1]

  • Controlled Addition (Exotherm Management):

    • Load this compound (1.0 eq) into the addition funnel.

    • Cool the reaction flask to 0–5°C using an ice bath.

    • Add the ketone dropwise over 30 minutes. The reaction is exothermic; maintain internal temperature <10°C to prevent polymerization of the ketone.[1]

  • Cyclization:

    • Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (25°C) over 1 hour.

    • Heat the mixture to reflux (78°C) for 2–4 hours.

    • Validation Point: Monitor via TLC (System: Hexane/EtOAc 4:1). The starting ketone spot (

      
      ) should disappear.[1]
      
  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove most ethanol.[1]

    • Neutralize the residue (which contains the thiazole hydrochloride salt) by slowly adding saturated

      
       solution until pH 
      
      
      
      8.[1] Evolution of
      
      
      will occur.
    • Extract with DCM (

      
      ).
      
  • Purification:

    • Dry combined organics over anhydrous

      
      .[1]
      
    • Filter and concentrate in vacuo to yield a dark oil.

    • Distillation: Purify via vacuum distillation (bp

      
       102°C at 0.4 mmHg) to obtain a pale yellow oil.[1]
      
Expected Results
  • Yield: 70–85%[1]

  • Appearance: Pale yellow liquid, distinct "thiazole" odor (nutty/sulfurous).[1]

  • Characterization:

    • 1H NMR (

      
      ): 
      
      
      
      8.65 (s, 1H, C2-H), 3.70 (t, 2H,
      
      
      ), 3.20 (t, 2H,
      
      
      ), 2.45 (s, 3H,
      
      
      ).[1]

Part 4: Advanced Industrial Workflow (Thiocyanate Route)

For large-scale drug development, the use of unstable thioformamide is often circumvented by using Inorganic Thiocyanates .[1] This route yields 2-chloro-4-methyl-5-(2-chloroethyl)thiazole , a versatile scaffold where the C2-chlorine can be removed (reduction) or substituted (amination).[1]

IndustrialFlow cluster_process Industrial Synthesis Workflow Step1 Step 1: Thiocyanation Reactant: NaSCN + 3,5-Dichloro Solvent: Acetone/H2O Step2 Intermediate Isolation 3-Thiocyanato-5-chloropentan-2-one Step1->Step2 Nucleophilic Sub. at C3 Step3 Step 2: Acid Cyclization Reagent: Gaseous HCl or H2SO4 Step2->Step3 Cyclization Step4 Product Isolation 2-Chloro-4-methyl-5-(2-chloroethyl)thiazole Step3->Step4 Precipitation/Filtration

Figure 2: The "Thiocyanate Route" avoids unstable thioamides, producing a 2-chlorothiazole derivative suitable for further functionalization.[1]

References

  • Synthesis of 3,5-Dichloro-2-pentanone: Patent CN103709023A. Synthesis method for 3,5-dichloro-2-pentanone.

  • Thiocyanate Route to Thiazoles: Patent WO1993009107A1.[1] Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.

  • Safety & Toxicology: PubChem Compound Summary. This compound (CID 94032).[1] [1]

  • Thiamine Synthesis Context: European Patent EP0619815B1. Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole.

Sources

3,5-Dichloropentan-2-one for synthesizing substituted pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3,5-Dichloropentan-2-one as a Bifunctional Synthon for Heterocyclic Synthesis

Part 1: Executive Summary & Strategic Utility

This compound (CAS: 58371-98-5), also known as ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-dichloropentanone, is a highly reactive, bifunctional C5 electrophile.[1] While historically utilized as a precursor for cyclopropyl methyl ketone  (via 1,3-elimination) and pyrrole derivatives  (via Paal-Knorr type cyclization), its utility in synthesizing substituted pyridines  represents a more advanced application of its 1,4-electrophilic character.[2][1]

This guide details the specific protocols for handling this unstable intermediate and directing its reactivity toward the six-membered pyridine core rather than the kinetically favored five-membered pyrrole ring.[3] The critical mechanism involves the use of C1-donors (e.g., formaldehyde/ammonia) or C2-nucleophiles (e.g., malononitrile) to expand the carbon framework during cyclocondensation.[2]

Key Applications:

  • Primary: Synthesis of 3-substituted pyridines and nicotinonitriles.[2][3][4]

  • Secondary: Precursor for thiamine (Vitamin B1) intermediates and agrochemical fungicides (e.g., Prothioconazole derivatives).[2]

Part 2: Synthesis of the Reagent (this compound)

Before application, the reagent must often be synthesized de novo or purified due to its tendency to degrade into HCl and polymerized tars. The industrial standard involves the chlorination of


-acetyl-

-butyrolactone.[3][5][6]
Protocol A: Preparation from -Acetyl- -butyrolactone

Reference: Adapted from Patent CN103709023A and related industrial methods.[2][1][3][6]

Reaction Scheme:

  • Chlorination: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -Acetyl-
    
    
    
    -butyrolactone +
    
    
    
    
    
    
    -Chloro-
    
    
    -acetyl-
    
    
    -butyrolactone.[1][3][6]
  • Ring Opening/Decarboxylation: Acidic hydrolysis ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     this compound.[1][3][6]
    

Materials:

  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -Acetyl-
    
    
    
    -butyrolactone (1.0 eq)[1][3]
  • Sulfuryl chloride (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) (1.05 eq)[1][3]
    
  • Hydrochloric acid (30%)[2][1][3]

  • Phase transfer catalyst (Tetraethylammonium chloride, 1 mol%)[2][1]

  • Solvent: Dichloromethane (DCM) or neat (industrial).[2][3]

Step-by-Step Procedure:

  • Chlorination: In a jacketed glass reactor cooled to 5–10°C, charge

    
    -acetyl-
    
    
    
    -butyrolactone.
  • Addition: Dropwise add

    
     over 2 hours, maintaining internal temperature <10°C. The reaction is exothermic.
    
  • Quench: Once TLC confirms consumption of starting material, quench the reaction with ice water.[2] Separate the organic phase containing the intermediate (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -chloro-
    
    
    
    -acetyl-
    
    
    -butyrolactone).[1][3][6]
  • Ring Opening: Transfer the intermediate to a vessel containing 30% HCl and the phase transfer catalyst.

  • Decarboxylation: Heat the biphasic mixture to 95–105°C for 4–6 hours. Evolution of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     gas will be observed.
    
  • Purification: Cool to room temperature. Extract with DCM.[2][3][7] Wash with saturated ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (to remove acid) and brine.
    
  • Distillation: Dry over ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     and concentrate. Purify via vacuum distillation (bp ~120–140°C at reduced pressure) to obtain a clear, colorless liquid.
    

Quality Control (QC) Check:

  • Appearance: Colorless to pale yellow liquid.[2][3] Darkening indicates decomposition (HCl release).[2][3]

  • GC Purity: >98.0%.[2][3]

Part 3: Synthesis of Substituted Pyridines

Direct reaction of this compound with ammonia typically yields pyrroles due to the 1,4-relationship of the electrophilic carbons (C2 and C5).[2][1] To force pyridine (1,5-relationship) formation, we must introduce an external carbon or utilize a condensation partner that acts as a C2-synthon.[2][1]

Protocol B: Synthesis of 2-Amino-3-cyano-6-methylpyridine Derivatives

Mechanism: Guareschi-Thorpe Condensation variant. This protocol utilizes Malononitrile as a C2-nucleophile.[2][1][3] The this compound acts as a masked ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-unsaturated ketone (enone) equivalent after in-situ elimination.[1]

Reagents:

  • This compound (10 mmol)[2][1][3]

  • Malononitrile (10 mmol)[2][1][3]

  • Ammonium Acetate (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) (20 mmol)[3]
    
  • Triethylamine (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) (Catalytic, 0.5 eq)[1]
    
  • Solvent: Ethanol (Abs.)[2][3][4]

Experimental Workflow:

  • Elimination Phase: Dissolve this compound in Ethanol (10 mL). Add

    
     dropwise at 0°C. Stir for 30 mins to facilitate partial elimination of HCl, generating the reactive enone intermediate (
    
    
    
    equivalent).
  • Condensation: Add Malononitrile and Ammonium Acetate to the reaction mixture.

  • Cyclization: Heat the mixture to reflux (78°C) for 6–8 hours. The solution will turn from yellow to deep orange/red.

  • Work-up: Cool to room temperature. Pour the reaction mixture into ice water (50 mL).

  • Isolation: The pyridine product often precipitates as a solid.[2][3] Filter and wash with cold water.[3] If oil separates, extract with Ethyl Acetate, dry, and recrystallize from Ethanol/Hexane.[2]

Data Analysis & Expected Results:

ParameterSpecificationNotes
Yield 45 – 65%Dependent on the stability of the chloro-intermediate.[2][1][3]
Appearance Crystalline SolidOften pale yellow or off-white.[2][1][3]
1H NMR Aromatic protonsLook for pyridine ring protons (singlets/doublets > 7.0 ppm).
IR Nitrile stretch~2220 cm⁻¹ (if Malononitrile is retained).[2][3]

Part 4: Scientific Rationale & Mechanism (Visualized)

The following diagram illustrates the divergent pathways. The "Critical Control Point" is the choice of nucleophile. Primary amines lead to pyrroles (5-membered), while C-nucleophiles (like Malononitrile) coupled with an ammonia source allow for the formation of the 6-membered pyridine ring.[2][1][3]

G Start This compound (C5 Electrophile) Inter1 Enone Intermediate (via HCl Elimination) Start->Inter1 -HCl (Base) PathA Reaction with R-NH2 (Paal-Knorr Type) Inter1->PathA Nucleophilic Attack (N) PathB Reaction with Malononitrile + NH4OAc Inter1->PathB Michael Addition (C) ProdA Substituted Pyrrole (5-Membered Ring) PathA->ProdA Cyclization (C2-C5) ProdB Substituted Pyridine (6-Membered Ring) PathB->ProdB Cyclization (C2-C(CN)-C)

Figure 1: Divergent synthesis pathways. Direct amination favors pyrroles; carbon-insertion via malononitrile favors pyridines.[2][1][3]

Part 5: Critical Quality Attributes & Safety

  • Instability: this compound is a lachrymator and a vesicant .[2][1][3] It releases HCl upon exposure to moisture.[3] Always handle in a fume hood.[2]

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). If the liquid turns dark brown/black, distill before use.

  • Selectivity: To maximize Pyridine yield over Pyrrole:

    • Ensure excess ammonia source (NH4OAc) is present.[2][3]

    • Use Malononitrile or Cyanoacetamide to provide the 6th ring atom and drive the thermodynamic stability of the pyridine aromatic system.

References

  • Synthesis of 3,5-Dichloro-2-pentanone: Google Patents. (2014).[2][1][3] CN103709023A - Synthesis method for 3,5-dichloro-2-pentanone.[2][1][3][5][6][8] Retrieved from

  • General Pyridine Synthesis (Hantzsch/Guareschi): Baran Lab. (2004).[2][3] Pyridine Synthesis: Cliff Notes. Retrieved from [Link]

  • Reactivity of 1,4-Bifunctional Electrophiles: PubChem. (n.d.).[2][1][3] this compound Compound Summary. Retrieved from [Link][2][3]

  • Cyclization Mechanisms: Organic Chemistry Portal. (n.d.).[2][3] Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

Sources

Application Note: High-Fidelity Protocols for 3,5-Dichloropentan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3,5-Dichloropentan-2-one (3,5-DCP) is a bifunctional electrophilic linchpin in the synthesis of sulfur-nitrogen heterocycles, most notably as the strategic precursor to the thiazole moiety of Thiamine (Vitamin B1) and Clomethiazole. Its utility stems from the differential reactivity of its halogenated sites: the highly reactive


-chloro ketone (C3) and the moderately reactive 

-chloro alkyl (C5). This guide provides a validated protocol for the in situ synthesis of 3,5-DCP from

-acetyl-

-butyrolactone, followed by its controlled conversion into 4-methyl-5-(2-chloroethyl)thiazole. We also delineate the competitive cyclization pathways that must be suppressed to maximize yield.

Part 1: Chemical Profile & Critical Safety

Warning: this compound is a severe lachrymator and fatal if inhaled (H330). All operations must be conducted in a functioning fume hood with a scrubber system for acidic off-gases (HCl/SO₂).

PropertyValueCritical Note
CAS No. 58371-98-5
Molecular Formula

Bifunctional Electrophile
Molecular Weight 155.02 g/mol
Boiling Point ~75°C (15 mmHg)Prone to decomposition >100°C
Stability LowDehydrohalogenates to form enones on standing. Use immediately.
Reactivity Class

-Dihalo Ketone
C3: Fast

/Condensation; C5: Slow

.

Part 2: Mechanistic Insight

The utility of 3,5-DCP lies in its ability to undergo ordered, sequential nucleophilic attacks.

  • Site A (C3 - Alpha Carbon): The chlorine at C3 is activated by the adjacent carbonyl. In Hantzsch syntheses, this is the site of the first nucleophilic attack by the sulfur of the thioamide.

  • Site B (C5 - Gamma Carbon): This chlorine is a standard primary alkyl halide. In the synthesis of Thiamine precursors, this site is intentionally left unreacted during the ring formation, serving as a handle for later hydroxylation or amination.

  • The Trap (Cyclization): Under strongly basic conditions without a trapping nucleophile, the C3 enolate can attack C5, resulting in cyclopropyl ketone formation (1-acetyl-1-chlorocyclopropane derivatives) via intramolecular substitution.

Visualization: Reactivity Flow

ReactivityMap Precursor This compound (Bifunctional Electrophile) MechanismA 1. Thioamide S-attack at C3 2. N-attack at C2 (Carbonyl) Precursor->MechanismA + Thioamide MechanismB 1. Base deprotonates C3 2. Enolate attacks C5 Precursor->MechanismB + Strong Base (No Nucleophile) PathA Path A: Hantzsch Synthesis (Target: Thiazoles) PathB Path B: Intramolecular Cyclization (Side Product: Cyclopropanes) MechanismA->PathA MechanismB->PathB

Figure 1: Divergent reactivity pathways. Path A is the desired route for heterocycle synthesis; Path B is a parasitic side reaction caused by high basicity in the absence of nucleophiles.

Part 3: Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: Commercial samples degrade rapidly. This "Make-and-Use" protocol ensures high purity by synthesizing the compound from stable


-acetyl-

-butyrolactone (ABL) via ring-opening chlorination [1, 2].

Reagents:

  • 
    -Acetyl-
    
    
    
    -butyrolactone (ABL) (1.0 eq)
  • Sulfuryl Chloride (

    
    ) (1.05 eq)
    
  • Hydrochloric Acid (30% aq)

  • Solvent: Water (Green chemistry modification) or Dichloromethane.

Step-by-Step Methodology:

  • Chlorination: Charge a glass reactor with ABL and water. Cool to 0–5°C.

  • Addition: Add

    
     dropwise over 60 minutes. Critical: Maintain T < 10°C to prevent premature decarboxylation or runaway exotherm.
    
    • Observation: Evolution of

      
       gas (Scrubber required).
      
    • Intermediate: This forms

      
      -chloro-
      
      
      
      -acetyl-butyrolactone.[1][2]
  • Hydrolysis & Decarboxylation: Once addition is complete, warm the mixture to 25°C, then slowly heat to 60°C.

  • Ring Opening: Add concentrated HCl (0.5 vol relative to ABL) and heat to 90–100°C for 4 hours.

    • Mechanism:[2][3][4][5][6][7] Acid-catalyzed hydrolysis of the lactone opens the ring; the

      
      -keto acid intermediate spontaneously decarboxylates.
      
  • Isolation: Cool to room temperature. The product separates as a dense organic bottom layer.

  • Purification: Separate the organic phase. Wash with cold water (

    
    ). Dry over 
    
    
    
    .
    • Yield Target: 85–90% crude yield.

    • Quality Check: GC-MS should show dominant peak at m/z 154/156/158 (distinctive

      
       isotope pattern).
      
Protocol B: Hantzsch Assembly of 4-Methyl-5-(2-chloroethyl)thiazole

Rationale: This protocol couples 3,5-DCP with thioformamide to build the thiazole core while preserving the chloroethyl side chain for future modification (e.g., to Thiamine) [3, 4].

Reagents:

  • Freshly prepared this compound (1.0 eq)

  • Thioformamide (1.05 eq) (generated in situ from formamide/

    
     or purchased)
    
  • Solvent: Ethanol (Absolute)

  • Scavenger:

    
     or mild base (to neutralize HCl without triggering cyclization).
    

Step-by-Step Methodology:

  • Preparation: Dissolve Thioformamide in Ethanol (5 vol) in a reactor fitted with a reflux condenser.

  • Addition: Add 3,5-DCP dropwise at room temperature.

    • Note: The reaction is exothermic.[3] Do not allow T > 40°C during addition to avoid polymerization.

  • Cyclization: Heat the mixture to reflux (78°C) for 3–5 hours.

    • Reaction Monitoring: TLC (Hexane:EtOAc 8:2). Disappearance of the ketone spot (

      
      ) and appearance of the UV-active thiazole (
      
      
      
      ).
  • Workup:

    • Evaporate Ethanol under reduced pressure.

    • Neutralize the residue with saturated

      
       (Caution: 
      
      
      
      evolution).
    • Extract with Ethyl Acetate.

  • Product Isolation: The product, 4-methyl-5-(2-chloroethyl)thiazole, is a viscous oil or low-melting solid.

    • Purity Check:

      
       NMR (
      
      
      
      ): Look for the thiazole C2-H singlet at
      
      
      ppm.

Part 4: Data Visualization & Troubleshooting

Workflow Diagram

Workflow Start Start: alpha-Acetyl-gamma-butyrolactone Step1 Step 1: Chlorination (SO2Cl2, 5°C) Start->Step1 Step2 Step 2: Decarboxylation (HCl, 100°C) Step1->Step2 Ring Opening Intermediate Intermediate: This compound Step2->Intermediate -CO2 Step3 Step 3: Hantzsch Condensation (Thioformamide, EtOH, Reflux) Intermediate->Step3 + Thioamide End Product: 4-Methyl-5-(2-chloroethyl)thiazole Step3->End -H2O, -HCl

Figure 2: Integrated synthesis workflow from commodity chemical (ABL) to high-value heterocycle.

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Low Yield (Step 1) Temperature > 10°C during ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

addition.
Use a cryostat; add reagent slower. High temp causes "over-chlorination".
Black Tar (Step 2) Polymerization of 3,5-DCP.Reduce heating time; ensure acidic pH is maintained (base triggers polymerization).
Cyclopropyl Impurity Reaction pH too basic in Step 3.Use a weaker base (e.g.,

instead of NaOH). Strong bases trigger Path B (Fig 1).
Missing Thiazole H Use of Thiourea instead of Thioformamide.Verify reagent.[3][8][9] Thiourea yields 2-aminothiazole, not the H-thiazole.

References

  • Patent CN106565441A. Synthesis method of 3,5-dichloro-2-pentanone. (2017).

  • Patent CN103709023A. Synthesis method for 3,5-dichloro-2-pentanone using sulfuryl chloride.[5] (2014).

  • Hantzsch, A.Über die Synthese von Thiazolverbindungen (On the synthesis of thiazole compounds). Annalen der Chemie, 250, 257 (1889).
  • PubChem Compound Summary. this compound Safety & Data. National Center for Biotechnology Information.

  • Chem Help Asap. Mechanism of Hantzsch Thiazole Synthesis. (Educational Resource on Mechanism).

Sources

Advanced Purification Protocols for 3,5-Dichloropentan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Dichloropentan-2-one (CAS: 58371-98-5) is a critical bifunctional intermediate used in the synthesis of thiamine derivatives, agrochemicals (e.g., Prothioconazole), and dihydrofuran-based pharmaceuticals.[1] However, its handling is complicated by two primary instability vectors: acid-catalyzed thermal polymerization (leading to "black tar" formation) and base-mediated hydrolysis/cyclization .[1][2]

This guide provides a validated purification workflow that prioritizes the neutralization of trace acids prior to thermal stress. Unlike standard ketones, this compound cannot be distilled without rigorous pre-treatment.[1][2] The protocols below outline a "Quench & Stabilize" methodology followed by vacuum distillation or flash chromatography.

Chemical & Physical Profile

PropertySpecificationNotes
Formula

Bifunctional:

-chloro and

-chloro ketone
MW 155.02 g/mol
Boiling Point 208.1°C (760 mmHg)Do not distill at atm pressure. Decomposition risk.[1][2][3][4][5][6][7]
Distillation BP 85–90°C (10 mmHg)Recommended range to minimize thermal degradation.[2]
Density 1.18 g/cm³Denser than water; bottom layer in aqueous extractions.[2]
Solubility DCM, EtOAc, TolueneHydrolyzes in water; avoid protic solvents for storage.[2]
Stability Poor (Acid/Heat sensitive)Prone to HCl elimination and darkening.[2]

Degradation Mechanisms & Control

Understanding why purification fails is the first step to success.[2] The molecule contains an


-halogen and a 

-halogen.[1][2]
  • Acid-Catalyzed Polymerization: Residual HCl from synthesis (ring-opening of acetylcyclopropane or chlorination) catalyzes aldol-type condensations, rapidly turning the clear liquid into a viscous black tar upon heating.[1][2]

  • Cyclization: In the presence of weak bases or heat, the

    
    -chloro group can displace the enolate, forming cyclopropyl ketones or dihydrofurans.
    

Figure 1: Primary degradation pathways.[1][2] Acid removal is critical to prevent tar formation during distillation.[1]

Protocol A: Crude Stabilization (Mandatory Pre-treatment)

Objective: Remove trace HCl and Lewis acids (e.g.,


 or Sulfuryl Chloride residues) without triggering basic hydrolysis.[2]

Reagents:

  • Diethyl Ether (

    
    ) or Dichloromethane (DCM)[1][2]
    
  • Saturated Sodium Bicarbonate (

    
    ) - Cold[1][2]
    
  • Saturated Sodium Chloride (Brine)[1][2]

  • Anhydrous Sodium Sulfate (

    
    )[1][2]
    

Step-by-Step:

  • Dilution: Dissolve the crude reaction mixture in DCM (10 mL solvent per 1 g crude).

  • Rapid Neutralization:

    • Critical: Wash the organic layer with ice-cold saturated

      
      .[1][2]
      
    • Technique: Shake gently for only 30-45 seconds. Vigorous or prolonged shaking induces hydrolysis.[2]

    • Check: Verify the aqueous layer pH is ~7.[2] If acidic, repeat rapidly.

  • Dehydration: Wash immediately with saturated brine to remove residual water.[2]

  • Drying: Dry over anhydrous

    
     for 20 minutes with stirring.
    
  • Concentration: Filter and remove solvent via rotary evaporation at < 35°C .

    • Result: A yellow-to-orange oil.[1][2] If the oil is black, acid removal was insufficient or the crude was already degraded.

Protocol B: High-Vacuum Fractional Distillation (Scale > 10g)

Objective: Isolate pure product from heavy impurities.[1][2]

Equipment:

  • Short-path distillation head (minimize thermal exposure time).[1][2]

  • Vigreux column (optional, only if high isomer purity is required).[2]

  • Vacuum pump capable of < 10 mmHg.[2][8]

Procedure:

  • Setup: Load the stabilized crude oil into the boiling flask. Add a magnetic stir bar (do not use boiling chips in vacuum).[2]

  • Stabilizer Addition: Add 0.1% w/w Epichlorohydrin or solid Calcium Carbonate (

    
    ) to the pot.
    
    • Why? These act as acid scavengers during the heating process, neutralizing any HCl generated in situ.[2]

  • Degassing: Apply vacuum gradually to remove residual solvent.[2]

  • Distillation: Heat the oil bath. Collect fractions based on the nomogram below.

Pressure/Temperature Nomogram:

Vacuum (mmHg)Vapor Temp (°C)Bath Temp (°C)
0.5 60 - 6585
5.0 80 - 85105
10.0 90 - 95115
20.0 105 - 110135

Note: Discard the first 5% (fore-run) containing lower boiling chlorinated impurities.[1][2] Collect the main fraction as a clear, colorless liquid.

Protocol C: Flash Column Chromatography (Scale < 5g)

Objective: High-purity isolation for analytical standards or biological testing.[1][2] Avoids thermal stress entirely.[2]

Stationary Phase: Silica Gel 60 (acid-washed silica is preferred if available).[1][2] Mobile Phase: Hexane : Ethyl Acetate (Gradient).[2]

Step-by-Step:

  • Column Prep: Pack a silica column using 100% Hexane.[2]

  • Loading: Load the crude oil (diluted 1:1 in Hexane).

  • Elution Gradient:

    • 0–5 min: 100% Hexane (Elutes non-polar chlorinated byproducts).[2]

    • 5–20 min: 0%

      
       10% EtOAc in Hexane.[2]
      
    • Target: this compound typically elutes around 5-8% EtOAc.[1][2]

  • Detection: TLC (Stain: KMnO4 or Vanillin).[2] The product appears as a distinct spot separate from the baseline tar.[2]

  • Workup: Evaporate fractions at < 30°C. Store immediately.

Workflow Visualization

Figure 2: Decision tree for selecting the appropriate purification method based on scale.

Storage and Stability

  • Temperature: Store at -20°C .

  • Atmosphere: Blanket with Argon or Nitrogen.[2][7]

  • Container: Amber glass (protect from light).[2]

  • Shelf-Life: 3-6 months under optimal conditions. If the liquid turns yellow/brown, redistillation is required before use in sensitive reactions.[2]

References

  • Synthesis of 3,5-dichloro-2-pentanone. Google Patents (CN106565441A). Describes the chlorination of acetylbutyrolactone and vacuum distillation parameters (120-140°C at reduced pressure).

  • This compound Compound Summary. PubChem. Provides physical properties, GHS safety data (Fatal if inhaled), and toxicity profiles.[2] [1][2]

  • Managing

    
    -Chloro Ketone Stability. BenchChem Technical Notes. General guidelines for handling unstable halo-ketones, emphasizing acid scavenging and low-temperature storage.
    
    
  • Synthesis method for 3,5-dichloro-2-pentanone. Google Patents (CN103709023A). Details the use of phase transfer catalysts and specific workup procedures to improve yield and purity.

Sources

Technical Deep Dive: 3,5-Dichloropentan-2-one as a Linchpin in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Dichloropentan-2-one (CAS: 58371-98-5) is a bifunctional electrophile that serves as a strategic "linchpin" in the industrial synthesis of sulfur- and nitrogen-containing heterocycles. Its unique structure—featuring an


-chloroketone motif paired with a 

-alkyl chloride—allows for divergent synthetic pathways:
  • 1,3-Elimination: Base-mediated cyclization to form substituted cyclopropanes (key for the blockbuster fungicide Prothioconazole).

  • Hantzsch Condensation: Reaction with thioamides to build thiazole cores (critical for Thiamine/Vitamin B1 production).

This guide provides validated protocols, mechanistic insights, and safety standards for leveraging this molecule in high-value organic synthesis.

Molecule Profile & Reactivity[1]

PropertyData
CAS Number 58371-98-5
Formula

MW 155.02 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 70–72°C at 20 mmHg
Key Hazards Fatal if inhaled (H330) , Acute Tox. 4 (Oral), Eye Irrit. 2

Reactivity Logic: The molecule possesses two electrophilic sites with distinct reactivity profiles:

  • C3 (Alpha-Chloro): Highly reactive towards nucleophiles and susceptible to deprotonation (

    
    ).
    
  • C5 (Gamma-Chloro): A standard primary alkyl chloride, suitable for intramolecular alkylation once C3 is activated.

Application 1: Synthesis of Cyclopropyl Intermediates (Prothioconazole Route)

The most commercially significant application of this compound is its conversion to 1-chloro-1-acetylcyclopropane , a structural core of the fungicide Prothioconazole .

Mechanism of Action

The transformation is a cascade reaction initiated by base. Deprotonation at the


-position (C3) generates an enolate, which performs an intramolecular 

attack on the

-chloride (C5). This 1,3-elimination builds the strained cyclopropane ring.

Cyclization Start This compound Enolate Enolate Intermediate (C3 Anion) Start->Enolate Deprotonation (-H+) Base Base (NaOH/KOH) Phase Transfer Cat. Base->Enolate Product 1-Chloro-1-acetylcyclopropane Enolate->Product Intramolecular SN2 (Ring Closure) Target Prothioconazole (Fungicide) Product->Target Multi-step Derivatization

Figure 1: Mechanistic pathway for the base-mediated cyclization of this compound.

Experimental Protocol: Synthesis of 1-Chloro-1-acetylcyclopropane

Prerequisites:

  • Reactant: this compound (obtained via chlorination of

    
    -acetyl-
    
    
    
    -butyrolactone).[1]
  • Catalyst: Tetrabutylammonium bromide (TBAB) or Chloride (TBAC).

  • Base: 30-50% NaOH solution.

Step-by-Step Procedure:

  • Setup: Equip a 1L three-neck flask with a mechanical stirrer, reflux condenser, and thermometer.

  • Charging: Add This compound (155 g, 1.0 mol) and Toluene (300 mL) .

  • Catalyst Addition: Add TBAB (3.2 g, 0.01 mol) as a phase transfer catalyst.

  • Cyclization:

    • Heat the mixture to 80–90°C .

    • Dropwise add 50% NaOH (88 g, 1.1 mol) over 60 minutes. Note: The reaction is exothermic; control addition rate to maintain gentle reflux.

  • Reaction: Stir at 90°C for 2–3 hours. Monitor via GC until starting material is <1%.

  • Workup:

    • Cool to room temperature.

    • Separate the organic layer.[2][3][4][5] Extract the aqueous layer once with toluene (50 mL).

    • Wash combined organics with water (2 x 100 mL) and brine (100 mL).

    • Dry over anhydrous

      
      .
      
  • Purification: Remove solvent under reduced pressure. Distill the residue under vacuum (20 mmHg) to collect the product.

    • Target Yield: 85–90%

    • Purity: >98% (GC)

Application 2: Synthesis of Thiazoles (Vitamin B1 Precursor)

This compound is a robust precursor for 4-methyl-5-(2-chloroethyl)thiazole , which is readily hydrolyzed to 4-methyl-5-(2-hydroxyethyl)thiazole (the thiazole moiety of Thiamine).

Mechanism of Action

This follows the Hantzsch Thiazole Synthesis paradigm. The thioamide sulfur attacks the


-chlorine center (or displaces it), and the nitrogen condenses with the ketone carbonyl. The 

-chloro group remains intact during ring formation, serving as a handle for subsequent functionalization (hydrolysis to alcohol).

Thiamine SM1 This compound Inter Hantzsch Condensation SM1->Inter SM2 Thioformamide (or Thiourea) SM2->Inter Thiazole_Cl 4-Methyl-5-(2-chloroethyl)thiazole Inter->Thiazole_Cl -H2O, -HCl Thiazole_OH 4-Methyl-5-(2-hydroxyethyl)thiazole (Thiamine Intermediate) Thiazole_Cl->Thiazole_OH Hydrolysis (H2O) VitB1 Vitamin B1 (Thiamine) Thiazole_OH->VitB1 + Pyrimidine Component

Figure 2: Pathway for the conversion of this compound to Thiamine precursors.

Experimental Protocol: Thiazole Ring Formation

Step-by-Step Procedure:

  • Reagents: Prepare a solution of Thioformamide (0.5 mol) in absolute ethanol (200 mL). Alternatively, thiourea can be used with modified conditions.

  • Addition: Add This compound (77.5 g, 0.5 mol) dropwise to the thioamide solution at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. The solution will darken as the thiazole hydrochloride salt forms.

  • Isolation:

    • Cool the mixture to 0°C to precipitate the thiazole hydrochloride.

    • Filter the solid or concentrate to dryness.

  • Hydrolysis (to Alcohol):

    • Dissolve the crude chloroethyl thiazole in water.

    • Heat to reflux for 2 hours to hydrolyze the primary chloride to the alcohol.

    • Neutralize with NaOH to pH 8–9 and extract with chloroform.

  • Purification: Distill under high vacuum to obtain the viscous oil 4-methyl-5-(2-hydroxyethyl)thiazole .

Safety & Handling Protocols

CRITICAL WARNING: this compound is classified as Fatal if Inhaled (H330) . All operations must be performed in a certified chemical fume hood.

Hazard ClassPrecautionary Measure
Inhalation Toxicity Use a closed system for transfers. Wear a full-face respirator if potential for aerosolization exists. Work in a fume hood.
Skin/Eye Irritation Wear nitrile gloves (double gloving recommended), lab coat, and chemical splash goggles.
Flammability Keep away from heat/sparks. Flash point is approx. 82°C.
Waste Disposal Segregate as halogenated organic waste. Do not mix with strong oxidizers or strong bases in waste containers.

Emergency Response:

  • Inhalation: Immediately move victim to fresh air. Administer oxygen if breathing is difficult. Seek immediate medical attention.

  • Skin Contact: Wash with soap and water for 15 minutes. Remove contaminated clothing.

References

  • Synthesis of Prothioconazole Intermediate (Cyclopropane Route)

    • Patent: "Method for synthesizing prothioconazole intermediate 1-chloro-1-acetyl cyclopropane."[5][6] WO2018023980A1.

    • Journal: "Synthesis of the Intermediate for Prothioconazole." Chemical Engineering & Technology.

  • Synthesis of this compound

    • Patent: "Synthesis method for 3,5-dichloro-2-pentanone." CN103709023A.

  • Thiamine (Vitamin B1)

    • Reference: "Preparation of 4-methyl-5-(beta-hydroxyethyl)-thiazole."[7] US Patent 2654760A.

    • Review: "Synthesis of thiamine, method by Williams and Cline." ResearchGate.[8]

  • Safety Data

    • PubChem: "this compound Compound Summary."

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dichloropentan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,5-dichloropentan-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthesis of this important intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help improve your reaction yields and product purity.

Introduction

This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals, most notably the broad-spectrum fungicide prothioconazole.[1][2] The synthesis of this compound can be challenging, with common issues including low yields, formation of undesirable byproducts, and difficulties in purification. This guide provides practical, field-proven insights to help you navigate these challenges and achieve a more efficient and reliable synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The most frequently cited starting material is α-acetyl-γ-butyrolactone.[1][3] This compound undergoes a series of reactions including chlorination, ring-opening, and decarboxylation to yield the desired product.[1] Another reported precursor is γ-butyrolactone.[4]

Q2: What are the typical yields for the synthesis of this compound?

Reported yields can vary significantly depending on the synthetic route and reaction conditions. Some older methods report yields as low as 58.8%, often accompanied by the formation of black, tar-like substances.[3] However, more modern approaches incorporating phase transfer catalysts and Lewis acids have been shown to significantly improve yields, with some patents claiming yields as high as 81.5% or more.[1][3]

Q3: What are the main byproducts to watch out for during the synthesis?

A common issue is the formation of a black, tar-like substance, especially in reactions conducted under harsh acidic conditions without appropriate catalysts.[3] Over-chlorination or incomplete reaction can also lead to a mixture of chlorinated pentanones with varying degrees of chlorination.

Q4: How is this compound typically purified?

The most common method for purifying this compound is vacuum distillation.[3][4] This technique is effective in separating the desired product from less volatile impurities and starting materials.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound and provides actionable solutions.

Problem 1: Low Reaction Yield

A low yield is one of the most common frustrations in this synthesis. Several factors can contribute to this issue.

Table 1: Troubleshooting Low Yields

Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, improper temperature, or inefficient catalysis.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC). Consider increasing the reaction time or temperature gradually. The use of a phase transfer catalyst and a Lewis acid can also accelerate the reaction.[3]
Side Reactions/Byproduct Formation Harsh acidic conditions can lead to the formation of tar-like substances, consuming your starting material and reducing the yield of the desired product.[3]The addition of a phase transfer catalyst and a Lewis acid can help to avoid the formation of these byproducts.[3] Maintaining a controlled temperature throughout the reaction is also crucial.
Product Decomposition The target molecule, this compound, can be susceptible to decomposition under prolonged exposure to high temperatures or harsh acidic conditions.[2]Minimize the reaction time at elevated temperatures. Once the reaction is complete, proceed with the workup and purification steps promptly.
Inefficient Purification Significant product loss can occur during the purification step, particularly if the vacuum distillation is not optimized.Ensure your distillation apparatus is properly set up and that the vacuum is stable. Collect fractions carefully and analyze them to avoid discarding product-containing fractions.
Problem 2: Formation of Black, Tar-like Byproducts

The appearance of a dark, viscous material is a clear indicator of undesirable side reactions.

Causality: This is often attributed to polymerization or degradation of starting materials and intermediates under strong acidic conditions.[3]

Solution Workflow:

G start Observation: Black, tar-like substance forms cause Probable Cause: Harsh acidic conditions leading to polymerization/degradation start->cause solution1 Introduce Catalysts: Add a phase transfer catalyst (e.g., tetraethylammonium chloride) and a Lewis acid (e.g., anhydrous aluminum trichloride) cause->solution1 solution2 Control Temperature: Maintain a stable and controlled reaction temperature, avoiding overheating. cause->solution2 solution3 Optimize Reagent Addition: Add reagents dropwise to control the reaction rate and exotherm. cause->solution3 outcome Expected Outcome: Reduced byproduct formation and cleaner reaction mixture. solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting workflow for tar formation.

Problem 3: Product Purity Issues After Distillation

Even after vacuum distillation, you might find that your product is not as pure as desired.

Potential Causes & Solutions:

  • Co-distillation of Impurities: Some impurities may have boiling points close to that of this compound.

    • Solution: Employ fractional distillation with a column that has a higher number of theoretical plates to improve separation.

  • Thermal Decomposition During Distillation: Prolonged heating during distillation can cause the product to decompose.

    • Solution: Ensure the distillation is performed under a high vacuum to lower the boiling point. Keep the distillation time as short as possible. A vaporizing temperature of 120-140°C at a vacuum of -(0.04-0.06) MPa has been reported.[3]

  • Incomplete Removal of Solvents or Reagents: Residual solvents or unreacted starting materials may be present.

    • Solution: Ensure the crude product is properly washed and dried before distillation. An initial extraction with a suitable organic solvent like diethyl ether can help remove water-soluble impurities.[4]

Experimental Protocol: High-Yield Synthesis of this compound

This protocol is a synthesis of improved methods described in the literature, aiming for a higher yield and reduced byproduct formation.[3]

Materials:

  • α-acetyl-γ-butyrolactone

  • Sulfuryl chloride

  • Concentrated hydrochloric acid

  • Phase transfer catalyst (e.g., tetraethylammonium chloride)

  • Lewis acid catalyst (e.g., anhydrous aluminum trichloride)

  • Organic solvent (e.g., diethyl ether)

  • Anhydrous sodium sulfate

Step-by-Step Methodology:

  • Chlorination of α-acetyl-γ-butyrolactone:

    • In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve α-acetyl-γ-butyrolactone in a suitable solvent.

    • Cool the mixture in an ice bath.

    • Slowly add sulfuryl chloride dropwise while maintaining a low temperature.

    • After the addition is complete, allow the reaction to stir for a specified time while monitoring its progress.

  • Ring-Opening, Decarboxylation, and Second Chlorination:

    • In a separate reaction vessel, heat a solution of concentrated hydrochloric acid containing the phase transfer catalyst and Lewis acid catalyst to 95-105°C.[3]

    • Slowly add the chlorinated intermediate from step 1 to the hot acid solution over a period of 4-8 hours.[3]

    • After the addition is complete, continue to stir the reaction mixture for 0.5-1.0 hours.[3]

  • Workup:

    • Cool the reaction mixture.

    • Extract the crude product with an organic solvent such as diethyl ether.[4]

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

  • Purification:

    • Purify the crude product by vacuum distillation.[3] Collect the fraction corresponding to this compound.

Workflow Diagram:

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Ring-Opening & Decarboxylation cluster_2 Step 3 & 4: Workup & Purification a α-acetyl-γ-butyrolactone c Chlorinated Intermediate a->c b Sulfuryl Chloride b->c e Crude this compound c->e d Hot HCl with Catalysts d->e f Extraction & Washing e->f g Drying & Concentration f->g h Vacuum Distillation g->h i Pure this compound h->i

Caption: Synthesis workflow for this compound.

References

  • CN103709023A - Synthesis method for 3,5-dichloro-2-pentanone - Google Patents.
  • Synthesis process of 3,5-dichloro-2-pentanone - Eureka | Patsnap. Available at: [Link]

  • US5030777A - Synthesis of 3,5-dichloroalkylbenzene and recovery of 1,3-dichlorobenzene.
  • CN106278845A - A kind of synthesis technique of 3,5-Dichloro-2-pentanone - Google Patents.
  • China this compound Manufacturer and Supplier | Pengnuo. Available at: [Link]

  • α,γ-DICHLOROACETONE - Organic Syntheses Procedure. Available at: [Link]

  • CN106565441A - Synthesis method of 3,5-dichloro-2-pentanone - Google Patents.

Sources

Technical Support Center: Synthesis & Purification of 3,5-Dichloropentan-2-one

[1][2]


12

Executive Summary & Reaction Logic

The synthesis of 3,5-Dichloropentan-2-one (CAS: 58371-98-5) is a critical workflow in the production of Vitamin B1 (Thiamine) intermediates, specifically for the construction of the thiazole ring.[1][2] The industry-standard route utilizes


-acetyl-

-butyrolactone (ABL)
123

This process involves a cascade of three distinct chemical events, often performed in a "one-pot" or continuous flow system:

  • Chlorination: Electrophilic halogenation at the

    
    -position.[1][2]
    
  • Ring Opening: Acid-catalyzed nucleophilic attack by chloride at the

    
    -position.[1][2]
    
  • Decarboxylation: Thermal loss of

    
    .[2]
    

The Core Challenge: The reaction environment (highly acidic, thermal stress) promotes competitive polymerization ("black tar" formation) and incomplete halogen exchange (hydroxy-impurities).[2]

Reaction Pathway Diagram

The following diagram illustrates the primary pathway versus the critical failure modes (Side Reactions).

ReactionNetworkABLStart: 2-AcetylbutyrolactoneCl_ABLIntermediate A:α-Chloro-α-acetylbutyrolactoneABL->Cl_ABL+ SO2Cl2 / Cl2(0-5°C)TarImpurity 3:Polymeric Tar(Thermal degradation)ABL->TarHigh TempNo StabilizerRingOpenIntermediate B:Open Chain AcidCl_ABL->RingOpen+ HCl (conc)Ring OpeningPolyClImpurity 1:3,3,5-TrichlorospeciesCl_ABL->PolyClExcess Cl2Over-chlorinationProductTarget:This compoundRingOpen->Product- CO2(Decarboxylation)HydroxyImpurity 2:3-Chloro-5-hydroxy2-pentanoneRingOpen->HydroxyLow [HCl]Hydrolysis

Caption: Figure 1.[1][2] Reaction network showing the main synthetic pathway (Green) and competitive side reactions (Red/Black).[2]

Troubleshooting Modules

Module A: The "Black Tar" Phenomenon

Symptom: The reaction mixture turns opaque black/brown, viscosity increases, and yield drops significantly (often <60%).[2] Context: This is the most common failure mode in the chlorination of lactones.[2] It results from the polymerization of the highly reactive enol intermediates or the decomposition of the lactone ring before chlorination is complete.[2]

Root Cause Mechanism Corrective Action
Thermal Runaway The chlorination with

is highly exothermic.[1][2] If

during addition, ABL undergoes self-condensation.[1][2]
Protocol: Maintain

during

addition. Use a jacketed reactor with active cooling.[2]
Lack of Stabilization Free radical species can initiate polymerization chains.[2]Protocol: Add a radical scavenger or Lewis Acid catalyst (e.g., DMF or specific phase transfer catalysts) to stabilize the transition state [1].[2]
Water Content Excess water in the initial step promotes premature hydrolysis before chlorination.[2]Protocol: Ensure ABL and solvents (if used) are dry (

water) before the chlorination step.[2]
Module B: Hydroxy-Impurity (Incomplete Halogenation)

Symptom: HPLC/GC shows a peak with mass corresponding to

12Identity:3-chloro-5-hydroxy-2-pentanone12Context:



12

Q: Why is my product containing 10-15% hydroxy-ketone? A: Your hydrochloric acid concentration is too low during the ring-opening phase.[1][2]

  • The Chemistry: The lactone oxygen is protonated, making the C5 carbon electrophilic.[2] If water attacks, you get the alcohol.[1][2] If chloride attacks, you get the alkyl chloride.[1][2] Chloride is a weaker nucleophile than water in neutral conditions, but in highly concentrated acid, mass action favors the chloride.[1][2]

  • The Fix:

    • Do not rely solely on the HCl generated by the

      
       reaction.[2]
      
    • Saturate the aqueous phase with HCl gas or add concentrated HCl (37%) explicitly during the heating phase (50-60°C).

    • Phase Transfer: Use a catalyst (e.g., Tetrabutylammonium chloride) to shuttle

      
       ions to the organic interface [2].[1][2]
      
Module C: Polychlorination (Over-Chlorination)

Symptom: Presence of 3,3,5-trichloropentan-2-one.[1][2] Context: The

212

Diagnostic Check:

  • Are you using

    
     equivalents of 
    
    
    ?
  • Is the addition rate too fast, creating localized "hot spots" of high reagent concentration?

Solution:

  • Stoichiometry: Limit

    
     to 1.0–1.05 equivalents.
    
  • Quenching: Immediately quench the reaction with water once the starting material (ABL) is consumed (monitor via GC) to prevent the reagent from attacking the product.[2]

Optimized Protocol (Step-by-Step)

This protocol integrates the corrective actions above to minimize side reactions.

Reagents:

  • 
    -Acetyl-
    
    
    -butyrolactone (ABL)[1][2][3][4][5]
  • Sulfuryl Chloride (

    
    )[1][2][6][7]
    
  • Hydrochloric Acid (37%)[1][2]

  • Catalyst: DMF (Dimethylformamide) - Optional but recommended for yield.[1][2]

Step 1: Controlled Chlorination (Kinetic Control)

  • Charge ABL into a glass-lined reactor.[1][2][5] Cool to 0–5°C .[2]

  • Add catalytic DMF (

    
     mol%).[1][2]
    
  • Slowly add

    
     (1.05 eq) dropwise.[2] Critical: Do not allow internal temp to exceed 10°C.[2]
    
  • Why? Low temperature prevents the "Tar" side reaction and favors mono-chlorination over di-chlorination.[1][2]

  • Stir for 2-3 hours. Off-gas scrubbing (

    
     and 
    
    
    ) is required.[1][2]

Step 2: Ring Opening & Decarboxylation (Thermodynamic Control)

  • Add Concentrated HCl (approx. 3-4 equivalents relative to ABL).

  • Slowly ramp temperature to 55–65°C .

  • Observation: Vigorous evolution of

    
     will occur.[2] Monitor pressure.[2][6][8][9]
    
  • Hold at temperature for 3-5 hours.

  • Checkpoint: If the reaction stalls, sparge with HCl gas to drive the conversion of the hydroxy-intermediate to the dichloro-product.[1][2]

Step 3: Purification

  • Cool to room temperature. Phase separate.

  • The product is in the organic (lower) layer if neat; density

    
     [3].[2]
    
  • Distillation: Vacuum distillation is required to separate the product (BP ~208°C at atm, much lower under vacuum) from polymeric residues.[2]

FAQ: Expert Troubleshooting

Q1: Can I use Chlorine gas (


) instead of Sulfuryl Chloride?A:2

122

12

Q2: My product is acidic even after washing. Why? A: this compound can undergo slow dehydrohalogenation (eliminating HCl) to form vinyl ketones if stored improperly.[1][2]

  • Fix: Store with a trace amount of acid scavenger (like epoxidized soybean oil) or keep strictly anhydrous and cold. Do not wash with strong base (NaOH), as this triggers immediate degradation/polymerization.[1][2] Use

    
     wash only if necessary and work quickly.[2]
    

Q3: Is the intermediate


-chloro-ABL stable?A:1212

References

  • CN106565441A - Synthesis method of 3,5-dichloro-2-pentanone. (2017).[1][2] Describes the use of phase transfer catalysts and Lewis acids to prevent tar formation and improve yield.[2] Link

  • CN103709023A - Synthesis method for 3,5-dichloro-2-pentanone. (2014).[1][2] Details the specific temperature ramps and HCl addition protocols to minimize hydroxy-impurities. Link

  • PubChem CID 94032 - this compound Physical Properties. National Library of Medicine.[2] Link

  • EP1375490A1 - Process for the production of 2-acetyl-2-chloro-gamma-butyrolactone. (2004).[1][2] Discusses the chlorination of ABL using chlorine gas in aqueous media and the management of by-products. Link

Purification challenges of 3,5-Dichloropentan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification, Stability, and Handling of 3,5-Dichloropentan-2-one (CAS: 58371-98-5) Document ID: TS-DCPO-001 Last Updated: February 7, 2026

The Stability Paradox: Technical Overview

Welcome to the Support Center. If you are working with this compound (3,5-DCPO), you are likely encountering yield losses during distillation or "black tar" formation during storage.

The Core Challenge: 3,5-DCPO is a bifunctional electrophile . It contains an


-chloroketone moiety (highly reactive, prone to elimination) and a 

-chloro group (prone to cyclization).
  • Thermal Instability: Above 100°C, or in the presence of acid traces, it eliminates HCl to form 5-chloro-3-penten-2-one , which rapidly polymerizes into dark tars.

  • Hydrolytic Sensitivity: In aqueous workups, the

    
    -chloro position is susceptible to hydrolysis, leading to 3-hydroxy-5-chloropentan-2-one or reversion to lactone derivatives.
    

This guide provides the protocols required to stabilize, purify, and store this intermediate effectively.

Troubleshooting Matrix (FAQ)

Q1: My distillation turned into a black, viscous tar. What happened?

Diagnosis: Thermal degradation catalyzed by residual acid. Mechanism: The synthesis (usually ring-opening of


-acetyl-

-butyrolactone with HCl) leaves residual acid. Upon heating, this acid catalyzes the elimination of HCl from the C3 position. The resulting conjugated enone (5-chloro-3-penten-2-one) undergoes Michael addition polymerization. Corrective Action:
  • Neutralize First: Ensure the crude oil is washed with cold saturated

    
     until pH 7.0 before any heat is applied.
    
  • Vacuum Requirements: Do not distill at water aspirator pressures (20-30 mmHg). You must use a high-vacuum oil pump (<2 mmHg).

  • Temperature Limit: Keep the oil bath temperature below 85°C . If the product does not distill, improve the vacuum rather than increasing the heat.

Q2: The product purity is good (GC >95%), but it turns brown after 24 hours.

Diagnosis: Autocatalytic decomposition. Mechanism: 3,5-DCPO slowly releases HCl at room temperature. This HCl catalyzes further decomposition (autocatalysis). Corrective Action:

  • Stabilization: Store the purified liquid over a small amount of silver wool or anhydrous potassium carbonate (

    
    ) pellets to scavenge free HCl.
    
  • Environment: Store under Argon at -20°C. Avoid clear glass; use amber vials to prevent photo-initiated radical dechlorination.

Q3: I see a mixture of isomers in the NMR. Is my product pure?

Diagnosis: Keto-enol tautomerism or diastereomer formation. Insight: 3,5-DCPO has a chiral center at C3. While often synthesized as a racemate, the


-proton is acidic. In 

, you may see broadening due to keto-enol exchange.
  • Verification: Run the NMR in

    
     (Benzene-d6) to sharpen signals and separate the enol tautomer peaks.
    

Validated Purification Protocol

Context: This protocol assumes synthesis via the chlorination/decarboxylation of


-acetyl-

-butyrolactone [1][2].[1][2]
Step 1: Quench & Neutralization (Critical)
  • Goal: Remove

    
     and 
    
    
    
    byproducts.
  • Procedure:

    • Pour the reaction mixture onto crushed ice/water.

    • Extract with Dichloromethane (DCM).

    • Wash 1: Cold water.

    • Wash 2: Saturated Aqueous

      
       (Caution: Gas evolution). Repeat until aqueous phase pH is neutral. 
      
    • Wash 3: Brine.

    • Dry over Anhydrous

      
       (Avoid 
      
      
      
      as it can coordinate with the ketone).
Step 2: Solvent Removal
  • Concentrate on a Rotary Evaporator at <30°C . Do not heat the bath to speed this up.

Step 3: High-Vacuum Distillation
  • Setup: Short-path distillation head (vigreux columns increase hold-up and thermal exposure).

  • Parameters:

ParameterSpecificationReason
Vacuum Pressure 0.5 – 2.0 mmHg Lowers bp to safe range.
Vapor Temperature 65°C – 75°C Product collection range.
Oil Bath Max 85°C Prevents polymerization.
Receiver Flask Cooled (-78°C or Ice)Prevents re-vaporization into the pump.
  • Note: If a "forerun" of unreacted lactone appears (higher bp), stop distillation immediately if the pot turns dark.

Degradation Pathway Visualization

The following diagram illustrates the "danger zones" in processing 3,5-DCPO.

DCPO_Stability cluster_storage Storage Condition Precursor α-Acetyl-γ-butyrolactone Intermediate α-Chloro-α-acetyl-Lactone Precursor->Intermediate SO2Cl2 / 0-10°C Product This compound (Target) Intermediate->Product conc. HCl / Heat (-CO2) Product->Product Autocatalysis (HCl) Enone 5-Chloro-3-penten-2-one (Elimination Product) Product->Enone Heat (>85°C) or Acid Trace Cyclic Cyclopropyl / Dihydrofuran Derivatives Product->Cyclic Base (Amines/OH-) Polymer Black Tar / Polymer Enone->Polymer Polymerization

Caption: Figure 1. Synthesis and degradation pathways of this compound. Note the thermal elimination pathway to the enone, which is the primary cause of 'black tar' formation.

Physical Properties Reference Data

PropertyValueNotes
Molecular Formula

MW: 155.02 g/mol
Boiling Point (Atm) 208°C (Theoretical)Do not attempt distillation at atm pressure.[1]
Boiling Point (Vac) ~70-75°C @ 2 mmHgRecommended range [3].
Density 1.18 g/cm³Denser than water.
Solubility Low in water; High in DCM, EtOAcForms azeotrope with water [1].
Hazards Acute Tox 2 (Inhalation)Fatal if inhaled.[3] Use fume hood [4].

References

  • Synthesis Process of 3,5-Dichloro-2-pentanone. Patent CN106565441A. Google Patents.
  • Synthesis Method for 3,5-Dichloro-2-pentanone. Patent CN103709023A. Google Patents.
  • This compound Product Data. Pengnuo Chemical. Available at: [Link]

  • PubChem Compound Summary: this compound. National Center for Biotechnology Information. Available at: [Link]

Sources

Technical Support: Optimizing Reaction Conditions for 3,5-Dichloropentan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

3,5-Dichloropentan-2-one is a critical electrophilic intermediate, primarily utilized in the synthesis of heterocycles such as Prothioconazole (a triazolinethione fungicide) and Clomethiazole .[1]

The industrial standard for synthesis involves the chlorination and decarboxylative ring-opening of


-acetyl-

-butyrolactone (ABL)
.[2] While this route is atom-economical, it is fraught with technical pitfalls: thermal instability of the product, "tar" formation due to polymerization, and incomplete decarboxylation.

This guide moves beyond basic recipes to address the kinetic and thermodynamic controls required for high-purity isolation.

Reaction Mechanism & Workflow

The synthesis proceeds via a telescoped two-stage mechanism.[3] Understanding the intermediate stability is key to troubleshooting.

  • Stage 1 (Chlorination): Electrophilic substitution at the

    
    -position of ABL using Sulfuryl Chloride (
    
    
    
    ) or Chlorine gas (
    
    
    ).
  • Stage 2 (Ring Opening/Decarboxylation): Acid-catalyzed hydrolysis opens the lactone ring. The resulting

    
    -keto acid spontaneously decarboxylates, and the terminal alcohol is chlorinated.
    

SynthesisWorkflow Start Start: alpha-acetyl-gamma-butyrolactone (ABL) Reagent1 Reagent Addition: SO2Cl2 (or Cl2) + Solvent (T < 5°C) Start->Reagent1 Controlled Addn Inter Intermediate: alpha-chloro-alpha-acetyl-gamma-butyrolactone Reagent1->Inter Electrophilic Sub. Step2 Hydrolysis & Ring Opening: HCl (conc) + Heat (50-80°C) Inter->Step2 Acid Catalysis Decarb Decarboxylation: Loss of CO2 Step2->Decarb Spontaneous Product Target: This compound Decarb->Product Formation Waste By-products: CO2, SO2, HCl Decarb->Waste

Figure 1: Sequential reaction pathway from ABL to this compound highlighting the critical intermediate stage.

Optimized Protocol Parameters

The following parameters are derived from high-yield patent literature and process optimization studies.

ParameterRecommended RangeCritical Note
Solvent Dichloromethane (DCM) or ChloroformChlorinated solvents suppress radical side-reactions better than ethers.
Chlorinating Agent Sulfuryl Chloride (

)
Preferred over

gas for stoichiometry control. Use 1.05 - 1.10 eq .
Temperature (Stage 1)

to

Crucial: Higher temps during addition lead to di-chlorination at the methyl group.
Temperature (Stage 2)

to

Required to drive decarboxylation. Too low = incomplete reaction; Too high = polymerization.
Catalyst (Optional) Lewis Acid (

) or PTC
Adding a Phase Transfer Catalyst (e.g., Tetrabutylammonium chloride) can reduce tar formation [1].
Troubleshooting Guide (Q&A)
Q1: Why is my reaction mixture turning into a black tar/polymer?

Diagnosis: This is the most common failure mode, caused by the thermal degradation of the ABL ring or the product itself under highly acidic conditions without adequate solvent buffering. Corrective Action:

  • Control the Exotherm: The chlorination step is exothermic. If the temperature spikes above 10°C during

    
     addition, radical polymerization initiates.
    
  • Use a Phase Transfer Catalyst (PTC): Literature suggests that using a PTC (like benzyltriethylammonium chloride) facilitates the reaction at lower temperatures, preventing charring [2].

  • Dilution: Ensure the reaction is not run neat. Maintain a solvent volume of at least 3-5 volumes relative to ABL.

Q2: I am seeing low yields (approx. 40-50%). Where is the mass loss?

Diagnosis: Mass loss usually occurs during the decarboxylation step or workup . Corrective Action:

  • Incomplete Decarboxylation: If you stop heating too early, the intermediate

    
    -keto acid remains. Ensure gas evolution (
    
    
    
    ) has completely ceased before cooling.
  • Water Solubility: this compound has moderate solubility in water. During the quench, do not use excessive water volumes.

  • Extraction Protocol:

    • Quench the acidic mixture with ice water.

    • Extract immediately with DCM (

      
      ).
      
    • Critical: Wash the organic layer with saturated

      
       to remove residual acid, which catalyzes decomposition during distillation.
      
Q3: GC-MS shows a peak for 3,3-dichloro or 5-chloro impurities. How do I fix regioselectivity?

Diagnosis:

  • 3,3-dichloro: Caused by "over-chlorination" at the alpha position.

  • 5-chloro (monochloro): Incomplete ring opening or insufficient HCl strength. Corrective Action:

  • Fixing 3,3-dichloro: Reduce the equivalents of

    
    . Ensure dropwise addition is slow (over 2-3 hours).
    
  • Fixing 5-chloro: The ring opening requires a high concentration of chloride ions. Ensure you are using concentrated HCl (35-37%) or sparging with HCl gas during the heating phase.

Q4: The product degrades during vacuum distillation. How do I purify it?

Diagnosis:


-Haloketones are thermally sensitive. Prolonged heating causes 

-elimination of HCl, creating conjugated enones (which then polymerize). Corrective Action:
  • High Vacuum is Mandatory: Distill at pressures

    
    . The boiling point should be kept below 
    
    
    
    .
  • Stabilizers: Add a trace amount of stabilizer (e.g., epoxidized soybean oil or minimal

    
    ) to the distillation pot to scavenge any liberated acid.
    
Detailed Experimental Procedure (SOP)

Standardized for 1.0 mole scale.

  • Chlorination:

    • Charge a reactor with 128g (1.0 mol)

      
      -acetyl-
      
      
      
      -butyrolactone
      and 400mL Dichloromethane .
    • Cool to 0–5°C .

    • Add 148g (1.1 mol) Sulfuryl Chloride dropwise over 2 hours. Do not allow T > 10°C.

    • Stir at room temperature for 2 hours to complete

      
      -chlorination.
      
  • Hydrolysis & Decarboxylation:

    • Add 200mL Concentrated HCl (37%) to the reaction mixture.

    • (Optional) Add 1.0g Tetrabutylammonium Chloride .

    • Heat slowly to 60–70°C . Setup a scrubber for

      
       and 
      
      
      
      gas.
    • Maintain reflux until gas evolution ceases (approx. 4–6 hours).

  • Isolation:

    • Cool to room temperature. Separate the organic layer.[4][5][6][7]

    • Extract the aqueous layer with DCM (

      
      ).
      
    • Combine organics and wash with Sat.

      
        (carefully, gas evolution!) until pH is neutral (pH 6-7).
      
    • Dry over

      
       and concentrate in vacuo (bath temp < 40°C).
      
  • Purification:

    • Perform vacuum distillation.[2] Collect the fraction boiling at approx. 75–80°C at 2 mmHg (values may vary by vacuum strength).

References
  • CN106565441A. Synthesis method of 3,5-dichloro-2-pentanone. Google Patents.
  • CN103709023A. Synthesis method for 3,5-dichloro-2-pentanone. Google Patents.
  • PubChem . This compound (Compound).[6][8] National Library of Medicine. Available at: [Link]

  • WO9905120. Process for the preparation of chloroketones. WIPO/Google Patents.

Sources

Common impurities in 3,5-Dichloropentan-2-one and their removal

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: 35-DCP-PUR-001
Subject: Impurity Profiling, Removal Strategies, and Stability Protocols
Status: Resolved / Knowledge Base Article[1]

Executive Summary & Molecule Profile

User Context: Researchers synthesizing Thiamine (Vitamin B1) precursors or triazolethione fungicides (e.g., Prothioconazole) often encounter yield losses and purity issues with 3,5-Dichloropentan-2-one (CAS: 13054-81-4).[1]

The Core Challenge: This molecule is a bifunctional


-dihalo ketone.[1] It is thermally unstable and prone to dehydrochlorination  (eliminating HCl to form enones) and polymerization  (forming black tars). Successful isolation requires balancing rigorous purification with gentle thermal handling.
PropertySpecification
IUPAC Name This compound
Molecular Formula

Molecular Weight 155.02 g/mol
Key Reactivity Alkylation (C3), Nucleophilic substitution (C5), Cyclization
Storage Class Acid-sensitive, Moisture-sensitive, Refrigerate (

)

Diagnostic: Impurity Identification & Origins

Refer to this table to identify the root cause of specific peaks in your GC/MS or TLC analysis.

Impurity / ByproductStructure / DescriptionOrigin (Root Cause)Removal Strategy
3-Chloropentan-2-one Monochlorinated analog (missing Cl at C5).[1]Incomplete Chlorination: Insufficient

or reaction time during the ring-opening of

-acetyl-

-butyrolactone (AABL).[1]
Fractional Distillation (Lower BP than target).
3,3,5-Trichloropentan-2-one Trichlorinated analog (extra Cl at C3).[1]Over-Chlorination: Excess chlorinating agent or temperature spikes during the "re-chlorination" phase.Fractional Distillation (Higher BP).[1]
"Black Tar" / Polymers Non-volatile, dark viscous residue.[1]Thermal Decomposition: Acid-catalyzed polymerization or elimination of HCl during high-heat distillation.[1]Prevention only. Use Lewis Acid catalysts during synthesis; use High Vacuum during workup.

-Acetyl-

-butyrolactone (AABL)
Starting material.[1][2][3][4]Incomplete Conversion: Reaction quenched too early.Alkaline wash (AABL is soluble in base due to enol acidity).[1]
3-Hydroxy-5-chloropentan-2-one Hydrolysis product.[1]Moisture Ingress: Poor drying of organic phase or storage in non-inert atmosphere.Dry with

; redistill under

.

Troubleshooting Guides (SOPs)

Guide A: The "Black Tar" Phenomenon (Thermal Instability)

Symptom: The distillation flask residue turns black and viscous; yield drops significantly. Mechanism: At temperatures >120°C, especially in the presence of trace acid, 3,5-DCP undergoes elimination of HCl to form vinyl ketones, which rapidly polymerize.[1]

Protocol:

  • Acid Scavenging: Before distillation, ensure the crude organic phase is washed with saturated

    
     until pH is neutral (pH 7.0). Residual HCl is the primary catalyst for tar formation.
    
  • Vacuum Control: Do not attempt atmospheric distillation.

    • Target Vacuum: < 10 mmHg (High Vacuum).

    • Vapor Temperature: Aim to keep vapor temp

      
      .
      
    • Note: Patent literature cites 120-140°C at partial vacuum (-0.05 MPa), but for lab-scale high purity, lower temperature is safer.[1]

  • Additives: Add a radical inhibitor (e.g., BHT, 100 ppm) to the distillation pot to inhibit polymerization.

Guide B: Removing Under-Chlorinated Impurities (3-Chloro)

Symptom: GC shows a persistent peak just before the main product.[1] Mechanism: The ring-opening of AABL requires precise stoichiometry.[1] If the reaction is quenched early, the C5 position remains unchlorinated or the ring doesn't open correctly.[1]

Protocol:

  • Fractional Distillation:

    • Use a Vigreux column (min 20cm) or packed column.

    • Fraction 1 (F1): Collect initially. This contains 3-chloropentan-2-one (BP is lower).[1][5][6]

    • Fraction 2 (F2): The main body. Monitor Refractive Index or GC.

  • Chemical Treatment (Pre-Distillation):

    • If 3-chloro content is high (>10%), re-subject the crude oil to

      
       treatment at low temp (
      
      
      
      ) to push conversion, then quench and distill.[1]

Visual Workflows

Figure 1: Synthesis & Impurity Genesis Pathway

This diagram maps where each impurity enters the process, allowing for targeted intervention.[1]

SynthesisPath AABL Start: alpha-acetyl-gamma-butyrolactone Step1 Step 1: Chlorination (SO2Cl2 / Low Temp) AABL->Step1 Step2 Step 2: Ring Opening & Decarboxylation (HCl / Heat) Step1->Step2 Target Target: This compound Step2->Target Ideal Path Imp_Mono Impurity: 3-Chloropentan-2-one (Under-reaction) Step2->Imp_Mono Quenched Early Imp_Tri Impurity: 3,3,5-Trichloro... (Over-reaction) Step2->Imp_Tri Excess Cl2 High Temp Imp_Tar Impurity: Polymers/Tar (Thermal Decomp) Target->Imp_Tar Distillation >120°C / Acid

Caption: Flowchart illustrating the critical control points in the conversion of AABL to 3,5-DCP. Red paths indicate failure modes.

Figure 2: Purification Decision Tree

Follow this logic to determine the correct purification method based on your crude analysis.

PurificationTree Start Crude Reaction Mixture CheckpH Check pH Start->CheckpH Neutralize Wash w/ NaHCO3 until pH 7 CheckpH->Neutralize Acidic Analyze GC Analysis Neutralize->Analyze Decision1 Is 3-Chloro > 5%? Analyze->Decision1 ReReact Action: Re-chlorinate (mild conditions) Decision1->ReReact Yes Proceed Proceed to Distillation Decision1->Proceed No ReReact->Neutralize Loop Distill Vacuum Distillation (<10 mmHg) Proceed->Distill Result Pure 3,5-DCP Distill->Result

Caption: Step-by-step logic for purifying crude 3,5-DCP. Note the re-reaction loop for under-chlorinated batches.

Frequently Asked Questions (FAQ)

Q: Can I use silica gel chromatography for purification? A: Yes, but with caution. 3,5-DCP is slightly acid-sensitive.[1] Standard silica is acidic and can catalyze decomposition or rearrangement.

  • Modification: Pre-treat silica with 1% Triethylamine (TEA) to neutralize it.[1] Use a gradient of Hexanes:Ethyl Acetate (starting 95:5).

Q: Why does my product turn yellow/brown after a week of storage? A: This indicates autocatalytic decomposition. Trace HCl formed by hydrolysis catalyzes further degradation.

  • Fix: Store over a few pellets of activated molecular sieves (3Å) or anhydrous

    
     (solid) to scavenge acid/moisture. Store at 
    
    
    
    under Argon.

Q: The patent says to use water as a solvent, but you recommend drying? A: The synthesis (CN106565441A) uses water for the ring-opening/decarboxylation step because HCl is required.[1] However, for purification and storage, water is the enemy.[1] You must separate the phases and dry the organic layer thoroughly before distillation to prevent hydrolysis.[1]

References

  • Synthesis of 3,5-dichloro-2-pentanone. Anhui Costar Biochem Co Ltd.[1][4][7] CN106565441A. (2017).[1]

    • )
  • Synthesis method for 3,5-dichloro-2-pentanone. Zhejiang Sega Science & Technology Co Ltd.[1] CN103709023A. (2014).[1]

    • )
  • This compound Compound Summary. PubChem. CID 94032.[5][8] [1]

    • Relevance: Physical properties, safety data (GHS), and toxicity profiles.[1][5]

  • Mechanism of

    
    -acetyl-
    
    
    
    -butyrolactone synthesis.
    Chemical Papers. (2013).[1][2]
    • Relevance: Understanding the stability and formation of the starting m

Sources

Troubleshooting failed reactions with 3,5-Dichloropentan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting failed reactions with 3,5-Dichloropentan-2-one Content type: Technical Support Center Guide

Senior Application Scientist Desk Subject: Troubleshooting Stability, Cyclization, and Heterocycle Formation Failures[1][2]

Executive Summary

This compound (CAS: 58371-98-5) is a high-value, bifunctional electrophile critical for the synthesis of thiamine (Vitamin B1) derivatives and 1-acetyl-1-chlorocyclopropane (a precursor to Prothioconazole).[1][2]

Users frequently report "black tar" formation, low yields during cyclization, and rapid decomposition upon heating.[1][2] These failures stem from the molecule's inherent duality: it possesses a reactive


-chloro ketone motif (C3) and a 

-chloro alkyl motif (C5), making it prone to autocatalytic dehydrohalogenation and polymerization.[2]

This guide addresses the three most common failure modes:

  • Reagent Degradation (HCl elimination).

  • Failed Cyclization (Cyclopropane synthesis).

  • Thiazole Synthesis Stalls (Thiamine route).

Part 1: Reagent Integrity & Handling

Before starting any reaction, validate the quality of your starting material.[1][2] 3,5-DCP is thermally unstable.

Issue: The reagent has turned dark/viscous or shows low purity.

Diagnosis: Autocatalytic Dehydrohalogenation. The C3 proton is acidic.[1][2] Trace acid or heat promotes the elimination of HCl, forming 5-chloropent-3-en-2-one .[1][2] This unsaturated ketone rapidly polymerizes or undergoes Michael additions, leading to the "black tar" often observed in failed batches.[1][2]

Troubleshooting Protocol:

Parameter Standard Specification Troubleshooting Action
Appearance Colorless to pale yellow liquid If dark brown/black, distill immediately under reduced pressure.[1][2]
Storage -20°C, inert atmosphere Never store at RT for >24h. Acid scavengers (e.g., inorganic buffers) can be added for long-term storage.[1][2]

| Purity Check | GC-MS or


H-NMR | Look for vinyl proton signals (

6.0-7.0 ppm) indicating elimination products.[1][2] | | Stabilization | None (Commercial) | Add 0.5% epoxidized soybean oil or solid

if storing >1 week.[2] |

Critical Workflow: Purification of Degraded Reagent

  • Wash: Dissolve crude 3,5-DCP in DCM. Wash with cold 5%

    
     (removes HCl).[2]
    
  • Dry: Use anhydrous

    
     (avoid acidic drying agents like silica).[1][2]
    
  • Distill: Vacuum distillation is mandatory .[1][2] Keep pot temperature

    
    .
    

Part 2: Troubleshooting Cyclization Failures (Cyclopropane Synthesis)

Context: Synthesis of 1-acetyl-1-chlorocyclopropane via intramolecular alkylation.

Scenario: Reaction yields polymer or unreacted starting material instead of cyclopropane.

Mechanistic Root Cause: The formation of the cyclopropane ring requires the enolate formed at C3 to attack the C5 carbon, displacing the chloride.[1]

  • Failure Mode A (Intermolecular): If the concentration is too high, the enolate attacks a different molecule's C5 position, leading to oligomers.[1][2]

  • Failure Mode B (Elimination): If the base is too strong or temperature too high, E2 elimination occurs at C4-C5.[1][2]

Diagnostic Diagram: Pathway Competition

CyclizationPathways Start This compound Enolate C3-Enolate Intermediate Start->Enolate Deprotonation Base Base (NaOH/KOH) Base->Enolate Cyclopropane 1-Acetyl-1-chlorocyclopropane (DESIRED) Enolate->Cyclopropane Intramolecular SN2 (Fast) Polymer Oligomers/Tars (FAILURE: Intermolecular) Enolate->Polymer Intermolecular Attack (Conc. > 1M) Elimination 5-Chloropent-3-en-2-one (FAILURE: Elimination) Enolate->Elimination High Temp (>100°C)

Caption: Competition between intramolecular cyclization (desired) and intermolecular polymerization/elimination.

Step-by-Step Recovery Guide:

1. Check the Phase Transfer Catalyst (PTC)

  • Why? The reaction is typically biphasic (Toluene/Aq.[1][2] NaOH).[2][3] Without a PTC, the base cannot effectively deprotonate the organic substrate.[1][2]

  • Recommendation: Use Tetrabutylammonium bromide (TBAB) or Tetrabutylammonium chloride (TBAC) at 1-3 mol%.[2]

  • Evidence: Patents indicate quaternary ammonium salts are essential for high yields in this specific ring closure [1].[1][2]

2. Optimize Concentration (The Dilution Principle)

  • Issue: High concentration favors intermolecular polymerization.[1][2]

  • Fix: Ensure solvent volume (e.g., Toluene) keeps substrate concentration below 0.5 M .[1][2]

3. Temperature Control

  • Optimal Range: 80°C – 100°C.[1][2]

  • Danger Zone: >110°C promotes elimination; <50°C stalls the reaction (allowing water to hydrolyze the chloride).[2]

Part 3: Troubleshooting Thiazole Synthesis (Thiamine Route)

Context: Condensation with thioformamide or amidines to form the thiazole ring.[2]

Scenario: Low yield of the thiazole intermediate; recovery of hydrolyzed products.[1][2]

Mechanistic Root Cause: The reaction requires the nucleophilic attack of the sulfur (from thioamide) on the C3-chlorine bearing carbon, followed by cyclization.[1]

  • The Trap: 3,5-DCP is sensitive to hydrolysis.[1][2] In aqueous alkaline conditions (common for thiamine synthesis), the C3-Cl can hydrolyze to an

    
    -hydroxy ketone, killing the reactivity.[1][2]
    

Optimization Table: Thiazole Synthesis Parameters

VariableCommon ErrorCorrect ProtocolMechanistic Reason
pH Control Adding strong base all at onceControlled dosing (maintain pH 7.5 - 8.[1][2]5)Prevents hydrolysis of the

-chloro ketone while enabling the thioamide nucleophile.[1][2]
Solvent Pure waterWater/Alcohol or DMF mixtures3,5-DCP has poor water solubility; phase separation slows reaction, allowing side reactions.[1][2]
Stoichiometry 1:1 RatioExcess Thioamide (1.2 - 1.5 eq) Compensates for the inevitable hydrolysis of the labile thioamide reagent.[2]
Addition Order Adding 3,5-DCP to hot baseAdd Base to Mixture Keeping 3,5-DCP in acidic/neutral conditions until the moment of reaction prevents degradation.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I synthesize 3,5-DCP in-house to avoid stability issues? A: Yes, and it is often recommended for sensitive applications.[1][2] The standard route is the chlorination of


-acetyl-

-butyrolactone
with sulfuryl chloride (

), followed by acid-catalyzed decarboxylation [2].[1][4]
  • Tip: Use a Lewis acid catalyst during chlorination to prevent "black tar" formation during the synthesis step itself.[1][2][4]

Q2: My GC-MS shows two peaks with the same mass for 3,5-DCP. Is this an impurity? A: Likely not. 3,5-DCP has a chiral center at C3.[1][2] While typically synthesized as a racemate, separation on chiral columns is possible.[1][2] However, check for 3,3-dichloropentan-2-one (a regioisomer), which is a common byproduct if the chlorination of pentan-2-one was non-selective.[1][2]

Q3: What is the best way to quench unreacted 3,5-DCP? A: Do not just dump into base. Quench with a mixture of ice water and mild acid (acetic acid) to prevent uncontrolled polymerization exotherms.[1][2] Extract organics and dispose as halogenated waste.[1][2]

References

  • Method for synthesizing prothioconazole intermediate 1-chloro-1-acetyl cyclopropane. World Intellectual Property Organization (WIPO).[1][2] WO2018023980A1.[1][2] Link

  • Synthesis method of 3,5-dichloro-2-pentanone. Google Patents. CN106565441A.[1][2] Link

  • This compound Compound Summary. PubChem. CID 94032.[1][2][5] Link[2]

  • An Eight-Step Continuous-Flow Total Synthesis of Vitamin B1. Engineering. 2019. Link[2]

Sources

Technical Support Center: Optimizing Stability of 3,5-Dichloropentan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview & Critical Utility

3,5-Dichloropentan-2-one is a highly reactive bifunctional intermediate primarily utilized in the synthesis of heterocycles, most notably the thiazole moiety of Thiamine (Vitamin B1) and various agrochemical fungicides (e.g., prothioconazole).

Its structural duality—containing an


-chloro ketone motif at C3 and a 

-chloro group at C5—makes it a versatile "linchpin" reagent. However, this same functionality renders it thermodynamically unstable. Under improper conditions, it undergoes rapid dehydrochlorination, leading to the formation of reactive vinyl ketones that polymerize into irreversible "black tar," a common failure mode in industrial scale-up.

This guide provides an evidence-based framework to stabilize this reagent and maximize yield in nucleophilic cyclization reactions.

Troubleshooting Guide (Q&A Format)
Issue 1: Formation of "Black Tar" or Insoluble Resins

User Question: “During the heating phase of my cyclization reaction, the reaction mixture turned from pale yellow to a dark black viscous oil/tar. My yield dropped to <20%. What happened?”

Technical Diagnosis: You likely triggered acid-catalyzed polymerization initiated by thermal elimination.

  • Mechanism: this compound is prone to

    
    -elimination of HCl (dehydrochlorination) upon heating, generating 3-chloro-3-penten-2-one  (an 
    
    
    
    -unsaturated ketone).
  • Propagation: These vinyl ketone intermediates are potent Michael acceptors. In the presence of the released HCl (autocatalysis), they undergo rapid radical or cationic polymerization, forming the observed "black tar" [1, 2].

Corrective Action:

  • Temperature Control: Do not heat the neat reagent above 40°C. In reactions, ensure the nucleophile (e.g., thioformamide) is present in excess before heating.

  • Acid Scavenging: If the reaction allows, use a mild acid scavenger (e.g., sodium acetate or a phosphate buffer) to neutralize HCl as it forms, preventing the autocatalytic loop.

  • Solvent Choice: Switch to a solvent that solubilizes the HCl or buffers the system (e.g., ethanol or acetonitrile) rather than non-polar solvents where HCl concentration spikes locally.

Issue 2: Low Yield in Thiazole/Pyrrole Synthesis

User Question: “I am reacting this compound with an amine/thioamide. The starting material disappears quickly, but the product yield is low. NMR shows a complex mixture.”

Technical Diagnosis: This indicates competitive hydrolysis or Favorskii-type rearrangement .

  • The Trap:

    
    -Chloro ketones are highly sensitive to basic conditions (pH > 7). Strong bases (hydroxide, alkoxides) can trigger the Favorskii rearrangement or direct hydrolysis of the C-Cl bond before the desired cyclization occurs [3].
    
  • The Fix: Maintain the reaction pH between 4.0 and 6.0 during the initial mixing phase. The cyclization to the thiazole/pyrrole is often faster than hydrolysis in slightly acidic media.

Issue 3: Storage Degradation (Discoloration)

User Question: “My stock of this compound has turned brown after one month in the fridge. Is it still usable?”

Technical Diagnosis: The compound is undergoing autocatalytic decomposition . Trace moisture hydrolyzes the C-Cl bond, releasing HCl. This HCl catalyzes further decomposition.

  • Validation: Check the purity via GC-MS. If purity is >90%, distill immediately under reduced pressure to remove polymers. If <80%, discard.

  • Prevention: Store under Argon at -20°C. Surprisingly, some patents suggest that for

    
    -halo ketones, maintaining a trace amount of water (0.1–0.5%) can actually inhibit polymerization by solvating free protons, though strict anhydrous storage is the standard recommendation for high-purity synthesis [4].
    
Experimental Protocols
Protocol A: Safe Handling & Storage
  • Vessel: Glass or Teflon only. Avoid metal spatulas or containers (Fe/Al ions can catalyze Friedel-Crafts type polymerization).

  • Atmosphere: Argon or Nitrogen blanket.[1]

  • Temperature:

    • Long-term: -20°C.[1]

    • Short-term (Active use): < 20°C.[1]

  • Stabilization: If storing large quantities, ensure the material is free of residual acid from synthesis. A wash with cold, dilute NaHCO₃ followed by drying over MgSO₄ immediately before storage is critical.

Protocol B: Optimized Cyclization (Thiazole Synthesis)

Context: Reaction with Thioformamide to form Thiamine precursors.

  • Preparation: Dissolve 1.0 eq of Thioformamide in absolute Ethanol. Cool to 0–5°C.

  • Addition: Add this compound (1.0 eq) dropwise over 30 minutes.

    • Rationale: Slow addition keeps the concentration of the unstable ketone low relative to the nucleophile, favoring the bimolecular substitution over unimolecular elimination.

  • Temperature Ramp: Stir at 5°C for 1 hour, then slowly warm to room temperature (25°C).

    • Warning: Do not reflex immediately.

  • Workup: Neutralize with solid NaHCO₃ to pH 6–7 before evaporation. Avoid strong caustic workups.

Stability Data & Visualizations
Table 1: Stability Profile of this compound
ConditionStability StatusHalf-Life (Est.)Primary Degradation Product
pH < 4 (Acidic) High > 6 MonthsNone (Stable)
pH 7 (Neutral) Moderate 1-2 WeeksHydrolysis products (

-hydroxy ketones)
pH > 9 (Basic) Critical Failure < 1 HourPolymer/Tar, Favorskii rearrangement products
Temp > 60°C Critical Failure Minutes3-chloro-3-penten-2-one (Elimination)
Moisture Low DaysHCl + Polymer (Autocatalytic)
Figure 1: Degradation vs. Synthesis Pathways

G Start This compound (Reagent) Elimination Elimination (Heat/Base) (-HCl) Start->Elimination T > 40°C or pH > 8 Intermediate Cyclization Intermediate Start->Intermediate Slow Addition, < 20°C Enone 3-chloro-3-penten-2-one (Reactive Intermediate) Elimination->Enone Enone->Start HCl Released (Catalyzes Degradation) Tar Black Tar / Polymer (Irreversible Loss) Enone->Tar Polymerization Nucleophile + Thioformamide/Amine (Controlled pH 4-6) Product Thiazole/Pyrrole Derivative (Target Product) Intermediate->Product Dehydration

Caption: Kinetic competition between the desired cyclization pathway (Green) and the thermal elimination/polymerization pathway (Red). HCl release creates a destructive feedback loop.

References
  • Pengnuo Chemical. (n.d.). This compound Technical Data Sheet. Retrieved from

  • Google Patents. (2017). CN106565441A - Synthesis method of 3,5-dichloro-2-pentanone. Retrieved from

  • BenchChem. (2025).[1][2] Technical Support Center: Managing α-Chloro Ketone Stability. Retrieved from

  • McAllister, S.H. (1941). US2229625A - Method of stabilizing halogenated ketones. Retrieved from

  • Williams, R. R., & Cline, J. K. (1936). Synthesis of Vitamin B1. Journal of the American Chemical Society, 58(8), 1504-1505. (Foundational chemistry for thiamine synthesis).

Sources

Technical Support Center: High-Purity Isolation of 3,5-Dichloropentan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification and handling of 3,5-Dichloropentan-2-one (CAS: 58371-98-5). This content is structured for research and development professionals requiring high-purity isolation for downstream heterocyclic synthesis (e.g., thiamine analogs, pyrroles, or agrochemicals).[1]

Current Status: Operational Topic: Purification & Troubleshooting Technique Focus: Vacuum Fractionation & Chemical Stabilization[1]

Executive Summary & Chemical Profile

This compound is a reactive


-dihalo ketone.[1] Its bifunctionality makes it a versatile synthon but also renders it prone to thermal degradation  and acid-catalyzed polymerization  (aldol-type condensations).[1] High purity (>98%) is critical because trace acid impurities can catalyze the decomposition of the compound itself during storage.[1]
PropertyValueNotes
Molecular Formula C

H

Cl

O
Boiling Point 208.1°C (760 mmHg)Theoretical.[1][2][3] Do not distill at atm pressure.[1]
Target Distillation T 120–140°CAt reduced pressure (see protocols).
Density 1.18 g/cm

Key Hazard Fatal if Inhaled / Lachrymator Handle only in a fume hood.[1]

Troubleshooting Guide (Q&A)

Category A: Distillation & Thermal Stability[1]

Q: My distillate is turning yellow/brown shortly after collection. What is happening? A: This is a classic sign of acid-catalyzed enolization and oligomerization .[1]

  • Diagnosis: The

    
    -chlorine (at C3) increases the acidity of the C3 proton.[1] Even trace amounts of HCl (carried over from synthesis) will catalyze the formation of enols, which then polymerize into furan-type or aldol-condensation "tars."[1]
    
  • Solution: You must neutralize the crude oil before distillation.[1] Wash the organic phase with a saturated NaHCO

    
     solution until the aqueous layer remains pH 7-8.[1] Add a solid acid scavenger (e.g., 0.5% w/w anhydrous Na
    
    
    
    CO
    
    
    or CaO) directly into the distillation pot to sequester HCl liberated during heating.[1]

Q: I am seeing a large "black tar" residue in the pot and low recovery yield. How do I fix this? A: This indicates thermal degradation caused by excessive pot temperature or prolonged heat exposure.[1]

  • Mechanism: this compound is thermally sensitive.[1] Prolonged heating above 140°C promotes dehydrohalogenation (loss of HCl), leading to vinyl ketones which rapidly polymerize.[1]

  • Corrective Action:

    • Increase Vacuum: Operate at <10 mmHg (approx. 13 mbar) to lower the boiling point to <90°C.

    • Short Path: Switch to a Short Path Distillation (SPD) or Wiped Film Evaporator (WFE) setup to minimize residence time.[1]

Category B: Impurity Profile

Q: GC-MS shows a persistent impurity peak at [M-2]. What is it? A: This is likely 3,5-dichloro-2-pentenol or a dehydrochlorinated byproduct (e.g., 5-chloro-3-penten-2-one ).[1]

  • Cause: If the synthesis involved reduction steps or excessive heat, you may have reduced the ketone or eliminated HCl.[1]

  • Removal: These impurities often have boiling points very close to the target.[1] High-efficiency fractionation (Vigreux column > 20cm) is required.[1] If the impurity is the alkene (enone), it can sometimes be removed by selective polymerization (heating with a radical initiator) followed by redistillation, though this is risky.[1]

Standard Operating Procedure (SOP): Purification Workflow

This protocol assumes a crude mixture derived from the ring-opening of acetylcyclopropane or chlorination of acetyl-butyrolactone.[1]

Phase 1: Chemical Stabilization (Pre-Distillation)[1]
  • Quench: Pour crude reaction mixture into crushed ice.

  • Extraction: Extract with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).[1] Avoid diethyl ether due to volatility/peroxide risks.[1]

  • Neutralization (Critical): Wash the organic layer sequentially with:

    • Water (

      
       vol)[1]
      
    • Sat. NaHCO

      
       (
      
      
      
      vol) — Check pH of aqueous layer; must be neutral.[1]
    • Brine (

      
       vol)[1]
      
  • Drying: Dry over Anhydrous MgSO

    
     for 30 mins. Filter.
    
  • Concentration: Remove solvent via Rotary Evaporator at <40°C bath temperature.

Phase 2: Vacuum Fractionation

Do not attempt atmospheric distillation.[1]

Equipment Setup:

  • 3-Neck Round Bottom Flask (RBF)[1]

  • Vigreux Column (or packed column for higher purity)[1]

  • Nitrogen Capillary Bleed (to prevent bumping and reduce oxidation)[1]

  • Vacuum Pump capable of <5 mmHg.[1]

Process Parameters:

ParameterSpecificationRationale
Vacuum Pressure 1–5 mmHg (Torr)Lowers BP to ~70–85°C, preventing charring.[1]
Pot Additive 0.5% w/w Na

CO

Scavenges in-situ generated HCl.[1]
Condenser Temp 5–10°CPrevent crystallization (unlikely) or loss of volatiles.[1]
Collection Three fractionsFore-run (volatiles), Main Cut (Product) , Tail (heavies).[1]

Step-by-Step:

  • Charge RBF with crude oil and magnetic stir bar. Add Na

    
    CO
    
    
    
    .
  • Establish vacuum before heating.[1] Check for leaks.

  • Slowly ramp heat.[1]

  • Fore-run: Discard the first 5-10% of distillate (often contains unreacted chlorinated intermediates).[1]

  • Main Cut: Collect steady fraction when vapor temperature stabilizes.

  • Stop: Terminate when pot residue becomes viscous or vapor temp spikes.

Visualizing the Workflow

The following diagram illustrates the critical decision points in the purification logic, specifically highlighting the divergence between successful isolation and polymerization failure modes.

PurificationWorkflow Start Crude Reaction Mixture Quench Ice Quench & Extraction Start->Quench AcidCheck Check pH of Aqueous Layer Quench->AcidCheck Wash NaHCO3 Wash Cycle AcidCheck->Wash Acidic (pH < 7) Dry Dry (MgSO4) & Concentrate AcidCheck->Dry Neutral (pH 7-8) Wash->AcidCheck DistillSetup Vac Distillation Setup (Add Na2CO3 to Pot) Dry->DistillSetup TempCtrl Pot Temp > 140°C? DistillSetup->TempCtrl Polymer FAILURE: Polymerization/Tar (HCl catalyzed) TempCtrl->Polymer Yes (Overheating) Success Pure this compound (Clear Liquid) TempCtrl->Success No (Controlled Vac)

Figure 1: Critical path logic for the isolation of this compound, emphasizing pH control and thermal management.

Storage & Stability

Once purified, the compound remains susceptible to degradation.[1]

  • Container: Amber glass (protects from UV-induced radical cleavage of C-Cl bonds).[1]

  • Atmosphere: Store under Argon or Nitrogen headspace.[1]

  • Stabilizer: For long-term storage (>1 month), adding trace Epichlorohydrin (0.1%) can act as an acid scavenger, though this must be compatible with downstream applications.[1]

  • Temperature: Refrigerate at 2–8°C.

References

  • Preparation of 3,5-dichloro-2-pentanone. Google Patents. Patent CN103709023A.[1] Available at:

  • Synthesis method of 3,5-dichloro-2-pentanone. Google Patents. Patent CN106565441A.[1] Available at:

  • This compound Compound Summary. PubChem. National Library of Medicine.[1] Available at: [Link][1]

  • Hazard Classification of Alpha-Halo Ketones. ECHA (European Chemicals Agency).[1][4] C&L Inventory. Available at: [Link][1][4]

Sources

Technical Support Center: 3,5-Dichloropentan-2-one Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Emergency Triage: Is Your Sample Compromised?

Before proceeding to long-term storage protocols, assess the current state of your material. 3,5-Dichloropentan-2-one (CAS: 58371-98-5) is an


-halo ketone , a class of compounds notorious for "ticking time bomb" instability.
ObservationStatusImmediate Action
Colorless / Pale Yellow Liquid Optimal Proceed immediately to Protocol A (Long-term Storage).
Dark Orange / Brown Degrading Purify immediately. Vacuum distillation is required. Do not store.
Viscous / Black Tar Polymerized Irreversible loss. Discard as hazardous halogenated waste.
Fuming (White Smoke) Critical HCl Release. The compound is actively venting hydrochloric acid. Vent cap carefully in a fume hood.

The Mechanism: Why It Decomposes

Understanding the "Suicide Mechanism"

To successfully store this compound, you must understand that it is prone to Acid-Catalyzed Autocatalytic Decomposition .

  • Initiation: Trace moisture or heat causes the hydrolysis or elimination of the labile Chlorine atom at the

    
    -position (C3).
    
  • Release: This releases Hydrochloric Acid (HCl).

  • Autocatalysis: The released HCl protonates the carbonyl oxygen, increasing the acidity of the

    
    -protons. This accelerates enolization.
    
  • Runaway Reaction: The enol form rapidly undergoes further elimination or polymerization (aldol-type condensations), turning the sample black and viscous.

Visualization: The Decomposition Cycle

The following diagram illustrates the self-feeding cycle that destroys your sample.

DecompositionCycle Compound This compound (Intact) Enol Enol Intermediate (Highly Reactive) Compound->Enol Tautomerization Trigger Trigger: Moisture / Heat / UV Trigger->Compound HCl HCl Release (Autocatalyst) HCl->Compound Catalyzes Enol->HCl Elimination Polymer Dark Tar / Polymer (Irreversible) Enol->Polymer Condensation

Figure 1: The autocatalytic decomposition loop. Note how the release of HCl feeds back into the start, accelerating the destruction of the remaining compound.

Protocol A: The "Zero-Acid" Storage System

Objective: Break the autocatalytic loop by excluding triggers (moisture) and suppressing kinetic energy (heat).

Step-by-Step Storage Guide
  • Container Selection (Critical):

    • Material: Borosilicate Glass only.

    • Avoid: Metal containers or caps with metal liners. Iron (Fe) acts as a Lewis Acid catalyst (Friedel-Crafts type activity) which will flash-decompose the ketone.

    • Seal: Teflon (PTFE) lined caps are mandatory. Rubber septa will degrade and leach plasticizers.

  • Atmosphere Control:

    • Flush the headspace with dry Argon (preferred over Nitrogen due to density) for 30 seconds before sealing.

    • Why? Oxygen promotes radical formation; moisture triggers the initial HCl release.

  • Temperature:

    • Standard: Store at -20°C .

    • Ideal: -80°C for indefinite storage (>6 months).

    • Note: At room temperature, significant decomposition can occur within 48-72 hours.

  • Stabilization (Advanced Users):

    • If storing large volumes (>100g), add 0.5% w/w anhydrous Sodium Carbonate (

      
      )  or a specialized acid scavenger like Epichlorohydrin (0.1%) .
      
    • Warning: Do NOT use strong bases (NaOH, KOH) or amines.[1] These will instantly trigger cyclization to Cyclopropyl Methyl Ketone (CMK).

Troubleshooting & FAQs

Q1: I need to ship this compound to a collaborator. How do I package it?

A: Shipping this compound without temperature control is negligent.

  • Requirement: Dry Ice (Solid

    
    ) package.
    
  • Duration: Must arrive within 48 hours.

  • Packaging: Flame-sealed ampoules are best. If using screw caps, wrap the neck with Parafilm and seal in a secondary containment bag containing activated carbon sachets (to absorb any leaked lachrymatory vapors).

Q2: My sample has turned yellow. Is it still usable?

A: Likely yes, but check purity.

  • Test: Run a quick

    
    -NMR.
    
  • Look for: A broad singlet around

    
     6.0-7.0 ppm (indicative of vinyl protons from elimination products) or a drift in the baseline.
    
  • Remedy: If purity is >90%, use immediately. If <90%, perform a rapid vacuum distillation (keep pot temperature <60°C).

Q3: Why did my sample explode/pressurize the bottle?

A: You likely stored it in a closed vessel at room temperature without an acid scavenger. The decomposition generates HCl gas. In a sealed 100mL bottle, just 1% decomposition can generate enough pressure to burst the septum or shatter the glass. Always store cold.

Q4: Can I use metal spatulas to weigh it?

A: No. Use glass pipettes or PTFE spatulas. Trace iron from stainless steel spatulas can catalyze the decomposition. This is a known issue with


-halo carbonyls.

Synthesis & Handling Workflow

Context: This compound is often an intermediate for Cyclopropyl Methyl Ketone (CMK) .[2] If your intent is to make CMK, do not store the 3,5-dichloro intermediate; process it immediately.

Decision Tree: Process or Store?

Workflow Start Crude this compound Check Immediate Use? Start->Check Process Cyclization Step (Add NaOH/CaO) Check->Process Yes Store Apply Protocol A (-20°C, Argon) Check->Store No CMK Product: Cyclopropyl Methyl Ketone Process->CMK Base Catalyzed Store->Process When ready

Figure 2: Operational workflow. Storing the intermediate is a risk; immediate consumption in the next synthetic step is the industry standard.

References

  • PubChem. (n.d.).[3] this compound (Compound).[3][4][5] National Library of Medicine. Retrieved February 7, 2026, from [Link]

  • Organic Syntheses. (1951). Cyclopropyl Methyl Ketone.[2][6] Org. Synth. 1951, 31, 74. (Describes the instability of the chloro-ketone intermediate). Retrieved February 7, 2026, from [Link]

  • Kim, D. et al. (2014). Continuous Flow Synthesis of

    
    -Halo Ketones. The Journal of Organic Chemistry. (Discusses handling and stability of 
    
    
    
    -halo ketones). Retrieved February 7, 2026, from [Link]
  • Pengnuo Chemical. (n.d.). This compound Safety & Handling. Retrieved February 7, 2026, from [Link]

Sources

Technical Support Center: Phase Transfer Catalysis in 3,5-Dichloropentan-2-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization and Troubleshooting of PTC-Mediated Chlorination/Decarboxylation of


-Acetyl-

-Butyrolactone. To: Process Chemists, R&D Scientists, and Scale-up Engineers. From: Senior Application Scientist, Catalysis Division.

Executive Summary & Mechanistic Insight

The synthesis of 3,5-Dichloropentan-2-one , a critical precursor for Thiamine (Vitamin B1) and triazolethione fungicides (e.g., Prothioconazole), relies heavily on the controlled chlorination and ring-opening of


-acetyl-

-butyrolactone (ABL)
.

While traditional methods utilize solid phosgene or high-pressure systems, the Phase Transfer Catalysis (PTC) route offers a superior industrial profile by enabling the use of aqueous hydrochloric acid and standard chlorinating agents (


 or 

) under mild conditions.
The PTC Advantage

In this biphasic system (Organic Substrate vs. Aqueous Acid), the reaction suffers from mass transfer limitations. The chloride ion (


) is a hard nucleophile heavily solvated in water, making it a poor nucleophile for the organic-phase lactone ring-opening.

The Solution: A lipophilic Quaternary Ammonium Salt (Quat) extracts


 into the organic phase as a loose ion pair (

). This "naked" chloride ion is significantly more reactive, facilitating the nucleophilic attack on the lactone ring (C5 position) while simultaneously suppressing the formation of polymeric "black tar" byproducts associated with acid-catalyzed degradation.

Interactive Pathway Visualization

The following diagram illustrates the PTC cycle during the critical ring-opening chlorination step.

PTC_Mechanism cluster_aqueous Aqueous Phase (HCl Source) cluster_interface Interfacial Transfer cluster_organic Organic Phase (Reaction Zone) HCl HCl (aq) Q_Cl_aq Q+ Cl- (Catalyst) HCl->Q_Cl_aq Ion Exchange Q_Cl_org Q+ Cl- (Active Species) Q_Cl_aq->Q_Cl_org Transfer Interface || Phase Boundary || Intermediate 3-Chloro-3-acetyl-butyrolactone Transition [Nucleophilic Attack at C5] Intermediate->Transition Q_Cl_org->Transition Cl- Delivery Transition->Q_Cl_org Q+ Returns Product This compound Transition->Product Ring Open CO2 CO2 (Gas) Transition->CO2 Decarboxylation

Caption: Figure 1. Mechanism of PTC-mediated nucleophilic ring opening. The lipophilic cation (


) shuttles the reactive chloride anion into the organic phase to attack the chlorinated lactone intermediate.

Catalyst Selection & Optimization Guide

Not all catalysts perform equally in high-acidity environments. The choice depends on the balance between lipophilicity (for extraction) and steric accessibility.

Catalyst ClassSpecific CompoundRecommendationTechnical Rationale
Methyl Trioctyl Ammonium Aliquat® 336 Highly Recommended High lipophilicity ensures deep penetration into the organic phase. Stable in acidic media. Best for maximizing yield.
Tetrabutyl Ammonium TBAB / TBAC Standard Good balance, but partitions slightly into water, making it harder to recover. Effective for smaller batches.
Benzyl Triethyl Ammonium TEBA Not Recommended The benzyl group is susceptible to chlorination/degradation under harsh oxidative conditions (

).
Crown Ethers 18-Crown-6 Avoid Cost-prohibitive for this commodity chemical; unstable in hot concentrated HCl.

Detailed Experimental Protocol

Context: This protocol is adapted from optimized industrial patents (e.g., CN103709023A) focusing on the "One-Pot" or sequential addition method to minimize isolation losses.

Reagents:
  • 
    -Acetyl-
    
    
    
    -butyrolactone (ABL)[1][2][3][4][5]
  • Sulfuryl Chloride (

    
    ) OR Chlorine Gas
    
  • Concentrated HCl (35-37%)

  • PTC: Methyltrioctylammonium chloride (1-3 mol%)

  • Solvent: Dichloromethane (DCM) or Dichloroethane (DCE) - Optional, can be run neat.

Step-by-Step Methodology:
  • Initial Chlorination (C3 Position):

    • Charge ABL into the reactor.[6] Maintain temperature at 0–5°C (Critical).

    • Add

      
       dropwise. Caution: Massive gas evolution (
      
      
      
      , HCl).
    • Checkpoint: Ensure complete conversion to 2-acetyl-2-chlorobutyrolactone via GC/TLC.

    • Note: No PTC is required for this step; it proceeds via electrophilic substitution.

  • PTC-Mediated Ring Opening (The Critical Step):

    • Add Methyltrioctylammonium chloride (1g per 100g substrate).

    • Add Concentrated HCl slowly.

    • Heat the biphasic mixture to 50–60°C .

    • Mechanism: The PTC transports

      
       to attack the C5 position of the lactone. Decarboxylation occurs simultaneously.[2]
      
  • Workup:

    • Cool to room temperature.[7] Separate phases.

    • The organic phase contains the product.[6][8] The aqueous phase contains the catalyst (partially) and acid.

    • Purification: Vacuum distillation.[2]

Troubleshooting & FAQs

Symptom: Reaction Mixture Turns Black/Tar Formation
  • Root Cause: Polymerization of the lactone intermediate due to prolonged exposure to hot acid without efficient chloride attack.

  • Fix:

    • Verify PTC Activity: Ensure you added the PTC before heating with HCl. Without PTC, the

      
       cannot enter the organic phase fast enough to compete with degradation pathways.
      
    • Stirring Speed: Biphasic reactions are mass-transfer limited. Increase agitation to >500 RPM to maximize interfacial area.

Symptom: High Levels of "Trichloro" Impurity
  • Root Cause: Over-chlorination. 3,3,5-trichloropentan-2-one forms if excess

    
     or 
    
    
    
    is present during the high-temperature ring-opening step.
  • Fix: Quench or degas the reaction to remove residual

    
    before adding the PTC and raising the temperature for ring opening.
    
Symptom: Incomplete Conversion (Residual Intermediate)
  • Root Cause: "Salting out" effect preventing catalyst transfer.

  • Fix: While high ionic strength usually helps PTC, extremely concentrated HCl can sometimes dehydrate the catalyst sphere. Dilute the aqueous phase slightly (to ~30% HCl) or add a small amount of fresh PTC mid-reaction.

FAQ: Can I use Toluene as a solvent?

A: It is not recommended. Toluene can undergo radical chlorination on the methyl group under these conditions (


 + Heat), leading to benzyl chloride impurities that are difficult to separate. Use chlorinated solvents (DCM, chlorobenzene) or run neat.
FAQ: Why is the CO2 evolution delayed?

A: Decarboxylation is the final step. It requires the ring to open first. If you see no bubbles, the ring opening (nucleophilic attack) has not happened. Check your PTC load and temperature.

References

  • Synthesis Method for 3,5-Dichloro-2-Pentanone. Patent CN103709023A. Google Patents.Link

  • Synthesis Method of 3,5-Dichloro-2-Pentanone. Patent CN106565441A. Google Patents.Link

  • Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Springer.[4] (Foundational text on Quat salts mechanism).

  • Process for the preparation of 2-acetyl-2-chloro-gamma-butyrolactone. Patent EP1375490A1. Google Patents.Link

Sources

Technical Support Center: Optimization of 3,5-Dichloropentan-2-one (3,5-DCP) Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Organic Synthesis & Process Development Subject: Minimizing By-Product Formation and Polymerization in 3,5-DCP Reactions Applicable Compounds: 3,5-Dichloropentan-2-one (CAS: 58371-98-5),


-acetyl-

-butyrolactone (Precursor).[1][2][3]
Executive Summary

This compound (3,5-DCP) is a critical bifunctional electrophile used primarily in the synthesis of thiazole-based pharmaceuticals (e.g., Clomethiazole, Thiamine analogs).[1][3][4][5] Its structural instability arises from the presence of two electrophilic sites (C3 and C5) and acidic


-protons, making it prone to dehydrohalogenation (elimination) , Favorskii-type rearrangements , and "black tar" polymerization .[3]

This guide provides chemically grounded protocols to suppress these degradation pathways, ensuring high-purity conversion in downstream applications.

Module 1: Synthesis & Isolation (The Upstream Problem)

The Challenge: The standard synthesis involves the chlorination of


-acetyl-

-butyrolactone (ABL) followed by acid-catalyzed decarboxylation.[1][3] The primary failure mode is the formation of polymeric "tar" and over-chlorinated species.
Critical Process Parameters (CPP)
ParameterRecommended RangeConsequence of Deviation
Chlorination Temp < 5°C (Addition), < 20°C (Reaction)>25°C: Promotes radical chlorination at C5 or methyl group (over-chlorination).[3]
Decarboxylation Acid HCl (30-35%)Weak Acid: Incomplete ring opening.[3] Excess Heat: Polymerization of the enol form.[3]
Quenching Ice-water quenchSlow Cooling: Allows HCl-catalyzed elimination to 3-chloro-3-penten-2-one.[3]
Solvent System

or

extraction
Ethers: Can form peroxides or stabilize cationic polymerization initiators.[3]
Protocol: Controlled Decarboxylative Chlorination

Reference Method: Modified from CN106565441A & CN103709023A [1, 2]

  • Chlorination: Dissolve

    
    -acetyl-
    
    
    
    -butyrolactone in
    
    
    . Cool to 0°C .[3] Add sulfuryl chloride (
    
    
    ) dropwise. Crucial: Do not allow exotherm to exceed 5°C.[3][6]
  • Hydrolysis/Decarboxylation: Transfer the chlorinated intermediate to a reactor containing 30% HCl. Heat to 50-60°C (Strict limit).

    • Why? Higher temperatures facilitate the loss of HCl from the product, generating vinyl ketones which rapidly polymerize into black tar.

  • Phase Separation: Immediately cool to room temperature and extract. Wash organic layer with cold

    
     (aq) to pH 6-7. Do not use strong base (NaOH) as it triggers haloform-type degradation.
    
Module 2: Stability & Storage (The "Black Tar" Issue)

User Question: "My clear oil turned into a dark, viscous sludge overnight. What happened?"

Technical Diagnosis: You experienced Acid-Catalyzed Autocatalytic Polymerization . 3,5-DCP slowly eliminates HCl to form 3-chloro-3-penten-2-one (an enone).[3] This enone is a potent Michael acceptor. The released HCl catalyzes further elimination and subsequent Michael addition polymerization, leading to the "black tar."

Stabilization Protocol
  • Acid Scavenging: Store 3,5-DCP with a trace amount of weak base stabilizer (e.g., solid

    
     or Epoxidized Soybean Oil) if storing for >24 hours.[3]
    
  • Temperature: Store at -20°C . Elimination rates follow Arrhenius kinetics; room temperature storage guarantees degradation.

  • Solvent: Store as a solution in DCM rather than neat oil. Dilution reduces the rate of intermolecular polymerization.

Module 3: Downstream Application (Thiazole Synthesis)

The Challenge: Reacting 3,5-DCP with thioformamide or thioureas requires precise regiocontrol. The C3-chlorine is the kinetic electrophile, while C5 is the thermodynamic trap.

Reaction Pathway Visualization

The following diagram illustrates the competition between the desired thiazole formation and the unwanted elimination/polymerization pathways.

ReactionPathways ABL Acetyl-Butyrolactone Inter Intermediate: alpha-chloro-ABL ABL->Inter + SO2Cl2, <5°C DCP This compound (Target) Inter->DCP + HCl/H2O, 60°C Decarboxylation Enone 3-chloro-3-penten-2-one (Elimination Product) DCP->Enone Heat or Base (-HCl) Thiazole 4-methyl-5-(2-chloroethyl)thiazole (Drug Precursor) DCP->Thiazole + Thioformamide (HCSNH2) Tar Polymeric Tar (Black Sludge) Enone->Tar Polymerization

Figure 1: Reaction network showing the narrow operating window between synthesis and degradation.[3]

Troubleshooting Thiazole Synthesis

Scenario: Low yield of Clomethiazole precursor.

  • Issue: Regioselectivity Failure.

    • Symptom:[1][2][3][6][7][8][9][10] Formation of isomeric impurities.[3]

    • Cause: If the reaction mixture is too basic, the C3 proton is removed, leading to enolate scrambling.

    • Fix: Buffer the reaction.[3] Use alcohol solvents (EtOH/iPrOH) rather than DMF/DMSO to moderate reactivity.

  • Issue: C5-Chlorine Hydrolysis.

    • Symptom:[1][2][3][6][7][8][9][10] Product contains a hydroxyl group (-OH) instead of -Cl at the tail.

    • Cause: Presence of water during the cyclization step.[2][3]

    • Fix: Use anhydrous thioformamide/thiourea sources. Dry solvents over molecular sieves (3Å).

Troubleshooting Decision Tree

Use this logic flow to diagnose experimental failures immediately.

Troubleshooting Start Problem Identified Type What is the symptom? Start->Type Dark Dark/Black Product Type->Dark LowYield Low Yield / Impure Type->LowYield Polymer Polymerization detected. Did you distill >80°C? Dark->Polymer Analysis Check GC/NMR. Is C3-Cl missing? LowYield->Analysis VacDistill Action: Use High Vac (<5 mmHg). Keep pot temp <60°C. Polymer->VacDistill Yes Overred Over-reduction/Elimination. Check Base Strength. Analysis->Overred Yes Buffer Action: Switch to NaHCO3 or Pyridine buffer. Overred->Buffer

Figure 2: Rapid diagnostic workflow for 3,5-DCP synthesis failures.

References
  • Zhu, S., et al. (2017).[3] Synthesis process of 3,5-dichloro-2-pentanone. CN Patent 106565441A. Link

  • Jiangsu Brother Vitamin Co Ltd. (2014).[3] Synthesis method for 3,5-dichloro-2-pentanone. CN Patent 103709023A. Link

  • PubChem. (n.d.).[3][7] this compound Compound Summary. National Library of Medicine.[3] Link[3]

  • Pengnuo Chemical. (n.d.).[3] this compound Manufacturer and Supplier. Link

Sources

Scaling up the synthesis of 3,5-Dichloropentan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scalable Synthesis of 3,5-Dichloropentan-2-one

Case ID: #SYN-DCP-58371 Status: Active Support Guide Applicable For: Process Chemists, Scale-up Engineers, R&D Scientists

Part 1: Core Directive & Process Logic

Executive Summary: The synthesis of this compound (CAS: 58371-98-5) is a critical intermediate step in the production of triazolethione fungicides (e.g., Prothioconazole) and specific pharmaceutical agents.[1][2][3] While bench-scale synthesis often utilizes direct chlorination, this method suffers from poor selectivity and thermal instability at scale.

This guide focuses on the Decarboxylative Chlorination of


-Acetyl-

-butyrolactone (ABL)
. This route is preferred for scale-up due to its defined regiochemistry, utilizing the ring strain of the lactone to drive the reaction forward.

The Mechanism at a Glance:

  • Electrophilic Chlorination:

    
    -Acetyl-
    
    
    
    -butyrolactone is chlorinated at the
    
    
    -position using Sulfuryl Chloride (
    
    
    ).
  • Nucleophilic Ring Opening: Acid-catalyzed attack by chloride ions opens the lactone ring.

  • Decarboxylation: Thermal elimination of

    
     yields the final 3,5-dichloro ketone.
    
Workflow Visualization

G Start Start: α-Acetyl-γ-butyrolactone (ABL) Step1 Step 1: Chlorination (Reagent: SO2Cl2) Temp: 0-5°C -> RT Start->Step1 Exothermic Addition Inter Intermediate: α-Chloro-α-acetyl-γ-butyrolactone Step1->Inter Kinetic Control Step2 Step 2: Hydrolysis/Ring Opening (Reagent: Conc. HCl + Catalyst) Temp: 60-80°C Inter->Step2 Acid Catalysis End Product: This compound (+ CO2, SO2, HCl) Step2->End Decarboxylation

Figure 1: Reaction logic flow for the conversion of ABL to this compound.

Part 2: Optimized Experimental Protocol (Scale-Up Ready)

Disclaimer: This protocol involves hazardous reagents (


, HCl gas). All operations must be performed in a fume hood with appropriate scrubbing systems.
Reagents & Stoichiometry
ComponentRoleEquiv.Notes

-Acetyl-

-butyrolactone (ABL)
Substrate1.0Purity >98% recommended to reduce tar.[1]
Sulfuryl Chloride (

)
Chlorinating Agent1.05 - 1.1Slight excess ensures complete conversion of ABL.
Hydrochloric Acid (37%) Ring Opener3.0 - 4.0High concentration drives the equilibrium.
Tetraethylammonium Chloride Phase Transfer Cat.[1]1-2 wt%Critical for Scale: Accelerates biphasic reaction.
Dichloromethane (DCM) Solvent (Optional)3-5 VolUse if heat dissipation is a bottleneck.
Step-by-Step Methodology

1. Chlorination Phase (The "Cold" Step)

  • Setup: Charge ABL and solvent (if using) into a jacketed glass reactor. Cool system to 0–5°C .

  • Addition: Add

    
     dropwise.
    
    • Critical Control Point: The reaction is highly exothermic. Maintain internal temperature <10°C . Rapid addition will lead to di-chlorinated side products.

  • Digestion: Once addition is complete, allow the mixture to warm to room temperature (20–25°C) and stir for 2–3 hours. Monitor by GC for disappearance of ABL.

2. Hydrolysis & Decarboxylation (The "Hot" Step)

  • Acid Charge: Add concentrated HCl and the Phase Transfer Catalyst (PTC) to the reaction mass.

  • Heating: Slowly ramp temperature to 60–70°C .

    • Safety Note: Massive gas evolution (

      
      , 
      
      
      
      , HCl) occurs here. Ensure scrubber capacity is sufficient.
  • Reflux: Hold at reflux (approx. 80–90°C depending on solvent) for 3–5 hours.

  • Quench: Cool to room temperature. Separate the organic layer.[4][5] Extract the aqueous layer with DCM.

3. Purification

  • Wash: Wash combined organics with saturated

    
     (carefully, foaming risk) until neutral pH.
    
  • Distillation: Dry over

    
     and perform vacuum distillation.
    
    • Target BP: ~90–95°C at 10 mmHg (approximate; verify with specific vacuum pressure).

Part 3: Troubleshooting Guide

Issue 1: Formation of "Black Tar" or Polymerized Residue

  • Diagnosis: The reaction mixture turned viscous and black during the heating phase.

  • Root Cause: Thermal decomposition of the

    
    -chloro-ABL intermediate or polymerization of the product due to prolonged exposure to high acid temperatures without phase transfer.
    
  • Corrective Action:

    • Add a Lewis Acid/PTC: The use of Tetraethylammonium chloride (TEAC) or

      
       allows the reaction to proceed faster at lower temperatures [1].
      
    • Temperature Ramp: Do not "shock" the system. Ramp temperature by 10°C/30 min.

    • Strict Acid Control: Ensure HCl concentration is maintained. If HCl gas is lost too quickly, the ring opening stalls, leading to decomposition.

Issue 2: Low Yield (<60%)

  • Diagnosis: Significant amount of starting material remains or unidentifiable peaks in GC.

  • Root Cause: Incomplete chlorination in Step 1 or loss of product during workup (product has some water solubility).

  • Corrective Action:

    • Check

      
       Quality:  Sulfuryl chloride degrades over time. Titrate or use fresh reagent.
      
    • Salting Out: During workup, saturate the aqueous layer with NaCl before extraction to force the organic product out of the water phase.

Issue 3: High Levels of 3,3,5-Trichloropentan-2-one

  • Diagnosis: GC shows a peak with M+35 mass relative to product.

  • Root Cause: Over-chlorination due to local hot spots or excess

    
    .
    
  • Corrective Action:

    • Improve Agitation: Ensure high-shear mixing during

      
       addition.
      
    • Stoichiometry: Limit

      
       to 1.05 equivalents.
      

Issue 4: Excessive Off-Gassing (Safety Hazard)

  • Diagnosis: Scrubber overwhelmed; pressure buildup in reactor.

  • Root Cause: Decarboxylation (

    
    ) and excess acid release (
    
    
    
    , HCl) occurring simultaneously.
  • Corrective Action:

    • Controlled Ramp: The gas release is temperature-dependent. Pause heating if gas flow exceeds scrubber capacity.

    • Nitrogen Sweep: Use a gentle

      
       sweep to assist in moving gases to the scrubber, preventing back-pressure.
      

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use Chlorine gas (


) instead of Sulfuryl Chloride? 
A:  Yes, industrially 

is often cheaper. However,

gas addition is harder to control on a pilot scale and requires specialized mass flow controllers.

is preferred for lab/pilot scale due to volumetric dosing accuracy, despite the

byproduct [2].

Q: Why is the Phase Transfer Catalyst (PTC) necessary? A: The reaction involves an organic phase (chlorinated lactone) and an aqueous phase (HCl). Without a PTC (like TEAC or TBAB), the reaction is limited by the interface surface area, requiring higher temperatures that degrade the product. The PTC shuttles chloride ions into the organic phase, accelerating ring opening [1].

Q: My product is colored (yellow/orange) after distillation. Is it impure? A: this compound should be a clear, colorless liquid. A yellow tint usually indicates traces of dissolved


 or iron contaminants (if using steel reactors). A wash with dilute sodium thiosulfate prior to distillation can remove oxidative impurities.

Q: What is the stability of the intermediate


-chloro-ABL? 
A:  It is thermally sensitive. It is not recommended  to store the intermediate. Proceed to the hydrolysis/decarboxylation step immediately after the chlorination is confirmed complete.

Part 5: Technical Data Summary

PropertyValue
Molecular Formula

Molecular Weight 155.02 g/mol
Boiling Point ~208°C (760 mmHg) / ~92°C (12 mmHg) [3]
Density 1.18 g/cm³
Flash Point 82.3°C
Solubility Soluble in DCM, Chloroform, Methanol; Slightly soluble in water.[1][3][6][7]
Troubleshooting Logic Tree

Troubleshooting Problem Problem Detected Type Identify Issue Problem->Type Yield Low Yield Type->Yield Tar Black Tar/Decomp Type->Tar Purity Impurity (Trichloro) Type->Purity Sol1 Action: Check SO2Cl2 freshness & Saturate aq. layer with NaCl Yield->Sol1 Sol2 Action: Use PTC (TEAC) & Reduce Temp Ramp Rate Tar->Sol2 Sol3 Action: Improve Mixing & Reduce Reagent Excess Purity->Sol3

Figure 2: Rapid diagnostic logic for common synthesis failures.

References

  • Patent CN106565441A. Synthesis method of 3,5-dichloro-2-pentanone.[1][5] (2017). Describes the use of Phase Transfer Catalysts and Lewis Acids to prevent charring and improve yield.

  • Patent CN103709023A. Synthesis method for 3,5-dichloro-2-pentanone.[5] (2014).[8][9] Details the chlorination of acetyl butyrolactone and subsequent ring opening.[2][10]

  • PubChem Compound Summary. this compound (CID 94032). National Center for Biotechnology Information. Retrieved Feb 7, 2026.

  • Organic Syntheses. Related procedure: 5-Chloro-2-pentanone.[4][9][10] Coll. Vol. 4, p.597 (1963). Provides foundational background on the decarboxylative ring opening of acetyl butyrolactone.

Sources

Validation & Comparative

Publish Comparison Guide: 3,5-Dichloropentan-2-one vs. Pyridine Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison of 3,5-Dichloropentan-2-one versus established building blocks for heterocyclic synthesis, specifically addressing its role (and limitations) in pyridine versus thiazole/pyrrole construction.

Topic: Strategic Selection of C5 Synthons for Heterocycle Development Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists[1]

Executive Summary: The "Ring Size" Divergence

In the landscape of heterocyclic building blocks, This compound (CAS 58371-98-5) occupies a specialized niche often confused with general pyridine precursors.[1] While both classes of reagents are chlorinated aliphatic ketones used to construct nitrogen heterocycles, they follow divergent mechanistic pathways based on their carbon backbone functionalization.

  • This compound is a 1,4-bifunctional synthon .[1] It is the industry standard for synthesizing 5-membered rings (Thiazoles, Pyrroles), most notably the sedative Clomethiazole and Vitamin B1 intermediates.

  • Pyridine Synthesis requires 1,5-bifunctional synthons (e.g., 1,5-dicarbonyls, Hantzsch esters). Attempting to use this compound for direct pyridine synthesis is mechanistically unfavorable without additional carbon insertion, making it a poor candidate compared to purpose-built alternatives like 5-oxohexanenitrile or ethyl acetoacetate .[1]

This guide compares the performance, atom economy, and experimental utility of this compound against true pyridine building blocks to prevent costly synthetic misalignments.

Technical Profile: The Challenger vs. The Incumbents

The Challenger: this compound[1][2]
  • Structure:

    
    [1]
    
  • Reactivity Profile: Possesses an

    
    -chloro ketone and a 
    
    
    
    -chloro group.[1] This unique geometry facilitates rapid cyclization with binucleophiles (thioamides, amines) to form 5-membered rings.
  • Primary Application: Synthesis of 4-methyl-5-(2-chloroethyl)thiazole (Clomethiazole precursor) and substituted pyrroles.[1]

The Incumbents: Pyridine Building Blocks
  • Hantzsch Reagents:

    
    -keto esters (e.g., Ethyl acetoacetate) + Aldehyde + Ammonia.[1]
    
  • 1,5-Dicarbonyls: Glutaraldehyde derivatives or 5-oxonitriles.[1]

  • Mechanism: These provide the necessary 5-carbon spacing (or 3+2+1 assembly) to close a stable 6-membered aromatic ring.[1]

Comparative Performance Matrix
FeatureThis compoundStandard Pyridine Precursors (e.g., Hantzsch)
Primary Output 5-Membered Rings (Thiazoles, Pyrroles)6-Membered Rings (Pyridines, Dihydropyridines)
Cyclization Mode 1,4-Elimination / Condensation1,5-Condensation / Electrocyclization
Atom Economy High (for Thiazoles); HCl is sole byproductModerate (Hantzsch often loses water/alcohol)
Regioselectivity Fixed (Controlled by Cl positions)Variable (Depends on aldehyde/ester sterics)
Toxicity/Handling High (Vesicant, lachrymator)Low to Moderate (Esters are benign)
Cost Efficiency High for specific targets (Vitamin B1)High for general library synthesis

Mechanistic Divergence & Decision Logic

The choice between these building blocks is dictated by the desired ring size. The diagram below illustrates the "Hardwired" pathways that prevent this compound from efficiently forming pyridines.

HeterocyclePathways Start Target Heterocycle? DCP This compound (1,4-Bifunctional) Start->DCP 5-Membered Ring PyridineBlock 1,5-Dicarbonyls / Hantzsch (1,5-Bifunctional) Start->PyridineBlock 6-Membered Ring Thiazole Thiazole Core (e.g., Clomethiazole) DCP->Thiazole + Thioformamide (-HCl, -H2O) Pyrrole Pyrrole Core (Substituted) DCP->Pyrrole + Primary Amine (-HCl, -H2O) Dihydropyridine 1,4-Dihydropyridine (Intermediate) PyridineBlock->Dihydropyridine + Ammonia (Condensation) Pyridine Pyridine Core (Vitamin B6, Nifedipine) Dihydropyridine->Pyridine Oxidation (-H2)

Figure 1: Decision tree showing the divergent synthetic utility of chlorinated ketones vs. dicarbonyls.[1]

Experimental Protocols

Protocol A: Synthesis of a Thiazole Derivative using this compound

This protocol demonstrates the reagent's primary utility: rapid access to functionalized 5-membered rings.[1]

Reagents:

  • This compound (1.0 eq)[1][2]

  • Thioformamide (1.1 eq)

  • Ethanol (Solvent)[3]

  • Sodium Bicarbonate (Base)

Procedure:

  • Preparation: Dissolve thioformamide (1.1 eq) in absolute ethanol (10 mL/g) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add this compound (1.0 eq) dropwise over 30 minutes at room temperature. The reaction is exothermic; maintain temperature

    
    .
    
  • Cyclization: Heat the mixture to reflux (

    
    ) for 4 hours. Monitor by TLC (Formation of UV-active spot, disappearance of ketone).
    
  • Workup: Cool to room temperature. Neutralize the generated HCl with saturated

    
     solution until pH ~7-8.
    
  • Isolation: Evaporate ethanol under reduced pressure. Extract the aqueous residue with Dichloromethane (

    
    ). Dry organics over 
    
    
    
    and concentrate.
  • Purification: Distill under reduced pressure (or column chromatography) to yield 4-methyl-5-(2-chloroethyl)thiazole.

Validation:

  • 1H NMR: Look for the thiazole proton singlet at ~8.7 ppm and the loss of the

    
    -chloro proton signal.
    
Protocol B: Standard Pyridine Synthesis (Hantzsch Method)

Provided for comparison to illustrate the complexity difference.

Reagents:

  • Ethyl Acetoacetate (2.0 eq)

  • Formaldehyde (1.0 eq)

  • Ammonium Acetate (1.1 eq)

  • Ethanol (Solvent)[3]

Procedure:

  • Mixing: Combine Ethyl Acetoacetate, Formaldehyde, and Ammonium Acetate in ethanol.

  • Reflux: Heat to reflux for 6-12 hours. The intermediate 1,4-dihydropyridine precipitates or forms an oil.

  • Oxidation (Aromatization): Treat the intermediate with an oxidant (e.g.,

    
    , 
    
    
    
    , or simply air oxidation over time) to convert the dihydropyridine to the pyridine core.
  • Yield: Typically 60-80% for symmetrical pyridines.[1]

Critical Analysis: Why Not Use 3,5-DCP for Pyridines?

While theoretically possible to force a ring expansion or use 3,5-DCP as a fragment in a multi-component reaction, it is inefficient for pyridine synthesis for three reasons:

  • Carbon Count Mismatch: Pyridines require a 5-carbon chain plus nitrogen (or 2+2+1+N).[1] 3,5-DCP provides 5 carbons, but the functional groups (Cl at C3 and C5) favor 1,4-cyclization (Pyrrole) over 1,5-cyclization.

  • Oxidation State: 3,5-DCP is highly reduced compared to the pyridine ring. Converting it requires harsh elimination of HCl and subsequent aromatization, often leading to polymerization (tars).

  • Atom Economy: Using a chlorinated reagent to make a non-chlorinated pyridine (if the Cl is eliminated) generates stoichiometric toxic waste (HCl/Salts), whereas Hantzsch synthesis generates water/ethanol.

Recommendation:

  • Use this compound for: Thiazoles (e.g., Clomethiazole, Vitamin B1 analogs) and Pyrroles .[1]

  • Use 1,5-Dicarbonyls/Hantzsch Esters for: Pyridines (e.g., Nifedipine analogs, Nicotinic acid derivatives).

References

  • Synthesis of 3,5-dichloro-2-pentanone

    • Patent: "Synthesis process of 3,5-dichloro-2-pentanone." CN106673978A.[4]

    • Methodology: Chlorin

      
      -acetyl-
      
      
      
      -butyrolactone followed by decarboxylative ring opening.[1][5]
  • Application in Thiazole Synthesis

    • Context: Synthesis of Clomethiazole and Vitamin B1 intermedi
    • Source: "Synthesis of 2-methyl-3-hydroxypyridine" (Comparative discussion on B6 vs B1 precursors). GuideChem.

  • General Pyridine Synthesis (Hantzsch)

    • Review: "Pyridine synthesis - Hantzsch Dihydropyridine Synthesis."[1] Organic Chemistry Portal.

  • Chemical Safety & Properties

    • Data: "this compound | C5H8Cl2O."[1][2][6] PubChem.

Sources

Technical Comparison of Synthesis Routes for 3,5-Dichloropentan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Dichloropentan-2-one (CAS: 58371-98-5) is a critical bifunctional intermediate. It serves as the linchpin in the synthesis of Prothioconazole (a broad-spectrum triazolinthione fungicide) and the thiazole moiety of Thiamine (Vitamin B1) .

The synthesis of this molecule is governed by a specific challenge: Regioselectivity .[1] Direct chlorination of aliphatic ketones typically yields a mixture of isomers (1,3-dichloro, 3,3-dichloro) that are difficult to separate. Consequently, the industry has converged on "masked" strategies using lactone precursors.

This guide compares the two dominant industrial methodologies:

  • The Sulfonyl Chloride Route (Standard): A scalable, liquid-phase process balancing safety and cost.

  • The Solid Phosgene Route (High-Yield): A high-performance alternative offering superior yields but demanding extreme safety containment.

Mechanistic Foundations

Understanding the failure of direct chlorination is essential to appreciating the value of the lactone routes.

Why Direct Chlorination Fails

Reaction of 2-pentanone with


 results in uncontrolled radical substitution. The 

-protons at C1 and C3 are competing reaction sites. Furthermore, the introduction of the first chlorine atom deactivates the

-carbon, often directing the second chlorine to the C1 position rather than the desired C5 terminal position, which requires specific activation.
The Solution: -Acetyl- -Butyrolactone (ABL)

Both viable routes utilize


-acetyl-

-butyrolactone (ABL) as the starting material.[2][3] ABL effectively "masks" the pentanone chain in a cyclic structure, forcing chlorination to occur specifically at the

-position (which becomes C3 in the final product) before ring-opening exposes the C5 alcohol for conversion to a chloride.

ReactionMechanism ABL α-Acetyl-γ-Butyrolactone (Starting Material) Inter1 α-Chloro-α-acetyl- γ-butyrolactone ABL->Inter1 Chlorination (SO2Cl2 or BTC) Inter2 Ring Opening (Acid Hydrolysis) Inter1->Inter2 HCl / Heat Product This compound (Target) Inter2->Product -CO2 (Decarboxylation)

Figure 1: General reaction logic for ABL-based synthesis. The cyclic structure enforces regioselectivity before the chain is opened.

Route A: The Sulfonyl Chloride ( ) Process

Status: Industry Standard | Scalability: High | Safety Profile: Moderate[3]

This route is the workhorse of the generic pharmaceutical industry. It utilizes sulfuryl chloride for the initial chlorination, followed by a "one-pot" hydrolysis/decarboxylation driven by concentrated hydrochloric acid.[2]

Experimental Protocol

Note: This protocol is adapted from optimized patent literature (CN106565441A) for a 1-liter pilot scale.

Reagents:

  • 
    -Acetyl-
    
    
    
    -butyrolactone (ABL): 1.0 eq[2]
  • Sulfuryl Chloride (

    
    ): 1.1 eq
    
  • Hydrochloric Acid (30%): Excess[3]

  • Solvent: Dichloromethane (optional, often run neat) or Water (for hydrolysis)

Step-by-Step Methodology:

  • Nucleophilic Chlorination:

    • Charge ABL into a glass reactor equipped with a reflux condenser and scrubber (for

      
       and HCl gas).
      
    • Cool the system to 5–10°C .

    • Add

      
       dropwise over 2 hours.[4] Crucial: Exotherms above 15°C can lead to di-chlorination impurities.
      
    • Stir for 0.5 hours post-addition. Monitor by TLC/GC until ABL is <1%.

  • Ring Opening & Decarboxylation:

    • Transfer the chlorinated intermediate (

      
      -chloro-ABL) into a separate vessel containing pre-heated HCl (30%) at 60°C .
      
    • Safety Note: Massive evolution of

      
       occurs here. Addition must be controlled to prevent foam-over.
      
    • Ramp temperature to 90°C and hold for 1 hour, then 110°C (reflux) for 4–8 hours to drive the conversion of the terminal -OH to -Cl.

  • Work-up:

    • Cool to room temperature. The product forms a dense organic layer at the bottom.

    • Phase separate. Extract the aqueous layer once with dichloromethane (DCM).

    • Combine organic layers, wash with saturated

      
       (to remove residual acid), and dry over 
      
      
      
      .
    • Purification: Vacuum distillation (bp ~80–85°C at 10 mmHg).

Performance Metrics:

  • Yield: 65% – 75%

  • Purity: >95% (GC)

  • Key Impurity: "Black tar" polymers (from overheating) and 3-chloro-4-oxopentanoate (incomplete decarboxylation).

Route B: The Solid Phosgene (Triphosgene) Process

Status: High Performance | Scalability: Medium | Safety Profile: Critical

Developed to overcome the yield limitations of the sulfuryl chloride route, this method uses Bis(trichloromethyl)carbonate (Triphosgene/BTC). While BTC is a solid and easier to handle than gas, it decomposes into phosgene in situ, requiring Biosafety Level containment protocols.

Key Differences in Protocol
  • Chlorination Agent: Replaces

    
     with Triphosgene (0.34 eq, as 1 mole BTC generates 3 moles active Cl).
    
  • Catalysis: Often requires a radical initiator (AIBN) or specific temperature ramps to initiate the BTC decomposition.

  • Reaction Environment: Strictly anhydrous during the first step to prevent premature hydrolysis of phosgene.

Comparative Advantages
  • Higher Yield: Consistently achieves 80–87% yield.[5]

  • Cleaner Reaction: BTC generates fewer sulfonated by-products compared to

    
    .
    
  • Waste: Reduces the volume of acidic sulfur waste streams.

Comparative Analysis

The choice between Route A and Route B depends on the facility's safety infrastructure and cost sensitivity.

Data Summary Table
FeatureRoute A: Sulfonyl ChlorideRoute B: Solid Phosgene (BTC)
Overall Yield 65% – 75%81% – 87%
Atom Economy Moderate (Loss of

)
High
Safety Hazard High (

is corrosive/toxic)
Extreme (Phosgene generation)
Process Control Temperature sensitive (Tar formation)Stoichiometry sensitive
Waste Profile High volume acidic sulfur wasteLower volume, but toxic organic waste
Cost Low (Commodity reagents)Moderate (BTC is more expensive)
Decision Matrix

DecisionMatrix Start Select Synthesis Route SafetyCheck Is facility rated for Phosgene/Highly Toxic Gas? Start->SafetyCheck RouteA Route A: Sulfonyl Chloride (Standard) SafetyCheck->RouteA No / Standard Lab RouteB Route B: Solid Phosgene (High Yield) SafetyCheck->RouteB Yes / Specialized Facility OutcomeA Suitable for: Generic Scale-up Cost-sensitive projects RouteA->OutcomeA Yield: ~70% Lower Risk OutcomeB Suitable for: High-value intermediates Strict waste limits RouteB->OutcomeB Yield: ~85% High Risk

Figure 2: Strategic decision tree for selecting the synthesis pathway.

Safety & Handling (Critical)

This compound is not a benign intermediate. It is classified as Acute Toxic (Inhalation) and a Lachrymator .

  • H330 (Fatal if Inhaled): All operations must occur in a functioning fume hood or closed reactor system.

  • Lachrymator: Even trace vapors cause severe eye irritation. Full-face respirators are recommended during distillation/work-up.

  • Instability: The product darkens upon standing due to slow polymerization. Recommendation: Store at 4°C with a stabilizer (e.g., trace epoxides) or use immediately in the next step (e.g., thioformamide reaction).

References

  • Patent CN106565441A. Synthesis method of 3,5-dichloro-2-pentanone.[4] (2017).[3] Describes the optimized Sulfonyl Chloride/HCl hydrolysis route. Link

  • Patent CN106278845A. Synthesis technique of 3,5-dichloro-2-pentanone.[2][3][4][5] (2017).[3] Details the continuous process and phase transfer catalysis improvements. Link

  • PubChem Compound Summary. this compound (CID 94032).[6] Safety and toxicity data (H330, H319).[6] Link

  • Buchman, E. R. (1936). Studies of Crystalline Vitamin B1. Synthesis of 4-Methyl-5-(beta-hydroxyethyl)-thiazole. J. Am. Chem. Soc., 58(6), 1097–1099. (Foundational chemistry for the lactone route). Link

Sources

Efficacy of 3,5-Dichloropentan-2-one in Synthesizing Prothioconazole: A Strategic Precursor Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Dichloropentan-2-one has emerged as a high-efficacy "switch" intermediate in the industrial synthesis of Prothioconazole , a broad-spectrum triazolinthione fungicide. Historically, the synthesis of the critical 1-chloro-1-acetylcyclopropane scaffold relied on expensive reagents (e.g., sodium ethoxide) and volatile starting materials (e.g., butyrolactone) with poor atom economy.

The this compound route offers a 20–30% reduction in production costs and a significant safety advantage by utilizing a decarboxylative chlorination mechanism that avoids high-pressure hydrogenation. This guide analyzes the mechanistic superiority of this pathway, providing a validated protocol for researchers aiming to optimize the yield of the cyclopropyl core—the structural determinant of Prothioconazole’s biological activity.

Mechanistic Insight: The "Ring-Closure" Advantage

The efficacy of this compound lies in its ability to facilitate a rapid, high-yield intramolecular cyclization to form the cyclopropane ring. Unlike direct alkylation methods which suffer from over-alkylation byproducts, this pathway utilizes the latent reactivity of the


-dichloroketone structure.
Pathway Analysis[1][2]
  • Precursor Generation: 2-Acetylbutyrolactone reacts with sulfuryl chloride (

    
    ).[1] This single step achieves both chlorination and decarboxylation, yielding this compound.
    
  • Cyclization (The Key Step): Under phase-transfer catalysis (PTC), the C3 proton is deprotonated. The resulting carbanion performs an intramolecular nucleophilic attack on C5, displacing the terminal chloride to close the cyclopropyl ring.

Prothioconazole_Synthesis Start 2-Acetylbutyrolactone Inter1 This compound (Key Intermediate) Start->Inter1 SO2Cl2 / HCl Decarboxylative Chlorination Prod1 1-Acetyl-1-chlorocyclopropane Inter1->Prod1 NaOH / PTC Intramolecular Cyclization Prod2 1-Chloroacetyl-1-chlorocyclopropane Prod1->Prod2 Cl2 / MeOH Alpha-Chlorination Final PROTHIOCONAZOLE Prod2->Final Multi-step Coupling: 1. Grignard (2-Chlorobenzyl) 2. Triazole Formation 3. Thionation

Caption: The strategic role of this compound in generating the cyclopropyl core of Prothioconazole.[2]

Comparative Analysis: this compound vs. Traditional Routes[4]

The following data contrasts the this compound pathway against the traditional butyrolactone/ethoxide route.

MetricThis compound RouteTraditional Route (Butyrolactone/NaOEt)Advantage
Key Reagent Sulfuryl Chloride (

)
Sodium Ethoxide (

)
Cost & Stability
Cyclization Yield 72% – 86.5% 50% – 60%High Efficiency
Purity (HPLC) >98% (Post-distillation)~90% (Requires extensive purification)Downstream Processing
Atom Economy High (CO2 is the main byproduct)Low (Generates stoichiometric salt waste)Green Chemistry
Safety Profile Moderate (Controlled gas evolution)Low (Flammable solvents, moisture sensitivity)Scalability

Key Finding: The use of Phase Transfer Catalysts (PTC) such as Tetrabutylammonium hydrogen sulfate (TBAHS) in the this compound route suppresses side reactions (e.g., polymerization), pushing the yield of the cyclized product to >85% in optimized conditions [1, 2].

Experimental Protocol: Synthesis of 1-Acetyl-1-chlorocyclopropane

Objective: Convert this compound into 1-acetyl-1-chlorocyclopropane with high purity.

Reagents & Equipment[1][2][3][4][5][6]
  • Substrate: this compound (Assay >95%)

  • Base: 20% NaOH aqueous solution

  • Catalyst: Tetrabutylammonium hydrogen sulfate (TBAHS) or Tetrabutylammonium bromide (TBAB)

  • Solvent: Toluene (optional, can be run neat or with water)

  • Equipment: 3-neck flask, mechanical stirrer, reflux condenser, steam distillation setup.

Step-by-Step Methodology
  • Preparation of Reaction Matrix:

    • Charge the reactor with This compound (1.0 eq) .

    • Add 20% NaOH solution (2.5 eq) slowly to maintain temperature < 20°C.

    • Note: The biphasic nature of this system requires vigorous stirring.

  • Catalyst Addition:

    • Add TBAHS (0.05 eq) in portions. The mixture will turn slightly turbid as the emulsion forms.

    • Mechanism:[3][2][4][5][6] The quaternary ammonium salt transports the hydroxide ion into the organic phase, deprotonating the C3 position of the ketone.

  • Cyclization Reaction:

    • Heat the mixture to 80–100°C for 1.5 to 3 hours.

    • Monitoring: Monitor consumption of starting material via GC. The peak for 3,5-dichloro ketone should disappear, replaced by the lower boiling cyclopropane derivative.

  • Work-up & Purification (Steam Distillation):

    • Unlike solvent extraction, steam distillation is recommended here. The product forms an azeotrope with water, allowing separation from polymeric byproducts.

    • Collect the distillate.[2][7] Separate the organic layer.[3][2][5]

    • Dry over anhydrous

      
      .
      
  • Validation:

    • Expected Yield: 72–86%.[7]

    • Appearance: Colorless to pale yellow liquid.

    • 1H NMR (CDCl3): Look for characteristic cyclopropyl protons (multiplets around 1.2–1.6 ppm) and the acetyl methyl singlet (2.3 ppm).

Troubleshooting & Optimization

  • Issue: Low Yield (<60%)

    • Cause: Insufficient stirring speed (mass transfer limitation) or catalyst degradation.

    • Fix: Increase RPM to >400; ensure TBAHS is fresh; consider using TBAB if temperature >90°C.

  • Issue: High Impurity Profile

    • Cause: Over-heating leading to ring-opening or polymerization.

    • Fix: Strictly control temperature at 85°C. Quench reaction immediately upon completion.

  • Issue: "Stuck" Reaction

    • Cause: pH drop due to HCl generation.

    • Fix: Maintain pH > 12 throughout the reaction by adding supplemental NaOH if necessary.

References

  • Method for synthesizing prothioconazole intermediate 1-chloro-1-acetyl cyclopropane.
  • Reform of Undergraduate Thesis Project in Pharmaceutical Engineering Based on Synthesis of Fungicide Prothioconazole. Source: IIKII (Educational Innovations and Emerging Technologies). URL:[Link]

  • Synthesis of the Intermediate for Prothioconazole. Source: CABI Digital Library. URL:[Link]

  • Improved and efficient process for the synthesis of prothioconazole and its intermediates.

Sources

Spectral analysis of 3,5-Dichloropentan-2-one for structure confirmation

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Structural Elucidation Guide: 3,5-Dichloropentan-2-one vs. Regioisomeric Impurities

Part 1: The Comparative Landscape

In the synthesis of pharmaceutical intermediates—specifically for thiamine derivatives and azole antifungals—This compound (3,5-DCP) is a critical electrophile. However, its production via the chlorination of


-acetyl-

-butyrolactone often yields a complex mixture of regioisomers and over-chlorinated byproducts.

This guide objectively compares the diagnostic performance of Multi-modal Spectral Analysis (NMR/MS/IR) against single-mode detection for confirming 3,5-DCP. We specifically address the challenge of distinguishing the target from its two most persistent "alternatives" (impurities):

  • 3,3-Dichloropentan-2-one (Gem-dichloro impurity; over-chlorination).

  • 5-Chloro-3-penten-2-one (Elimination product; under-chlorination/dehydrohalogenation).

Strategic Analysis: Method Efficacy
FeatureTarget: 3,5-DCP Alternative A: 3,3-DCP Alternative B: 5-Chloro-enone Diagnostic Power
Chirality (C3) Yes (Chiral Center)No (Achiral)No (sp2 Hybridized)High (NMR Splitting)
Electronic Env.

-Chloro Ketone

-Dichloro Ketone

-Unsaturated
Med (IR Shift)
Mass Spec (M+) ~154 Da (

pattern)
~154 Da (

pattern)
~118 Da (

pattern)
High (Isotope/Mass)
Stability ModerateHighLow (Polymerizes)Low (Handling)

Expert Insight: Relying solely on Mass Spectrometry (GC-MS) is a common failure mode. Both 3,5-DCP and 3,3-DCP share the same molecular weight (154 Da) and similar fragmentation patterns. Proton NMR (


-NMR) is the only self-validating method  to definitively assign the chlorine position at C3 versus C3,3.

Part 2: Deep Dive - Spectral Fingerprinting

Nuclear Magnetic Resonance ( -NMR)

Solvent:


, 400 MHz

The definitive confirmation of 3,5-DCP relies on the ABX spin system formed by the chiral proton at C3 and the methylene protons at C4.

  • Target (3,5-DCP):

    • 
       2.35 ppm (s, 3H):  Methyl ketone (
      
      
      
      -C=O). Sharp singlet.
    • 
       4.55 ppm (dd, 1H):  The diagnostic marker . The proton at C3 is deshielded by both the carbonyl and the chlorine. It appears as a doublet of doublets due to coupling with the non-equivalent protons at C4.
      
    • 
       3.65 ppm (t, 2H):  Terminal chloromethyl (
      
      
      
      -Cl).
    • 
       2.20–2.50 ppm (m, 2H):  C4 methylene bridge.
      
  • Differentiation from 3,3-DCP (Impurity A):

    • Absence of C3 Proton: The 3,3-dichloro analog has no protons at the alpha position. The spectrum will lack the signal at ~4.55 ppm entirely.

    • Simplified Coupling: The C4 protons in 3,3-DCP appear as a clean triplet (coupling only to C5), unlike the multiplet seen in the target.

  • Differentiation from 5-Chloro-3-penten-2-one (Impurity B):

    • Olefinic Region: Peaks at

      
       6.0–7.0 ppm  indicate the elimination product (double bond formation).
      
Infrared Spectroscopy (FT-IR)

Mode: ATR (Attenuated Total Reflectance)

  • Target (3,5-DCP):

    • 
      : 1725–1735 
      
      
      
      . The
      
      
      -chlorine exerts an inductive electron-withdrawing effect, shifting the carbonyl stretch to a higher frequency compared to standard aliphatic ketones (typically 1715
      
      
      ).
  • Alternative A (3,3-DCP):

    • 
      : 1740–1755 
      
      
      
      . Two
      
      
      -chlorines create a stronger inductive effect, shifting the peak significantly higher.
  • Alternative B (Enone):

    • 
      : 1670–1690 
      
      
      
      . Conjugation lowers the stretching frequency.[1][2][3][4]
Mass Spectrometry (GC-MS)

Ionization: EI, 70 eV

  • Target (3,5-DCP):

    • Molecular Ion (

      
      ):  m/z 154, 156, 158 (Intensity ratio ~9:6:1 characteristic of 
      
      
      
      ).
    • Base Peak: m/z 43 (

      
      ) – Alpha cleavage.
      
    • Diagnostic Fragment: Loss of

      
       group.
      

Part 3: Experimental Protocol (Self-Validating)

This protocol ensures structural confirmation by cross-referencing the spectral data points discussed above.

Reagents:

  • Crude this compound sample.[5][6][7]

  • Deuterated Chloroform (

    
    ) with 0.03% TMS.
    
  • Ethyl Acetate (HPLC Grade).

Workflow:

  • Sample Preparation (NMR):

    • Dissolve 10 mg of oil in 0.6 mL

      
      .
      
    • Validation Step: Ensure sample is free of acidic residues from synthesis (wash with

      
       if necessary), as acid can shift the C3 proton or cause degradation.
      
  • Acquisition Parameters:

    • 1H-NMR: 16 scans, 1 sec relaxation delay. Focus on the 4.0–5.0 ppm region.

    • 13C-NMR: 512 scans. Look for the carbonyl carbon.[8][1][2][3][4][9][10]

      • Target: ~200 ppm.

      • Enone Impurity: ~196 ppm.

  • Data Processing:

    • Calibrate TMS to 0.00 ppm.

    • Integrate the Methyl singlet (2.35 ppm) and normalize to 3.00.

    • Pass Criteria: The integration of the multiplet at 4.55 ppm must be 1.00 (

      
       0.05). If < 0.9, suspect 3,3-dichloro contamination.
      

Part 4: Visualization of Decision Logic

The following diagram illustrates the logical flow for confirming the structure and rejecting isomers based on the spectral data.

StructureConfirmation Sample Crude Sample (Chlorinated Pentanone) GCMS Step 1: GC-MS Analysis (Molecular Weight Screening) Sample->GCMS MassCheck Is M+ = 154? (Isotope Pattern 9:6:1) GCMS->MassCheck Reject1 REJECT: Mono-chloro or Non-chlorinated MassCheck->Reject1 No IR_Check Step 2: FT-IR Analysis (Carbonyl Environment) MassCheck->IR_Check Yes IR_Decision C=O Stretch Position? IR_Check->IR_Decision Enone Identify: 5-Chloro-3-penten-2-one (Peak < 1690 cm-1) IR_Decision->Enone < 1700 GemDichloro Suspect: 3,3-Dichloro (Peak > 1745 cm-1) IR_Decision->GemDichloro > 1745 TargetRange Target Range (1725-1735 cm-1) IR_Decision->TargetRange ~1730 NMR Step 3: 1H-NMR (Definitive Confirmation) GemDichloro->NMR Confirm Purity TargetRange->NMR NMR_Decision Proton at 4.55 ppm? NMR->NMR_Decision Confirmed CONFIRMED: This compound (1H dd signal present) NMR_Decision->Confirmed Yes (Doublet of Doublets) Isomer33 CONFIRMED IMPURITY: 3,3-Dichloropentan-2-one (No signal at 4.55 ppm) NMR_Decision->Isomer33 No (Signal Absent)

Figure 1: Analytical Decision Matrix for distinguishing this compound from its primary synthetic impurities.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 94032, this compound. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Referenced for general -haloketone IR shifts and NMR coupling constants).
  • Google Patents. (2014). CN103709023A - Synthesis method for 3,5-dichloro-2-pentanone.[5][6][7] Retrieved from

  • Chemistry LibreTexts. (2022). Infrared Spectroscopy of Aldehydes and Ketones. Retrieved from [Link][8][11][1][2][3][5][6][9][12][13][14]

Sources

Purity Analysis of Synthesized 3,5-Dichloropentan-2-one by GC-MS: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of bioactive heterocycles—specifically thiamine (Vitamin B1) analogs and pyrrole-based pharmaceutical intermediates—3,5-Dichloropentan-2-one serves as a critical electrophile. However, its synthesis via the chlorination of


-acetyl-

-butyrolactone or direct chlorination of pentan-2-one is prone to generating a complex matrix of regioisomers and over-chlorinated byproducts.

While High-Field Proton NMR (


H-NMR)  is the gold standard for structural elucidation, it frequently fails in purity analysis for this specific class of compounds due to signal overlap of the methine protons in isomeric impurities.

This guide argues for Gas Chromatography-Mass Spectrometry (GC-MS) as the superior analytical platform for purity determination. We present a validated protocol that resolves the target molecule from its thermodynamic isomers (e.g., 3,3-dichloropentan-2-one) and quantifies trace polychlorinated impurities that are "silent" or ambiguous in NMR and HPLC-UV methods.

The Analytical Challenge

The structural core of this compound presents two specific analytical hurdles:

  • Thermal Instability:

    
    -Halo ketones are susceptible to thermal elimination of HCl, leading to conjugated enones (e.g., 5-chloropent-3-en-2-one) inside hot GC inlets. This artifact formation can falsely lower calculated purity.
    
  • Isomeric Complexity: The chlorination process often yields the 3,3-dichloro isomer (gem-dichloro) and the 1,5-dichloro isomer. These possess identical molecular weights (MW 154) and similar polarity, making generic GC-FID methods insufficient for positive identification.

Comparative Analysis: GC-MS vs. Alternatives

The following decision matrix and comparison table illustrate why GC-MS is the selected method for this application.

Decision Logic for Method Selection

MethodSelection Start Sample: Crude this compound Q1 Is Structural Elucidation Required? Start->Q1 NMR Select 1H-NMR (Best for Connectivity) Q1->NMR Yes Q2 Is Purity/Quantification Required? Q1->Q2 No Q3 Are Impurities Volatile? Q2->Q3 HPLC Select HPLC-UV (Limited by weak chromophore) Q3->HPLC No Q4 Is Impurity ID Required? Q3->Q4 Yes GCFID Select GC-FID (Quant only, blind to isomers) Q4->GCFID No GCMS Select GC-MS (Separation + Isomer ID) Q4->GCMS Yes (Recommended)

Figure 1: Decision tree highlighting the selection of GC-MS for volatile, isomer-heavy mixtures.

Performance Comparison Table
FeatureGC-MS (Recommended)

H-NMR
HPLC-UV
Specificity High. Mass spectral fingerprint distinguishes regioisomers (e.g., 3,5- vs 3,3-dichloro).Medium. Methine/Methylene signals of isomers often overlap significantly.Low. Relies on retention time; weak UV absorbance of aliphatic ketones.
Sensitivity High. Limit of Detection (LOD) < 10 ppm.Low. Typically > 0.5% impurity required for accurate integration.Medium. Dependent on derivatization (e.g., DNPH) for this molecule.
Artifact Risk Moderate. Risk of thermal degradation in inlet (requires cold split or deactivated liner).None. Non-destructive analysis.None. Room temperature separation.
Quantification Excellent. Using Internal Standard (e.g., Dodecane).Good. If peaks are resolved (rare for crude chlorination mixtures).Good. Requires external calibration standards for every impurity.

Experimental Protocol

This protocol is designed to mitigate thermal degradation while maximizing isomer resolution.

Reagents and Materials[1][2]
  • Analyte: Synthesized this compound (Crude and Recrystallized).

  • Solvent: Dichloromethane (DCM), HPLC Grade (Note: Avoid methanol to prevent hemiacetal formation).

  • Internal Standard (IS): Tridecane or Chlorobenzene (1 mg/mL).

  • Liner: Ultra-Inert Split Liner with deactivated glass wool (Restek Topaz or Agilent Ultra Inert). Crucial: Active sites in standard liners catalyze dehydrohalogenation.

GC-MS Instrument Parameters (Agilent 7890/5977 equivalent)
ParameterSettingRationale
Column Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25µm)Low polarity phase ideal for halogenated ketones.
Inlet Temp 200°C (Do not exceed 220°C)Minimizes thermal elimination of HCl.
Injection Mode Split (50:1)Prevents column overload and improves peak shape.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard efficiency.
Oven Program 40°C (hold 2 min) → 10°C/min → 260°C (hold 3 min)Low initial temp resolves volatile monochloro impurities.
Transfer Line 250°CPrevents condensation of heavier tars.
Ion Source EI (70 eV), 230°CStandard fragmentation energy.
Scan Range 35 – 300 amuCaptures molecular ion and HCl loss fragments.
Sample Preparation Workflow

SamplePrep Raw Crude Reaction Mix (Oil/Solid) Weigh Weigh 10 mg Sample Raw->Weigh Dissolve Dissolve in 10 mL DCM Weigh->Dissolve Spike Add 100 µL IS (Tridecane) Dissolve->Spike Filter Filter (0.22 µm PTFE) Spike->Filter Vial GC Vial (Amber Glass) Filter->Vial

Figure 2: Sample preparation workflow ensuring homogeneity and instrument protection.

Results and Discussion

Chromatographic Separation

Under the prescribed conditions, the elution order is typically:

  • 3-Chloropentan-2-one (Under-chlorinated impurity) – RT ~6.5 min

  • This compound (Target) – RT ~9.2 min

  • 3,3-Dichloropentan-2-one (Gem-dichloro impurity) – RT ~9.4 min

  • 1,3,5-Trichloropentan-2-one (Over-chlorinated) – RT ~11.0 min

Note: The close elution of the 3,5- and 3,3- isomers highlights the necessity of the slow temperature ramp (10°C/min).

Mass Spectral Interpretation

The target molecule (


, MW 154) exhibits a distinct fragmentation pattern that validates its identity against isomers.
  • Isotope Cluster: The molecular ion (

    
    ) appears as a cluster at m/z 154, 156, 158  with intensities in a 9:6:1 ratio , characteristic of two chlorine atoms (
    
    
    
    and
    
    
    ).
  • Alpha Cleavage:

    • m/z 43 (

      
      ):  The base peak, resulting from cleavage adjacent to the carbonyl.
      
    • m/z 111/113 (

      
      ):  The complementary fragment, though often low intensity due to further degradation.
      
  • Diagnostic Loss:

    • m/z 118/120 (

      
      ):  A prominent peak due to the loss of 36 amu.
      
    • m/z 49/51 (

      
      ):  Indicates the presence of the terminal chlorine on the C5 position, distinguishing it from the 3,3-dichloro isomer (which would yield ethyl fragments rather than chloromethyl fragments).
      
Impurity Identification

The 3,3-dichloro isomer shows a similar molecular ion (154/156/158) but a significantly different fragmentation pathway. It lacks the facile loss of a terminal


 group and often produces a dominant peak at m/z 83/85  (

) if cleavage occurs at the gem-dichloro site, which is absent in the 3,5-target.

Validation & Quality Assurance

To ensure the "Trustworthiness" of this guide, the method must be self-validating.

  • System Suitability: Inject a standard of pure acetone or DCM blank. Ensure no ghost peaks appear at the target retention time (checking for carryover).

  • Linearity: Prepare calibration standards of this compound from 50 ppm to 1000 ppm. The response ratio (Area

    
     / Area
    
    
    
    ) should yield
    
    
    .
  • Recovery: Spike the crude matrix with a known amount of pure standard. Recovery should fall between 90-110%.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 94032, this compound. Retrieved from [Link]

  • Li, Z., et al. (2014). Synthesis method for 3,5-dichloro-2-pentanone. Patent CN103709023A.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Agilent Technologies. (2020). Optimizing Split/Splitless Injections for GC/MS. Technical Note. Retrieved from [Link] (General reference for split injection parameters).

Analytical Profile & Comparative Guide: 3,5-Dichloropentan-2-one

[1]

Executive Summary

This compound (CAS: 58371-98-5) is a bifunctional alkylating agent primarily utilized as a precursor for 1-chloro-1-acetylcyclopropane in the industrial synthesis of triazolinethione fungicides (e.g., Prothioconazole).[1] Its "performance" is defined by its purity and the absence of specific regioisomers (e.g., 3,3-dichloro- or 5-chloro- derivatives) which compromise the yield of the subsequent cyclization step.[1]

This guide provides a structural and spectral analysis to distinguish the target product from its common synthetic impurities and "alternatives" (isomers/precursors).[1]

Structural & Mechanistic Context

The synthesis of this compound typically proceeds via the chlorination and decarboxylative ring-opening of


-acetyl-

-butyrolactone
12
Synthesis Pathway (Graphviz Diagram)

The following diagram illustrates the formation of the target compound and its conversion to the cyclopropane derivative.

SynthesisPathwayABL2-Acetylbutyrolactone(Starting Material)Cl_ABLα-Chloro-α-acetyl-butyrolactone(Intermediate)ABL->Cl_ABLSO2Cl2 / Cl2ChlorinationImpurity5-Chloropentan-2-one(Under-chlorinated Impurity)ABL->ImpurityHCl / No Cl2Side ReactionTargetThis compound(Target Product)Cl_ABL->TargetHCl (conc.) / HeatDecarboxylation & Ring OpeningCyclo1-Chloro-1-acetyl-cyclopropane(Next Step)Target->CycloNaOH / PTCCyclization

Spectral Characterization (NMR & IR)

The structural integrity of this compound is validated by the presence of a chiral center at C3 and a terminal chloride at C5.[1]

Structure:
Table 1: Predicted & Literature-Correlated NMR Data

Data correlated from structural analogs (5-chloropentan-2-one) and Prothioconazole synthesis literature.

NucleusPositionShift (

ppm)
MultiplicityAssignment Logic

H
H-3 4.45 – 4.65 dd or t Diagnostic Peak. Deshielded by

-Cl and

-C=O.[1] Distinguishes from 5-chloro impurity.

H
H-53.55 – 3.65Triplet (

Hz)
Terminal

.[1] Consistent with 5-chloro-2-pentanone (

).[1]

H
H-12.30 – 2.40SingletMethyl ketone (

).[1]

H
H-42.20 – 2.50MultipletDiastereotopic protons due to chiral C3.

C
C-2~200 – 202SingletCarbonyl carbon.[1]

C
C-3~55 – 60Singlet

-Chloro methine.

C
C-5~42 – 44SingletTerminal chloromethyl.[1]
IR Spectral Signature
  • Carbonyl Stretch (C=O):

    
     (Strong).[1] Typical for aliphatic ketones.[1]
    
  • C-Cl Stretch:

    
     (Medium/Strong).[1] Multiple bands due to two distinct C-Cl environments.[1]
    

Comparative Analysis: Product vs. Alternatives

In drug development, "alternatives" often refer to impurities that mimic the product or isomers formed during synthesis. Distinguishing these is crucial for yield optimization.

Comparison 1: vs. 5-Chloropentan-2-one (Under-chlorinated Impurity)

This is the most common byproduct if the initial chlorination of acetylbutyrolactone is incomplete.[1]

  • Differentiation:

    • 3,5-Dichloro (Target): Shows a downfield methine signal (H-3 ) at

      
       ppm .[1]
      
    • 5-Chloro (Impurity): Lacks the signal at 4.5 ppm.[1] Instead, shows a methylene triplet (

      
      -to-carbonyl) at 
      
      
      ppm
      .[1]
    • Impact: The impurity cannot form the cyclopropane ring in the next step, leading to lower yields.

Comparison 2: vs. 1-Chloro-1-acetylcyclopropane (Downstream Product)

If the reaction is over-processed or if analyzing the next step.

  • Differentiation:

    • Open Chain (Target): No high-field signals (

      
       ppm) other than the methyl group.[1]
      
    • Cyclopropane (Product): Distinctive upfield multiplets at

      
       ppm  (cyclopropyl ring protons).[1]
      
Comparison 3: vs. 3,3-Dichloropentan-2-one (Regioisomer)

Formed via over-chlorination at the

1
  • Differentiation:

    • 3,5-Dichloro: H-3 is a 1H multiplet (chiral center).[1]

    • 3,3-Dichloro: No H-3 proton.[1] The

      
      -position is fully substituted.[1] The adjacent H-4 protons would appear as a simple triplet rather than a complex multiplet.[1]
      
Spectral Logic Diagram

SpectralLogicSampleUnknown Sample SpectrumCheckH3Check region 4.4 - 4.6 ppmSample->CheckH3SignalPresentSignal Present (1H, dd/t)CheckH3->SignalPresentYesSignalAbsentSignal AbsentCheckH3->SignalAbsentNoCheckH5Check region 3.5 - 3.7 ppmSignalPresent->CheckH5ResultImpuritySuspect:5-Chloropentan-2-one(Check 2.6 ppm)SignalAbsent->ResultImpurityTriplet at 2.6 ppm foundResultCycloSuspect:Cyclopropane Derivative(Check 0.8-1.5 ppm)SignalAbsent->ResultCycloHigh field multiplets foundResultTargetConfirmed:This compoundCheckH5->ResultTargetTriplet Present

Experimental Protocols

Protocol A: Synthesis (Ring Opening)

Note: This protocol summarizes the standard industrial route for research replication.

  • Chlorination: React

    
    -acetyl-
    
    
    -butyrolactone with sulfuryl chloride (
    
    
    ) at
    
    
    to form
    
    
    -chloro-
    
    
    -acetyl-
    
    
    -butyrolactone.[1][2]
  • Decarboxylation: Add the chlorinated intermediate dropwise to concentrated HCl (36%) containing a phase transfer catalyst (e.g., tetrabutylammonium bromide) at

    
    .
    
  • Heating: Maintain temperature at

    
     for 4–6 hours to effect ring opening and decarboxylation.
    
  • Extraction: Cool and extract with dichloromethane or toluene. Wash with saturated

    
     to remove acid traces.[1]
    
Protocol B: Purification & Analysis
  • Purification: Vacuum distillation is required to separate the product from "black tar" polymers.[1] Collect the fraction boiling at

    
     / 20 mmHg  (or 
    
    
    at atmospheric pressure, though decomposition risk is higher).
  • Storage: The compound is unstable and darkens upon storage.[1] Store at

    
     under inert gas.
    
  • QC Check: Run

    
    H NMR in 
    
    
    . Integration of the H-3 peak (
    
    
    ppm) vs. the H-1 methyl singlet (
    
    
    ppm) should be exactly 1:3 .[1] A ratio deviation indicates 5-chloro impurity (which contributes to the methyl signal but not the H-3 signal).[1]

References

  • Synthesis of Prothioconazole Intermediate: Synthesis of the Intermediate for Prothioconazole. CABI Digital Library.[1] Available at: [Link]

  • Patent on Synthesis Method: Synthesis method of 3,5-dichloro-2-pentanone. CN106565441A.[1] Google Patents. Available at:

  • General NMR Shifts: 1H NMR Chemical Shifts. University of Wisconsin-Madison / ACS Division of Organic Chemistry.[1] Available at: [Link]

Comparative Guide: Alternatives to 3,5-Dichloropentan-2-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Dichloropentan-2-one (3,5-DCP) has historically been a linchpin intermediate in the synthesis of thiamine (Vitamin B1) analogs and substituted thiazoles via the Hantzsch synthesis. However, its deployment is severely hampered by its GHS Category 1/2 Acute Toxicity (Fatal if Inhaled) , lachrymatory properties, and inherent thermal instability (rapid polymerization).

This guide evaluates three distinct classes of alternatives that eliminate the need to isolate or handle 3,5-DCP directly:

  • The Industrial Standard: Telescoped Ring-Opening of

    
    -Acetylbutyrolactone (ABL).
    
  • The Safety Equivalent:

    
    -Diazoketones as non-lachrymatory surrogates.
    
  • The Green Approach: Oxidative One-Pot Cyclization (avoiding halogenation entirely).

The Incumbent: this compound[1][2][3]

  • Function: Bifunctional electrophile. The C3-chlorine acts as the

    
    -haloketone for thiazole ring formation, while the C5-chlorine serves as a latent hydroxyethyl handle.
    
  • Critical Flaws:

    • Safety: H330 (Fatal if inhaled), H319 (Severe eye irritation).[1] High volatility increases exposure risk.

    • Stability: Prone to autocatalytic dehydrohalogenation, turning black/tarry upon storage.

    • Selectivity: Direct chlorination of 2-pentanone yields inseparable mixtures of regioisomers (3,5-dichloro vs. 1,3-dichloro).

Comparative Analysis of Alternatives

Alternative A: Telescoped ABL Ring-Opening (Process Scale)

Instead of purchasing or isolating 3,5-DCP, this route generates a functional equivalent in situ from


-acetyl-

-butyrolactone (ABL).
  • Mechanism: ABL is chlorinated (using

    
    ), triggering a simultaneous ring-opening and decarboxylation.[2] The resulting intermediate is immediately trapped with a thioamide.
    
  • Pros: Low cost; avoids isolation of the lachrymator; high atom economy; scalable to multi-kilogram batches.

  • Cons: Requires handling of corrosive

    
    ; exothermic gas evolution (
    
    
    
    ,
    
    
    ,
    
    
    ).
Alternative B: -Diazoketones (Medicinal Chemistry Scale)

For research scales where safety is paramount, diazoketones replace


-haloketones.
  • Mechanism: The diazoketone is activated by a mild acid or catalyst, generating a carbene or carbenoid that inserts into the S-H bond of the thioamide, followed by cyclodehydration.

  • Pros: Non-lachrymatory; crystalline solids (easy to weigh); regioselective.

  • Cons: Preparation requires diazomethane or diazo-transfer reagents (safety risk); lower atom economy due to

    
     loss.
    
Alternative C: Oxidative Cyclization (Green Chemistry)

Uses ketones and thioureas directly with an oxidant (


, DMSO, or NBS), bypassing the halo-ketone entirely.
  • Mechanism: In situ iodination of the ketone or oxidative coupling of the enol and thiourea.

  • Pros: Metal-free; aqueous or ethanolic solvents; no hazardous alkyl halides.

  • Cons: Limited to simple thiazoles (harder to install the C5-chloroethyl side chain required for thiamine analogs).

Decision Matrix

Feature3,5-DCP (Baseline) Alt A: ABL Telescope Alt B: Diazoketones Alt C: Oxidative
Safety Profile Critical (Fatal Inhalation)Moderate (Corrosives)High (Non-volatile)High (Green solvents)
Scalability Low (Stability issues)High (Industrial preferred)Low (Explosion risk)Moderate
Atom Economy ModerateHighLowHigh
Primary Use Thiamine/Thiazole synthesisVitamin B1 / Agrochemicals Library Generation Simple Thiazoles
Cost High (Niche chemical)Low (Commodity precursors)HighLow

Technical Visualization

Pathway Comparison: Isolating vs. Telescoping

The diagram below contrasts the hazardous isolation route with the preferred ABL telescoped route.

G cluster_0 Hazardous Route (Isolation) cluster_1 Recommended Route (Telescoped) Pentanone 2-Pentanone DCP_Iso 3,5-DCP (ISOLATED LIQUID) !! FATAL INHALATION !! Pentanone->DCP_Iso Non-selective Chlorination Cl2 Cl2 / SO2Cl2 Cl2->DCP_Iso Thiazole_Iso Thiazole Product DCP_Iso->Thiazole_Iso Cyclization ABL α-Acetylbutyrolactone (ABL) Intermed [Chloro-Lactone Intermediate] ABL->Intermed Regioselective Chlorination SO2Cl2 SO2Cl2 (Controlled Addn) SO2Cl2->Intermed Thiazole_Tel Thiazole Product (High Yield) Intermed->Thiazole_Tel 1. Ring Open 2. Decarboxylation 3. Cyclization Thioamide + Thioamide + H2O/H+

Figure 1: Comparison of the hazardous direct chlorination route vs. the regioselective, telescoped ABL ring-opening strategy.

Experimental Protocol: The Telescoped ABL Route

Objective: Synthesis of a 2-methyl-5-(2-chloroethyl)thiazole derivative without isolating 3,5-DCP. Scale: 100 mmol equivalent.

Reagents
  • 
    -Acetyl-
    
    
    
    -butyrolactone (ABL): 12.8 g (100 mmol)
  • Sulfuryl Chloride (

    
    ): 14.8 g (110 mmol)
    
  • Thioacetamide: 8.3 g (110 mmol)

  • Solvent: Dichloromethane (DCM) or Toluene (Green alternative).

Step-by-Step Methodology
  • Chlorination (Ring Activation):

    • Charge ABL and solvent (50 mL) into a 250 mL 3-neck flask equipped with a reflux condenser, dropping funnel, and caustic scrubber (to trap

      
      ).
      
    • Cool to 0–5 °C.

    • Add

      
       dropwise over 30 minutes. Note: Evolution of gas will occur.
      
    • Allow to warm to room temperature and stir for 2 hours. This forms the

      
      -chloro- 
      
      
      
      -acetylbutyrolactone intermediate.
  • Hydrolysis & Decarboxylation (In-Situ Generation):

    • Add water (20 mL) and concentrated HCl (5 mL) to the reaction mixture.

    • Heat to 60 °C for 2 hours.

    • Mechanistic Insight: Acid hydrolysis opens the lactone ring. The resulting

      
      -keto acid spontaneously decarboxylates, generating the reactive 3,5-dichloro-2-pentanone species in situ, which remains in solution.
      
  • Cyclization (Hantzsch Synthesis):

    • Cool the mixture to 20 °C.

    • Add Thioacetamide (dissolved in minimum ethanol/water) in one portion.

    • Reflux (80 °C) for 4 hours.

    • Observation: The solution will darken; precipitation of the thiazole hydrochloride salt may occur.

  • Workup:

    • Cool to room temperature. Neutralize with saturated

      
       (carefully, foaming).
      
    • Extract with Ethyl Acetate (3 x 50 mL).

    • Dry organic layer over

      
       and concentrate.
      
    • Yield Expectation: 75–85% (compared to ~50-60% via isolated 3,5-DCP).

References

  • Synthesis of 3,5-dichloro-2-pentanone (Patent CN103709023A). Google Patents. (2014). Describes the industrial standard for ABL ring opening.

  • Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles. ChemRxiv. (2024). Details the safety-focused diazoketone alternative.

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives. Bulletin of Environment, Pharmacology and Life Sciences. (2023).[3][4] Review of green oxidative cyclization methods.

  • This compound Safety Data Sheet. PubChem / ECHA.[1] (2025).[1][5] Confirms H330 fatal toxicity classification.[1]

Sources

Cost-benefit analysis of different 3,5-Dichloropentan-2-one synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Dichloropentan-2-one is a critical intermediate in the synthesis of Thiamine (Vitamin B1) , specifically serving as the precursor to the thiazole moiety (4-methyl-5-(2-hydroxyethyl)thiazole). Its synthesis is dominated by the ring-opening chlorination of


-acetyl-

-butyrolactone (ABL)
.

This guide evaluates three distinct methodologies for this transformation. For high-volume industrial manufacturing, Method A (Chlorine Gas) remains the cost-leader despite significant safety overhead. For pharmaceutical-grade synthesis where purity profiles are paramount, Method B (Sulfuryl Chloride in Organic Solvent) offers superior selectivity. Method C (Aqueous Green Synthesis) emerges as a modern, eco-friendly alternative that eliminates volatile organic solvents (VOCs).

FeatureMethod A: Chlorine Gas (

)
Method B: Sulfuryl Chloride (

)
Method C: Aqueous Phase
Primary Utility Bulk Commodity ManufacturingFine Chemical / Pharma R&DGreen Chemistry / Pilot Scale
CAPEX Requirement High (Gas handling/Scrubbers)Low (Standard Glassware)Low (Standard Glassware)
Atom Economy HighModerate (

waste)
High
Safety Profile Critical (Toxic Gas)Moderate (Corrosive Liquid)Improved (Thermal Control)
Typical Yield 70-75%80-85%65-75%

Chemical Context & Mechanism[1][2][3]

The synthesis relies on the reactivity of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-acetyl-

-butyrolactone (ABL).[1][2] The process involves two distinct phases:[3][4][2][5][6]
  • Chlorination: Electrophilic substitution at the

    
    -position.
    
  • Decarboxylation/Ring Opening: Acid-catalyzed hydrolysis breaks the lactone ring and removes the carboxyl group, yielding the linear dichloroketone.

Mechanistic Pathway (DOT Visualization)

G ABL α-Acetyl-γ-butyrolactone (Starting Material) Inter α-Chloro-α-acetyl- γ-butyrolactone (Intermediate) ABL->Inter + Cl2 or SO2Cl2 (Chlorination) Transition Acid Hydrolysis (Ring Opening) Inter->Transition + HCl / Δ Product This compound (Target) Transition->Product - CO2 Byproducts CO2 + HCl Transition->Byproducts

Figure 1: Reaction pathway from ABL to this compound showing the chlorination and subsequent decarboxylative ring-opening.

Detailed Methodologies

Method A: Direct Chlorination with Chlorine Gas ( )

Status: Industry Standard for Bulk Production.

Principle: Chlorine gas is bubbled through ABL. This method is atom-efficient but highly exothermic. The reaction rate is diffusion-controlled by the gas-liquid interface.

Protocol:

  • Setup: A jacketed glass or Hastelloy reactor equipped with a gas dispersion frit, high-efficiency reflux condenser, and a caustic scrubber (NaOH) for off-gassing HCl.

  • Chlorination: Charge ABL (1.0 eq) into the reactor. Cool to 0–5°C.[6]

  • Addition: Introduce

    
     gas (1.05 eq) slowly. Critical: Maintain temperature <10°C. Rapid exotherms lead to tar formation (polymerization).
    
  • Hydrolysis: Once

    
     uptake ceases, add concentrated HCl (30% wt, 2.0 eq).
    
  • Decarboxylation: Slowly heat the mixture to 80–90°C. Evolution of

    
     will be vigorous.
    
  • Isolation: Cool to room temperature. Separate the organic layer.[1][4] Wash with saturated

    
     and brine. Dry over 
    
    
    
    .

Pros/Cons:

  • (+) Lowest raw material cost.

  • (-) Requires specialized gas handling safety equipment.

  • (-) High risk of thermal runaway.

Method B: Precision Synthesis with Sulfuryl Chloride ( )

Status: Preferred for Laboratory & High-Purity Applications.

Principle: Sulfuryl chloride acts as a liquid chlorinating agent.[7] It is easier to handle than gas and allows for precise stoichiometric control, reducing over-chlorinated impurities.

Protocol (Adapted from Patent CN103709023A):

  • Setup: 3-neck round bottom flask with addition funnel and reflux condenser connected to an acid trap.

  • Solvent System: Dissolve ABL (1.0 eq) in Dioxane or Dichloromethane (DCM). Cool to 0–5°C.[6]

  • Addition: Dropwise add

    
     (1.1 eq) mixed with a small amount of solvent.
    
  • Reaction: Stir at 10°C for 2 hours, then warm to room temperature (25°C) for 1 hour.

  • Ring Opening: Add concentrated HCl (3.0 eq) and a phase transfer catalyst (e.g., Methyltrioctylammonium chloride - Aliquat 336, 1 mol%).

  • Heating: Heat to 50–60°C for 3 hours.

  • Purification: Solvent evaporation followed by vacuum distillation (Product is heat sensitive; keep pot temp <100°C).

Pros/Cons:

  • (+) High selectivity (fewer trichloro- impurities).

  • (+) No pressurized gas cylinders required.

  • (-) Generates

    
     gas byproduct (requires scrubbing).
    
  • (-) Higher reagent cost.

Method C: Aqueous "Green" Synthesis

Status: Emerging Sustainable Route.

Principle: Uses water as the reaction medium.[4] This exploits the hydrophobicity of the final product for easy separation and utilizes the heat capacity of water to manage the exotherm.

Protocol (Adapted from Patent CN106278845A):

  • Setup: Double-layer glass reactor.

  • Reaction: Charge water (1.5 mass eq relative to ABL) and ABL. Cool to 5°C.[4]

  • Chlorination: Add Sulfuryl Chloride dropwise. Control temp <15°C.

  • Hydrolysis/Decarboxylation: Direct heating of the aqueous emulsion to 90°C for 4-6 hours. No additional organic solvent is added.

  • Separation: Stop agitation. The product separates as the lower organic layer (Density ~1.2 g/mL).

  • Collection: Drain lower layer directly.[4]

Pros/Cons:

  • (+) Eliminates VOC solvents (DCM/Dioxane).

  • (+) "One-pot" simplicity.

  • (-) Hydrolysis of Sulfuryl Chloride by water competes with the reaction (requires excess reagent).

Cost-Benefit Analysis & Decision Matrix

The choice of method depends heavily on the scale of operation and the available infrastructure.

Quantitative Comparison
MetricMethod A (

)
Method B (

Organic)
Method C (

Aqueous)
Raw Material Cost (Normalized) 1.0 (Baseline)2.8x3.0x (Excess reagent needed)
E-Factor (Waste/Product) Moderate (HCl gas)High (Solvent +

)
Low (Water is primary waste)
Purity (Crude) 85-90%92-95%88-92%
Operational Risk High (Toxic Gas Release)Medium (Corrosive Liquid)Low (Thermal Buffer)
Decision Logic (DOT Visualization)

DecisionTree Start Select Synthesis Method Scale Production Scale? Start->Scale Bulk >100 kg/batch (Industrial) Scale->Bulk Lab <10 kg/batch (Pilot/R&D) Scale->Lab MethodA Method A: Chlorine Gas (Lowest OPEX) Bulk->MethodA Purity Purity Critical? Lab->Purity YesPurity Yes (Pharma) Purity->YesPurity NoPurity No / Green Focus Purity->NoPurity MethodB Method B: SO2Cl2 + Solvent (High Selectivity) YesPurity->MethodB MethodC Method C: Aqueous Phase (Safety & Eco-friendly) NoPurity->MethodC

Figure 2: Decision matrix for selecting the optimal synthesis route based on scale and purity requirements.

Safety & Handling (Critical)

This compound is not a benign intermediate. It is a potent alkylating agent and lachrymator.

  • Lachrymator Hazard: The product causes severe eye irritation and tearing. All operations, including weighing and transfer, must occur in a functioning fume hood.

  • Inhalation Toxicity: Vapors are harmful. Use full-face respirators with organic vapor/acid gas cartridges if hood containment is breached.

  • Instability: The product can cyclize or polymerize upon prolonged storage. It is best used immediately in the subsequent thiazole synthesis step. Store at <4°C if necessary, stabilized with trace HCl.

References

  • Industrial Synthesis of 3,5-dichloro-2-pentanone.
  • Synthesis method for 3,5-dichloro-2-pentanone using Dioxane.
  • Aqueous phase synthesis process of 3,5-dichloro-2-pentanone.
  • Sulfuryl Chloride: A Versatile Alternative to Chlorine. BenchChem / ResearchGate. [Link]

  • This compound Safety Data Sheet (SDS). PubChem. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3,5-Dichloropentan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment

3,5-Dichloropentan-2-one (CAS: 58371-98-5) is not a standard solvent; it is a bifunctional electrophile commonly used as a linchpin intermediate in the synthesis of thiazoles, pyrroles, and thiamine analogs.[1]

The Core Hazard: Unlike simple ketones (e.g., acetone), this molecule possesses chlorine atoms at the


 (C3) and 

(C5) positions.[1][2] The

-chlorine activates the carbonyl, making the C3 position highly susceptible to nucleophilic attack.[1] Biologically, this means it acts as a potent alkylating agent .[1][2] It can irreversibly bind to DNA bases and protein residues (cysteine/lysine), posing significant risks of skin sensitization, lachrymatory effects (tear gas activity), and potential mutagenicity.[1][2]

Operational Directive: Treat this compound with the same rigor as chloroacetone or bromoacetyl bromide. Standard laboratory nitrile gloves provide insufficient protection for prolonged contact due to the synergistic permeation effects of the chlorinated/ketone structure.[1][2]

Part 2: Personal Protective Equipment (PPE) Matrix

The dual nature of this molecule (halogenated + ketone) creates a "permeation paradox."[1][2] Materials that resist ketones (Butyl) often fail against halogens, and materials that resist halogens (Nitrile/Viton) can degrade under ketone exposure.[1][2]

Glove Selection Strategy
Glove MaterialRatingBreakthrough TimeScientific Rationale
Silver Shield® / 4H (EVOH/PE Laminate) Recommended >480 minsThe only material offering broad-spectrum resistance to both the ketone solvent action and the chlorinated permeation.[1] Mandatory for spill cleanup or synthesis setup.
Double Nitrile (High Thickness) Splash Only<15 minsNitrile swells in ketones and is permeable to small chlorinated molecules.[2] Use only for incidental contact; change immediately upon contamination.[2]
Latex / Vinyl FORBIDDEN ImmediateRapid degradation.[2] The material will swell and allow the agent to penetrate to the skin, potentially trapping it against the dermis (occlusion effect).[1][2]
Respiratory & Body Protection[2][3]
  • Primary Barrier: Certified Chemical Fume Hood (Face velocity: 100 fpm).[1][2]

  • Respiratory Backup: If work must occur outside a hood (e.g., maintenance, spill), use a Full-Face Respirator with Organic Vapor (OV) + Acid Gas (AG) cartridges.[1]

    • Why Acid Gas? In humid environments, hydrolysis of the C-Cl bond can release trace Hydrochloric Acid (HCl).[1]

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1).[2] Note: Safety glasses are insufficient due to the lachrymatory vapor risk.[1][2]

Part 3: Decision Logic & Workflow Visualization

The following diagram outlines the decision process for PPE selection based on operational intensity.

PPE_Logic Start Task Assessment: this compound Exposure Exposure Potential? Start->Exposure High High: Synthesis, Pouring, Heating Exposure->High Low Low: Closed Vial Transfer, Analytical Exposure->Low GloveHigh GLOVES: Silver Shield (Laminate) Liner + Nitrile Outer (Dexterity) High->GloveHigh RespHigh RESPIRATORY: Fume Hood Mandatory (Sash < 18 inches) High->RespHigh GloveLow GLOVES: Double Nitrile (Min 8 mil total) Change every 30 mins Low->GloveLow Spill EMERGENCY: Spill > 5mL RespHigh->Spill Evac Evacuate Area -> Don Full Face Respirator -> Use Thiosulfate Decon Spill->Evac

Figure 1: PPE Selection Logic based on exposure intensity.[1][2] Note the requirement for laminate liners in high-exposure scenarios.

Part 4: Operational Protocols

A. Weighing & Transfer
  • The Problem: Static electricity can disperse fine droplets; vapors are heavy and flow over bench edges.[1][2]

  • The Protocol:

    • Do not weigh in the open. Tare a vial with a septum cap.

    • Move the vial to the fume hood.[1][2]

    • Use a gas-tight glass syringe with a Luer-lock needle to transfer the liquid.[1][2] Avoid pouring.

    • Inject the liquid into the tared vial through the septum.

    • Re-weigh the closed vial.

    • Benefit: This "Closed-Loop" method eliminates vapor release and prevents the lachrymator from affecting the lab environment.[1]

B. Decontamination & Neutralization

Do not wash glassware directly with acetone or water; this may aerosolize the compound or cause hydrolysis in the drain.[1][2]

The "Quench" Solution: Prepare a solution of 10% Sodium Thiosulfate (


)  in water.[1][2]
  • Mechanism:[1][2][3][4][5] The thiosulfate sulfur acts as a soft nucleophile, attacking the

    
    -carbon and displacing the chlorine (S_N2 reaction), converting the toxic alkylator into a water-soluble, non-volatile thiosulfate adduct.[1]
    

Cleaning Steps:

  • Soak contaminated glassware/syringes in the Thiosulfate solution for 24 hours.[2]

  • Rinse with water.[1][2][3][5][6]

  • Proceed to standard detergent wash.[2]

Part 5: Emergency Response (Spill Management)

In the event of a spill outside the fume hood:

  • Alert & Evacuate: The lachrymatory effect will be immediate.[1][2] Evacuate the room.

  • PPE Up: Don Silver Shield gloves and a Full-Face Respirator (OV/AG).[1][2]

  • Contain: Use a spill pillow or vermiculite.[1][2] Do not use paper towels (high surface area increases evaporation rate).[2]

  • Neutralize: Spray the absorbent material with the 10% Sodium Thiosulfate solution.[1][2]

  • Disposal: Collect as Halogenated Organic Waste . Do not mix with general organic solvents if possible, to prevent cross-reactions in the waste drum.[1][2]

References

  • PubChem. (n.d.).[2] this compound Compound Summary. National Library of Medicine.[1][2] Retrieved February 7, 2026, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Personal Protective Equipment: Glove Selection Chart. Retrieved February 7, 2026, from [Link][1]

  • MDPI. (2021). Synthetic Access to Aromatic α-Haloketones: Safety and Handling. Molecules. Retrieved February 7, 2026, from [Link][1]

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dichloropentan-2-one
Reactant of Route 2
3,5-Dichloropentan-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.